Methyl 3-bromo-5-hydroxybenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
methyl 3-bromo-5-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTBWIIGEJIUSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192810-12-1 | |
| Record name | Methyl 3-bromo-5-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Methyl 3-bromo-5-hydroxybenzoate chemical properties
An In-depth Technical Guide to Methyl 3-bromo-5-hydroxybenzoate
Abstract
This compound is a substituted aromatic ester that serves as a critical building block in modern organic synthesis. Its trifunctional nature, featuring a bromine atom, a phenolic hydroxyl group, and a methyl ester on a benzene ring, provides a versatile scaffold for the construction of complex molecular architectures. This guide offers a comprehensive overview of its chemical properties, established synthesis protocols, reactivity, and applications, with a particular focus on its utility for researchers and professionals in drug development and fine chemical manufacturing. We will delve into the mechanistic underpinnings of its synthesis and explore its potential in advanced synthetic transformations, supported by detailed safety and handling protocols to ensure its effective and safe utilization in a laboratory setting.
Physicochemical and Structural Properties
This compound is a white to beige solid crystalline compound at room temperature.[1] The strategic placement of its functional groups dictates its chemical behavior and utility as a synthetic intermediate.
A summary of its key properties is presented in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 192810-12-1 | [1][2][3] |
| Molecular Formula | C₈H₇BrO₃ | [2][3][4] |
| Molecular Weight | 231.04 g/mol | [2][4][5] |
| Appearance | White to beige crystalline solid | [1] |
| Melting Point | 130-135 °C | [6][7] |
| Boiling Point | 331.3 ± 22.0 °C (Predicted) | [6][7] |
| Solubility | Slightly soluble in water | [5][8] |
| Purity | Typically >96% | [1][3] |
| SMILES | O=C(OC)C1=CC(O)=CC(Br)=C1 | [3][6] |
| pKa | 8.19 ± 0.10 (Predicted) | [7] |
Synthesis Protocol and Mechanistic Insight
The most common and direct route for synthesizing this compound is via the Fischer-Speier esterification of its carboxylic acid precursor, 3-bromo-5-hydroxybenzoic acid.[2][9] This acid-catalyzed reaction is a cornerstone of organic synthesis for converting carboxylic acids into esters.
Experimental Protocol: Fischer-Speier Esterification
This protocol is adapted from established laboratory procedures.[2]
Step 1: Reaction Setup
-
To a dry flask under an inert nitrogen atmosphere, add 3-bromo-5-hydroxybenzoic acid (1.0 eq, e.g., 2.0 g, 9.2 mmol).
-
Add anhydrous methanol (MeOH) to serve as both the solvent and reactant (e.g., 10 mL).
-
Cool the mixture to 0°C using an ice bath. This is crucial to control the initial exothermic reaction upon adding the catalyst.
Step 2: Catalysis
-
Slowly add acetyl chloride (AcCl) (1.4 eq, e.g., 912 μL, 12.9 mmol) to the cooled suspension. Acetyl chloride reacts in situ with methanol to generate anhydrous HCl, which is the true catalyst for the esterification. This method avoids the direct use of corrosive gaseous HCl.
Step 3: Reaction Progression
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight. The extended reaction time ensures maximum conversion of the carboxylic acid to its corresponding methyl ester.
Step 4: Workup and Purification
-
Dilute the mixture with an organic solvent like ethyl acetate (EA).
-
Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the HCl catalyst and remove any unreacted carboxylic acid.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) and concentrate it under reduced pressure to yield the crude product.
Step 5: Final Product
-
The resulting product, this compound, is typically obtained as a white solid with high purity (yields around 97% have been reported).[2]
Reactivity and Synthetic Utility
The synthetic value of this compound stems from its three distinct reactive sites, which can be addressed with high selectivity.
mol [label=<
This compound
];
node [shape=box, style="filled,rounded", fillcolor="#FFFFFF", color="#5F6368"];
r1 [label="Aryl Bromide:\n- Suzuki, Heck, Sonogashira Cross-Coupling\n- Buchwald-Hartwig Amination\n- Grignard Formation"]; r2 [label="Phenolic Hydroxyl:\n- O-Alkylation (Williamson Ether Synthesis)\n- O-Acylation\n- Directs further electrophilic substitution"]; r3 [label="Methyl Ester:\n- Hydrolysis to Carboxylic Acid\n- Amidation\n- Reduction to Alcohol"];
edge [fontname="Arial", fontsize=9]; mol:f0 -> r1 [label=" Site A (C-Br)"]; mol:f0 -> r2 [label=" Site B (C-OH)"]; mol:f0 -> r3 [label=" Site C (Ester)"]; } end_dot Caption: Reactivity analysis of the core functional groups.
-
Aryl Bromide : The bromine atom is a versatile handle for carbon-carbon and carbon-heteroatom bond formation. It readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions, enabling the introduction of diverse substituents at the 3-position.[9] This is fundamental for building molecular complexity.
-
Phenolic Hydroxyl : The hydroxyl group is a strong activating group and is ortho-, para-directing for electrophilic aromatic substitution. It can also be easily alkylated or acylated to introduce further diversity or to act as a protecting group.
-
Methyl Ester : The ester group can be hydrolyzed under basic or acidic conditions to regenerate the carboxylic acid, which can then be converted into amides, acid chlorides, or other derivatives. Alternatively, it can be reduced to a primary alcohol.
This multi-functionality makes this compound an ideal intermediate in multi-step syntheses, allowing for sequential and controlled modifications of the aromatic core.[4]
Applications in Research and Development
The primary application of this compound is as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[4][5][8] Its structure is a common feature in various biologically active molecules. Researchers in drug discovery utilize this compound as a starting scaffold to generate libraries of novel compounds for screening. The ability to selectively functionalize the three key positions allows for precise tuning of a molecule's steric and electronic properties to optimize its biological activity and pharmacokinetic profile.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential to ensure safety.
-
Hazard Identification : The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[4][7][10] It may be harmful if swallowed, inhaled, or absorbed through the skin.[11]
-
Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat.[10][11] Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[11]
-
First Aid Measures :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[10]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[10][12]
-
Ingestion : Wash out the mouth with water and seek immediate medical attention.[11]
-
-
Storage : Store in a tightly sealed container in a dry, well-ventilated area at room temperature (10°C - 25°C), protected from light.[1][4][6]
-
Disposal : Dispose of the chemical and its container in accordance with local, regional, and national regulations at an approved waste disposal plant.[10][11]
References
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- 2. METHYL 5-BROMO-3-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 3. anaxlab.com [anaxlab.com]
- 4. This compound | 192810-12-1 | FM138034 [biosynth.com]
- 5. METHYL 5-BROMO-3-HYDROXYBENZOATE | 192810-12-1 [chemicalbook.com]
- 6. aablocks.com [aablocks.com]
- 7. METHYL 5-BROMO-3-HYDROXYBENZOATE | 192810-12-1 [amp.chemicalbook.com]
- 8. METHYL 5-BROMO-3-HYDROXYBENZOATE | 192810-12-1 [chemicalbook.com]
- 9. Methyl 5-bromo-3-hydroxy-2-methylbenzoate | 1492040-87-5 | Benchchem [benchchem.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. This compound | CAS#:192810-12-1 | Chemsrc [chemsrc.com]
- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide to Methyl 3-bromo-5-hydroxybenzoate (CAS: 192810-12-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Medicinal Chemistry
Methyl 3-bromo-5-hydroxybenzoate, with CAS number 192810-12-1, is a trifunctional aromatic building block of significant interest in the field of medicinal chemistry and organic synthesis. Its strategic placement of a bromine atom, a hydroxyl group, and a methyl ester on a central benzene ring offers a rich platform for molecular elaboration. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role as a key intermediate in the development of novel therapeutics. The presence of three distinct functional groups allows for a high degree of control and selectivity in chemical transformations, making it a valuable tool for the construction of complex molecular architectures.
Physicochemical and Spectroscopic Profile
This compound is typically a white to pale yellow solid.[1] Its key physical and chemical properties are summarized in the table below. Understanding these properties is crucial for its handling, storage, and application in synthetic protocols.
| Property | Value | Source(s) |
| CAS Number | 192810-12-1 | [2][3] |
| Molecular Formula | C₈H₇BrO₃ | [2][3] |
| Molecular Weight | 231.04 g/mol | [2][3] |
| Melting Point | 130-135 °C | [3][4] |
| Boiling Point | 331.3±22.0 °C (Predicted) | [3] |
| Appearance | White to pale yellow solid | [1] |
| Solubility | Slightly soluble in water; Soluble in DMSO, DMF, methanol | [1][3] |
| Storage | Store sealed in dry conditions at room temperature, protected from light | [2] |
Spectroscopic Data Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons of the ester, and the hydroxyl proton. Due to the substitution pattern, the three aromatic protons will appear as distinct multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The methoxy group will present as a sharp singlet around δ 3.9 ppm. The phenolic hydroxyl proton will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the ester will be observed in the downfield region (around δ 165-170 ppm). The aromatic carbons will appear in the range of δ 110-160 ppm, with the carbon attached to the bromine atom showing a characteristic chemical shift. The methoxy carbon will be found further upfield, typically around δ 52 ppm.
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the different functional groups. A broad band in the region of 3200-3600 cm⁻¹ will correspond to the O-H stretching of the phenolic hydroxyl group. A strong absorption around 1700-1730 cm⁻¹ will be indicative of the C=O stretching of the ester. The C-O stretching of the ester will be visible in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching will appear around 3000-3100 cm⁻¹, and C=C stretching vibrations within the aromatic ring will be observed in the 1450-1600 cm⁻¹ range.
-
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Predicted mass-to-charge ratios for various adducts include [M+H]⁺ at m/z 230.96514 and [M+Na]⁺ at m/z 252.94708.[5] Common fragmentation patterns for methyl benzoates involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).
Synthesis and Purification
The most common and efficient synthesis of this compound is through the esterification of its corresponding carboxylic acid precursor, 3-bromo-5-hydroxybenzoic acid.
Experimental Protocol: Fischer Esterification
This protocol is based on a standard Fischer esterification reaction, a reliable and widely used method for the synthesis of esters.
Diagram of the Synthesis Workflow:
Caption: Fischer esterification of 3-bromo-5-hydroxybenzoic acid.
Step-by-Step Methodology:
-
Reaction Setup: A flask is charged with 3-bromo-5-hydroxybenzoic acid (1.0 eq) and anhydrous methanol (solvent). The flask is cooled to 0°C in an ice bath under a nitrogen atmosphere to prevent unwanted side reactions and moisture contamination.[6]
-
Catalyst Addition: Acetyl chloride (1.4 eq) is added dropwise to the stirred solution. Acetyl chloride reacts with methanol in situ to generate anhydrous HCl, which acts as the catalyst for the esterification. This method avoids the direct use of corrosive gaseous HCl.[6]
-
Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and is stirred overnight to ensure complete conversion.
-
Work-up: The reaction mixture is then diluted with ethyl acetate. The organic phase is washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the HCl catalyst and any unreacted carboxylic acid.
-
Isolation: The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford a white solid with a high yield (typically >95%).[6][7]
Reactivity and Strategic Applications
The synthetic utility of this compound stems from the differential reactivity of its three functional groups, which allows for selective and sequential modifications. This "orthogonal functionalization" is a cornerstone of modern synthetic strategy.[1]
Chemoselectivity and Orthogonal Protection
The phenolic hydroxyl group is acidic and nucleophilic, the ester is susceptible to hydrolysis, and the aryl bromide is a handle for cross-coupling reactions. This allows for a strategic approach to synthesis:
-
O-Alkylation/Acylation: The phenolic hydroxyl group can be selectively alkylated or acylated under basic conditions. This protection step allows for subsequent modifications at other positions without interference from the acidic proton.
-
Cross-Coupling Reactions: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. This enables the introduction of a wide variety of substituents, including alkyl, aryl, and alkynyl groups.[1]
-
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Selective saponification can be achieved without affecting the phenolic functionality.[1]
Diagram of Orthogonal Reactivity:
Caption: Selective functionalization pathways for the core scaffold.
Applications in Drug Discovery and Development
This compound is a key starting material for several clinically relevant molecules, particularly in the areas of metabolic disorders and immunology.
Precursor to the Factor D Inhibitor Danicopan (ACH-4471)
Danicopan is an oral inhibitor of complement factor D, a key enzyme in the alternative pathway of the complement system, which is implicated in several diseases, including paroxysmal nocturnal hemoglobinuria (PNH). While the precise, publicly disclosed synthetic route from this compound to Danicopan is not available, a plausible synthetic disconnection suggests its role in forming a core structural motif of the final drug molecule. The strategic positioning of the functional groups on the starting material allows for the construction of the complex heterocyclic systems present in Danicopan.
Building Block for Glucokinase Activators and S1P Receptor Modulators
This compound also serves as a crucial building block for the synthesis of:
-
Glucokinase Activators: These are potential therapeutic agents for type 2 diabetes. They enhance the activity of glucokinase, a key enzyme in glucose metabolism.[1]
-
S1P Receptor Modulators: Sphingosine-1-phosphate (S1P) receptors play a critical role in the immune system. Modulators of these receptors are used in the treatment of autoimmune diseases like multiple sclerosis.[1]
The meta-bromo, meta-hydroxy substitution pattern provides a unique electronic and steric environment that is often exploited in the design of molecules that bind to specific biological targets.[1]
Safety and Handling
This compound is an irritant. It can cause skin and serious eye irritation and may cause respiratory irritation.[3][8] Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood. It is incompatible with strong oxidizing agents.[3][8]
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its trifunctional nature allows for a wide range of selective chemical transformations, enabling the efficient construction of complex and biologically active molecules. As research into novel therapeutics continues, the demand for such strategically functionalized scaffolds is likely to grow, further cementing the importance of this compound in the synthetic chemist's toolbox.
References
- 1. This compound - SRIRAMCHEM [sriramchem.com]
- 2. This compound | 192810-12-1 | FM138034 [biosynth.com]
- 3. METHYL 5-BROMO-3-HYDROXYBENZOATE | 192810-12-1 [chemicalbook.com]
- 4. Methyl 3-Hydroxybenzoate | C8H8O3 | CID 88068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C8H7BrO3) [pubchemlite.lcsb.uni.lu]
- 6. METHYL 5-BROMO-3-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 7. Methyl 5-bromo-3-hydroxy-2-methylbenzoate | 1492040-87-5 | Benchchem [benchchem.com]
- 8. METHYL 5-BROMO-3-HYDROXYBENZOATE | 192810-12-1 [chemicalbook.com]
Methyl 3-bromo-5-hydroxybenzoate molecular structure
An In-Depth Technical Guide to the Molecular Structure and Utility of Methyl 3-bromo-5-hydroxybenzoate
Authored by: A Senior Application Scientist
Foreword: Unpacking a Versatile Synthetic Building Block
In the landscape of modern organic synthesis and drug discovery, the utility of a molecule is often dictated by the strategic arrangement of its functional groups. This compound (CAS No: 192810-12-1) stands as a prime example of such a scaffold.[1][2] This polysubstituted benzoate ester, featuring a bromine atom, a hydroxyl group, and a methyl ester on a single aromatic ring, offers a triad of reactive sites.[3] This guide provides an in-depth examination of its molecular architecture, exploring how its structural features govern its synthesis, spectroscopic signature, reactivity, and ultimately, its application as a pivotal intermediate in the development of complex chemical entities, including pharmaceuticals.[1][4][5]
Core Molecular Architecture and Physicochemical Properties
This compound is a white solid organic compound.[6] Its structure is defined by a central benzene ring substituted at positions 1, 3, and 5. The interplay between the electron-withdrawing bromo and methyl carboxylate groups and the electron-donating hydroxyl group creates a unique electronic environment that dictates its reactivity.
References
- 1. This compound | 192810-12-1 | FM138034 [biosynth.com]
- 2. anaxlab.com [anaxlab.com]
- 3. Methyl 5-bromo-3-hydroxy-2-methylbenzoate | 1492040-87-5 | Benchchem [benchchem.com]
- 4. METHYL 5-BROMO-3-HYDROXYBENZOATE | 192810-12-1 [chemicalbook.com]
- 5. METHYL 5-BROMO-3-HYDROXYBENZOATE | 192810-12-1 [chemicalbook.com]
- 6. METHYL 5-BROMO-3-HYDROXYBENZOATE, CasNo.192810-12-1 RongNa Biotechnology Co., Ltd China (Mainland) [rongna.lookchem.com]
An In-depth Technical Guide to the Synthesis Precursors of Methyl 3-bromo-5-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-bromo-5-hydroxybenzoate is a valuable building block in organic synthesis, serving as a key intermediate in the preparation of a wide range of biologically active molecules and fine chemicals.[1][2] Its utility stems from the strategic placement of three distinct functional groups on the benzene ring: a bromine atom, a hydroxyl group, and a methyl ester. This arrangement allows for selective chemical modifications, making it a versatile precursor in the synthesis of pharmaceuticals and other complex organic compounds.[3] This guide provides a comprehensive overview of the primary synthetic precursors and methodologies for the preparation of this compound, focusing on the underlying chemical principles and practical experimental considerations.
Core Synthetic Strategies and Precursors
The synthesis of this compound can be approached through several strategic pathways, primarily centered around the selective functionalization of readily available starting materials. The two most prevalent strategies involve:
-
Esterification of a brominated hydroxybenzoic acid precursor.
-
Bromination of a hydroxybenzoate precursor.
The choice between these routes often depends on the availability of the starting materials, desired purity, and scalability of the reaction.
Pathway 1: Esterification of 3-Bromo-5-hydroxybenzoic Acid
This is a direct and widely employed method for the synthesis of this compound.[4] The core precursor for this pathway is 3-bromo-5-hydroxybenzoic acid .
Synthesis of the Precursor: 3-Bromo-5-hydroxybenzoic Acid
The synthesis of 3-bromo-5-hydroxybenzoic acid itself typically starts from more fundamental precursors, with the most common being 3,5-dihydroxybenzoic acid .[5]
The selective monobromination of 3,5-dihydroxybenzoic acid is a critical step. The two hydroxyl groups are activating and ortho-, para-directing. However, the positions ortho to both hydroxyl groups (positions 2, 4, and 6) are highly activated. To achieve selective bromination at the 3-position (meta to the carboxyl group and ortho to one hydroxyl group and para to the other), careful control of reaction conditions is necessary.
A common method involves the direct bromination of 3,5-dihydroxybenzoic acid using elemental bromine.[6] The reaction is often carried out in the presence of an aqueous mineral acid, which can help to moderate the reactivity and improve the selectivity of the bromination.[6]
Conceptual Workflow for Bromination:
Caption: Bromination of 3,5-dihydroxybenzoic acid.
Esterification Protocol: From 3-Bromo-5-hydroxybenzoic Acid to this compound
Once 3-bromo-5-hydroxybenzoic acid is obtained, the subsequent esterification is a standard transformation. The Fischer-Speier esterification is a classic and effective method.[3] This acid-catalyzed reaction involves heating the carboxylic acid in an excess of the alcohol (methanol in this case) with a catalytic amount of a strong acid.
Detailed Experimental Protocol (Fischer-Speier Esterification): [4]
-
Reaction Setup: To a flask containing 3-bromo-5-hydroxybenzoic acid (1 equivalent) in anhydrous methanol (serving as both reactant and solvent) at 0°C under an inert atmosphere (e.g., nitrogen), slowly add a catalytic amount of a strong acid like acetyl chloride or concentrated sulfuric acid (e.g., 1.4 equivalents of AcCl).[4]
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the mixture is diluted with an organic solvent such as ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.[4] The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.[4]
-
Characterization: The final product, this compound, is typically a white solid and can be further purified by recrystallization if necessary.[4] Characterization can be performed using techniques such as LCMS, NMR, and melting point analysis.[4][7]
Quantitative Data Summary:
| Starting Material | Product | Catalyst | Yield | Reference |
| 3-Bromo-5-hydroxybenzoic acid | This compound | Acetyl Chloride | 97% | [4] |
Pathway 2: Bromination of Methyl 3,5-dihydroxybenzoate
An alternative strategy involves first preparing the methyl ester of 3,5-dihydroxybenzoic acid and then performing the bromination. The primary precursor for this route is methyl 3,5-dihydroxybenzoate .
Synthesis of the Precursor: Methyl 3,5-dihydroxybenzoate
Methyl 3,5-dihydroxybenzoate is synthesized via the esterification of 3,5-dihydroxybenzoic acid .[8][9]
Similar to the previous esterification, this reaction is typically carried out under acidic conditions.
Detailed Experimental Protocol (Acid-Catalyzed Esterification): [8]
-
Reaction Setup: In a reaction vessel, 3,5-dihydroxybenzoic acid is dissolved in methanol. A catalytic amount of concentrated sulfuric acid is added.
-
Reaction Conditions: The mixture is heated to reflux (around 80-85°C) for a specified period (e.g., 2 hours).[8]
-
Workup and Purification: After the reaction is complete, the excess methanol is typically removed by distillation.[8] The crude product is then purified, often by crystallization from a suitable solvent system (e.g., 5% methanol in water), to yield high-purity methyl 3,5-dihydroxybenzoate.[8]
Bromination of Methyl 3,5-dihydroxybenzoate
With methyl 3,5-dihydroxybenzoate in hand, the subsequent step is selective bromination. The presence of the ester group can influence the reactivity of the aromatic ring, but the two hydroxyl groups remain the primary activating and directing groups.
Conceptual Workflow for Synthesis via Bromination of the Ester:
Caption: Synthesis of this compound via bromination of the ester precursor.
Alternative and Related Synthetic Approaches
While the two primary routes are the most common, other strategies can be envisioned or have been reported for related compounds. For instance, multi-step sequences involving nitro-substituted intermediates can be utilized.[3] For example, a related compound, methyl 3-amino-5-bromo-2-hydroxybenzoate, is synthesized from methyl 5-bromo-2-hydroxy-3-nitrobenzoate.[10] This highlights the potential for functional group interconversion on a pre-existing halogenated benzene ring.[3]
Conclusion
The synthesis of this compound is a well-established process with two primary and efficient synthetic routes. Both pathways rely on the strategic functionalization of precursors derived from 3,5-dihydroxybenzoic acid. The choice between esterifying the brominated acid or brominating the pre-formed ester will depend on specific laboratory constraints and objectives. A thorough understanding of the reaction mechanisms and careful control of the experimental conditions are paramount to achieving high yields and purity of this versatile synthetic intermediate.
References
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- 2. METHYL 5-BROMO-3-HYDROXYBENZOATE | 192810-12-1 [chemicalbook.com]
- 3. Methyl 5-bromo-3-hydroxy-2-methylbenzoate | 1492040-87-5 | Benchchem [benchchem.com]
- 4. METHYL 5-BROMO-3-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 5. The bromination of some derivatives of resorcinol - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. EP0691323A1 - Process for preparing 3,5-dihydroxy 4-bromobenzoic acid - Google Patents [patents.google.com]
- 7. aablocks.com [aablocks.com]
- 8. CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process - Google Patents [patents.google.com]
- 9. 3,5-Dihydroxybenzoic acid methyl ester | 2150-44-9 | FD22105 [biosynth.com]
- 10. Methyl 3-amino-5-bromo-2-hydroxybenzoate 95+% synthesis - chemicalbook [chemicalbook.com]
A Technical Guide to the Solubility of Methyl 3-bromo-5-hydroxybenzoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of methyl 3-bromo-5-hydroxybenzoate, a key intermediate in pharmaceutical synthesis.[1][2][3] While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide offers a framework for understanding and determining its solubility in a range of common organic solvents. By integrating fundamental principles of chemical interactions with detailed, field-proven experimental protocols, this document serves as a practical resource for researchers in drug development and organic synthesis. We will explore the theoretical underpinnings of solubility, provide predictive assessments, and detail robust methodologies for empirical determination, ensuring scientific integrity and enabling reproducible results.
Introduction: The Critical Role of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) and its intermediates is a cornerstone of successful drug development. It influences everything from reaction kinetics and purification efficiency in synthesis to bioavailability and formulation strategies in pharmacology.[4] this compound, with its dual functionality of a phenolic hydroxyl group and a methyl ester, presents an interesting case study in solubility. Its structure suggests a moderate polarity, capable of both hydrogen bonding and benefiting from dissolution in less polar environments. Understanding its behavior in various organic solvents is paramount for optimizing synthetic pathways and ensuring the quality of the final API.[1]
Physicochemical Properties of this compound
A foundational understanding of a compound's intrinsic properties is essential to predict its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrO₃ | [1] |
| Molecular Weight | 231.04 g/mol | [1] |
| Melting Point | 124-126 °C | [1] |
| Appearance | White to pale yellow solid | [1] |
| Water Solubility | Slightly soluble | [2][3][5] |
| Organic Solvent Solubility | Readily soluble in polar organic solvents | [1] |
The presence of a bromine atom, a hydroxyl group, and a methyl ester group on the benzene ring gives this compound a unique electronic and steric profile that dictates its interactions with various solvents. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the ester carbonyl is a hydrogen bond acceptor.
Theoretical Framework and Predictive Assessment of Solubility
The molecule possesses both polar (hydroxyl and ester groups) and non-polar (benzene ring, methyl group, bromine atom) characteristics. This amphiphilic nature suggests that it will exhibit a range of solubilities across different solvent classes.
Table 2: Predicted Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Class | Polarity | Hydrogen Bonding | Predicted Solubility | Rationale |
| Hexane | Non-polar alkane | Very Low | None | Very Low | The high polarity and hydrogen bonding capability of the solute are mismatched with the non-polar nature of hexane. |
| Toluene | Aromatic | Low | None | Low to Moderate | The aromatic ring of toluene can interact favorably with the benzene ring of the solute, but the polar functional groups will limit solubility. |
| Dichloromethane | Chlorinated | Moderate | Weak Acceptor | Moderate to High | Dichloromethane's moderate polarity can accommodate both the polar and non-polar regions of the solute. |
| Ethyl Acetate | Ester | Moderate | Acceptor | High | As an ester itself, ethyl acetate shares functional group similarity and moderate polarity, making it a good solvent candidate.[9] |
| Acetone | Ketone | High | Acceptor | High | The high polarity and hydrogen bond accepting capability of acetone will strongly solvate the solute. |
| Isopropanol | Alcohol | High | Donor & Acceptor | High | The ability of isopropanol to both donate and accept hydrogen bonds will lead to strong interactions with the hydroxyl and ester groups. |
| Methanol | Alcohol | Very High | Donor & Acceptor | High | Similar to isopropanol, methanol is a strong hydrogen bonding solvent, though its higher polarity may be slightly less optimal than a moderately polar solvent. |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Very High | Strong Acceptor | Very High | DMSO is a powerful, highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds.[4] |
| N,N-Dimethylformamide (DMF) | Amide | Very High | Strong Acceptor | Very High | Similar to DMSO, DMF is a highly polar aprotic solvent that should readily dissolve the solute. |
Experimental Determination of Thermodynamic Solubility
While predictions are valuable, empirical determination of solubility is essential for definitive data. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[10][11] This method involves equilibrating an excess of the solid compound with the solvent of interest over a defined period, followed by quantification of the dissolved solute in a saturated solution.
Workflow for Shake-Flask Solubility Determination
Caption: Experimental workflow for thermodynamic solubility determination.
Detailed Protocol: Shake-Flask Method with HPLC Quantification
This protocol provides a robust and accurate method for determining the solubility of this compound. High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique due to its specificity and ability to separate the analyte from any potential impurities or degradants.[11][12]
Materials and Equipment:
-
This compound (≥97% purity)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Scintillation vials with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Syringes and 0.45 µm syringe filters (ensure filter compatibility with the solvent)
-
Volumetric flasks and pipettes
-
Autosampler vials
-
HPLC system with a UV detector and a suitable C18 column
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound (e.g., 10-20 mg) to a pre-weighed scintillation vial. The exact amount should be sufficient to ensure a solid phase remains after equilibration.
-
Add a known volume (e.g., 2 mL) of the desired organic solvent to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Prepare samples in triplicate for each solvent.
-
-
Equilibration:
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate.[10] Preliminary experiments can be conducted to determine the time to reach a plateau in concentration.
-
-
Sample Processing:
-
After equilibration, remove the vials and allow the undissolved solid to sediment by gravity or gentle centrifugation.
-
Carefully withdraw a portion of the supernatant using a syringe.
-
Attach a 0.45 µm syringe filter and dispense the clear, saturated solution into a clean container. This step is critical to remove all particulate matter.
-
-
Quantification by HPLC:
-
Standard Curve Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol). From this stock, prepare a series of at least five calibration standards by serial dilution to cover the expected concentration range of the solubility samples.
-
Sample Preparation for Analysis: Dilute the filtered saturated solutions with the mobile phase to a concentration that falls within the range of the standard curve. The dilution factor must be accurately recorded.
-
HPLC Analysis: Inject the prepared standards and diluted samples onto the HPLC system. A typical starting method could be a C18 column with a mobile phase of acetonitrile and water with 0.1% formic acid, and UV detection at a wavelength of maximum absorbance for the compound.
-
Data Analysis: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of the diluted samples from the calibration curve and the linear regression equation.
-
Solubility Calculation: Calculate the original solubility in the organic solvent by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
-
Alternative Quantification: UV-Vis Spectroscopy
For a more rapid but potentially less specific measurement, UV-Vis spectroscopy can be employed.[13][14][15] This method is suitable if the compound has a distinct chromophore and is not prone to degradation into UV-absorbing species. The procedure is similar to the HPLC method, but quantification is based on absorbance measurements and the Beer-Lambert law. A calibration curve of absorbance versus concentration is required.[13]
Data Interpretation and Application
The quantitative solubility data obtained from these experiments are invaluable for:
-
Process Chemistry: Selecting appropriate solvents for synthesis, crystallization, and purification.
-
Formulation Science: Identifying suitable solvent systems for liquid formulations or for use in manufacturing processes like spray drying.
-
Preclinical Development: Understanding the dissolution behavior of the compound, which is a key factor in its absorption and bioavailability.
Conclusion
While readily available quantitative solubility data for this compound is limited, a combination of theoretical prediction and robust experimental methodology provides a clear path to understanding its behavior in organic solvents. The principles and protocols outlined in this guide are designed to empower researchers and drug development professionals to make informed decisions based on sound scientific evidence. By applying the detailed shake-flask method with HPLC or UV-Vis analysis, accurate and reproducible solubility data can be generated, facilitating the efficient and effective development of new pharmaceutical entities.
References
- 1. This compound - SRIRAMCHEM [sriramchem.com]
- 2. METHYL 5-BROMO-3-HYDROXYBENZOATE | 192810-12-1 [chemicalbook.com]
- 3. METHYL 5-BROMO-3-HYDROXYBENZOATE | 192810-12-1 [chemicalbook.com]
- 4. rheolution.com [rheolution.com]
- 5. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. pharmaguru.co [pharmaguru.co]
- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 8. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectral Data of Methyl 3-bromo-5-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of pharmaceutical research and fine chemical synthesis, the precise characterization of molecular structures is paramount. Methyl 3-bromo-5-hydroxybenzoate, a key building block in the synthesis of a variety of complex organic molecules, demands a thorough understanding of its spectral properties for unequivocal identification and quality control. This technical guide, prepared with the senior application scientist's perspective, provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Our focus extends beyond a mere presentation of data, delving into the rationale behind the spectral patterns and offering insights into the experimental methodologies that ensure data integrity and reproducibility.
Introduction to this compound
This compound (CAS No. 192810-12-1) is a substituted aromatic ester with the molecular formula C₈H₇BrO₃ and a molecular weight of 231.04 g/mol .[1][2][3] Its structure, featuring a bromine atom, a hydroxyl group, and a methyl ester on a benzene ring, makes it a versatile intermediate in organic synthesis. The strategic placement of these functional groups allows for a wide range of chemical transformations, making it a valuable precursor in the development of novel pharmaceutical agents and other high-value chemical entities. Accurate spectral analysis is the cornerstone of its application, ensuring purity, confirming identity, and guiding synthetic strategies.
Chemical Structure:
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectral Data & Interpretation
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons, the methyl ester protons, and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing bromine atom and ester group, along with the electron-donating hydroxyl group, create a specific electronic environment for each proton.
Predicted ¹H NMR Data:
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -OCH₃ | ~3.9 | Singlet | 3H |
| Ar-H | 7.0 - 7.8 | Multiplet | 3H |
| -OH | 5.0 - 6.0 (broad) | Singlet | 1H |
Note: Predicted values are based on the analysis of similar structures and are presented for illustrative purposes. Actual experimental values may vary.
Causality Behind Expected Chemical Shifts:
-
-OCH₃ (Methyl Ester): The protons of the methyl group are deshielded by the adjacent oxygen atom of the ester functionality, resulting in a singlet peak typically found around 3.9 ppm.
-
Ar-H (Aromatic Protons): The three protons on the benzene ring will appear in the aromatic region (7.0-7.8 ppm). Their precise chemical shifts and coupling patterns depend on their positions relative to the substituents. The proton situated between the bromine and the ester group is expected to be the most deshielded.
-
-OH (Hydroxyl Proton): The hydroxyl proton signal is often broad due to hydrogen bonding and its chemical shift can vary with concentration and solvent. It is typically observed as a broad singlet.
¹³C NMR Spectral Data & Interpretation
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester Carbonyl) | ~165 |
| C-Br | ~122 |
| C-OH | ~155 |
| Aromatic Carbons | 115 - 140 |
| -OCH₃ | ~52 |
Note: Predicted values are based on the analysis of similar structures and are presented for illustrative purposes. Actual experimental values may vary.
Expert Insights on Spectral Features:
-
The carbonyl carbon of the ester group is significantly deshielded and appears at the downfield end of the spectrum.
-
The carbon atom directly bonded to the electronegative bromine atom will have its chemical shift influenced by the halogen's inductive effect.
-
The carbon attached to the hydroxyl group will also be deshielded.
-
The remaining aromatic carbons will have chemical shifts determined by the combined electronic effects of all substituents.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and aromatic moieties.
Expected IR Absorption Bands:
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (Phenolic) | 3500 - 3200 | Strong, Broad |
| C-H stretch (Aromatic) | 3100 - 3000 | Medium |
| C=O stretch (Ester) | 1730 - 1715 | Strong |
| C=C stretch (Aromatic) | 1600 - 1450 | Medium to Strong |
| C-O stretch (Ester & Phenol) | 1300 - 1000 | Strong |
| C-Br stretch | 700 - 500 | Medium |
Interpretation of the IR Spectrum:
-
A broad and strong absorption band in the region of 3500-3200 cm⁻¹ is a clear indication of the hydroxyl group, with the broadening due to intermolecular hydrogen bonding.
-
A sharp and strong peak around 1720 cm⁻¹ is characteristic of the carbonyl group in the methyl ester.
-
Multiple sharp peaks in the 1600-1450 cm⁻¹ region confirm the presence of the aromatic ring.
-
Strong absorptions in the fingerprint region between 1300 and 1000 cm⁻¹ arise from the C-O stretching vibrations of the ester and phenolic groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.
Mass Spectrometry Data:
| Ion | m/z (calculated) |
| [M]⁺ (C₈H₇⁷⁹BrO₃)⁺ | 229.9579 |
| [M+2]⁺ (C₈H₇⁸¹BrO₃)⁺ | 231.9558 |
| [M+H]⁺ | 230.9657 |
Note: The presence of bromine with its two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of almost equal intensity separated by 2 m/z units.
A synthesis of this compound reported a Liquid Chromatography-Mass Spectrometry (LCMS) analysis with an electrospray ionization (ESI) source, which showed the [M+H]⁺ ion at m/z 232.9, consistent with the calculated molecular weight.[4]
Fragmentation Pathway:
The fragmentation of this compound under electron ionization (EI) would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃), as well as characteristic cleavages of the aromatic ring.
Figure 2: A simplified representation of potential fragmentation pathways for this compound in Mass Spectrometry.
Experimental Protocols
To ensure the acquisition of high-quality and reliable spectral data, adherence to standardized experimental protocols is essential.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are typically sufficient.
-
Data Processing: Process the acquired Free Induction Decay (FID) data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
IR Spectroscopy Protocol
-
Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.
-
Background Spectrum: Record a background spectrum of the empty sample compartment or the ATR crystal to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Acquire the IR spectrum of the sample over the standard mid-IR range (4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and compare them with known functional group correlation charts.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion for pure compounds or coupled with a chromatographic technique (GC-MS or LC-MS) for mixtures.
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for soft ionization and determination of the molecular ion.
-
Mass Analysis: Scan a wide mass-to-charge (m/z) range to detect the molecular ion and its fragment ions.
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak, the isotopic pattern characteristic of bromine, and the major fragment ions to elucidate the molecular structure.
Conclusion
The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a robust and self-validating system for its characterization. The congruence of data from these orthogonal techniques offers a high degree of confidence in the structural assignment and purity assessment of this important synthetic intermediate. This guide serves as a valuable resource for researchers by not only presenting the expected spectral data but also by elucidating the underlying principles and experimental considerations that are crucial for obtaining and interpreting high-quality analytical results.
References
stability and storage conditions for Methyl 3-bromo-5-hydroxybenzoate
An In-Depth Technical Guide to the Stability and Storage of Methyl 3-bromo-5-hydroxybenzoate
Introduction
This compound is a polysubstituted aromatic compound of significant interest in pharmaceutical research and drug development.[1][2] As a key building block, its chemical integrity is paramount to ensuring the reliability of experimental outcomes and the quality of downstream products. This guide provides a comprehensive overview of the stability profile of this compound, detailing its intrinsic chemical liabilities, recommended storage and handling protocols, and a framework for conducting robust stability assessments. The insights herein are grounded in established principles of physical organic chemistry and regulatory expectations for stability testing.[2][3]
Molecular Structure and Intrinsic Stability Considerations
The stability of this compound is dictated by the interplay of its three key functional groups on the aromatic ring: a methyl ester, a phenolic hydroxyl group, and a bromine atom.
-
Phenolic Hydroxyl Group: The hydroxyl group makes the molecule susceptible to oxidation. Phenols can be oxidized, especially in the presence of light, oxygen, or metal ions, often leading to the formation of colored quinone-type structures or polymeric materials.[4] This is a primary degradation concern.
-
Methyl Ester Group: The ester linkage is susceptible to hydrolysis, a reaction that cleaves the ester to yield 3-bromo-5-hydroxybenzoic acid and methanol.[5] This process can be catalyzed by both acids and bases and is accelerated by the presence of moisture.[6][7][8]
-
Aromatic Ring: The benzene ring itself is highly stable. However, the electron-donating hydroxyl group and the electron-withdrawing bromo and ester groups influence its reactivity. The primary degradation pathways are expected to involve the functional groups rather than the ring itself under typical storage conditions.
Potential Degradation Pathways
Understanding the likely degradation pathways is fundamental to establishing appropriate storage conditions and developing a stability-indicating analytical method.[9] Based on the functional groups present, two primary degradation routes are anticipated for this compound.
Hydrolytic Degradation
The most probable non-photolytic degradation pathway is the hydrolysis of the methyl ester. This reaction is accelerated by moisture and is catalyzed by acidic or basic conditions.[6][7] The resulting impurity is 3-bromo-5-hydroxybenzoic acid.
Oxidative Degradation
The phenolic hydroxyl group is a prime target for oxidation. Factors such as atmospheric oxygen, exposure to light (photolysis), and trace metal ions can initiate radical chain reactions, leading to complex mixtures of degradation products, which are often colored.[4]
Recommended Storage and Handling Conditions
To mitigate the degradation risks outlined above, a multi-faceted approach to storage and handling is required. The following conditions are derived from safety data sheets and best practices for handling substituted phenols and benzoates.[10][11]
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Room temperature (20-25°C) is generally acceptable. Some suppliers recommend cold-chain transport.[7] | Minimizes the rate of all chemical reactions, including hydrolysis and oxidation. Prevents thermal stress. |
| Atmosphere | Store in a tightly sealed container.[5][12][13] Consider flushing with an inert gas (e.g., nitrogen, argon) for long-term storage. | Prevents ingress of moisture, which drives hydrolysis.[12] An inert atmosphere displaces oxygen, preventing oxidative degradation. |
| Light | Protect from light. Store in an amber glass vial or in a dark location.[4] | The aromatic and phenolic moieties can absorb UV light, leading to photolytic degradation. |
| Inertness | Use glass or other inert containers. Avoid contact with reactive metals, strong oxidizing agents, and strong bases.[6][10] | Prevents catalytic degradation. Strong oxidizers will directly attack the molecule, and bases will catalyze ester hydrolysis. |
Handling:
-
Always handle within a chemical fume hood to avoid inhalation.[4][6]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety glasses, and a lab coat.[6][12][14]
-
Avoid generating dust when handling the solid material.[13]
-
Wash hands thoroughly after handling.[6]
Protocol for a Comprehensive Stability Assessment
A stability-indicating method is crucial for quantifying the parent compound and detecting its degradation products. A forced degradation study is the cornerstone of developing such a method.[3][9] The objective is to induce 5-20% degradation to ensure that the analytical method can effectively separate the degradants from the parent peak.[8][15]
Development of a Stability-Indicating HPLC Method
High-Performance Liquid Chromatography (HPLC) is the technique of choice for this analysis.[16][17] A reversed-phase method using a C18 column is a common starting point for aromatic compounds like this.
| HPLC Parameter | Suggested Starting Conditions |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 70:30 (A:B), ramp to 10:90 (A:B) over 20 min, hold for 5 min, return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Detection | UV, Photodiode Array (PDA) at ~257 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50) |
Rationale: A PDA detector is critical as it allows for peak purity analysis, ensuring that the parent peak is spectrally homogenous and not co-eluting with any degradants.[18]
Forced Degradation Experimental Protocol
Step-by-Step Protocol:
-
Prepare Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water).[8]
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep the sample at 60°C and withdraw time points (e.g., 2, 4, 8, 24 hours). Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep the sample at room temperature and withdraw time points. Neutralize with 0.1 M HCl before analysis. Note: Base hydrolysis is typically much faster than acid hydrolysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the sample at room temperature and monitor over time.
-
Thermal Degradation: Expose the solid powder to dry heat (e.g., 80°C) for a set period (e.g., 48 hours). Dissolve the stressed solid in the diluent for analysis.
-
Photostability: Expose both the solid powder and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in the ICH Q1B guideline. A parallel sample should be wrapped in aluminum foil as a dark control.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC-PDA method.
-
Evaluation:
-
Specificity: Demonstrate that the degradation product peaks are well-resolved from the parent peak.
-
Peak Purity: Use the PDA detector to assess the peak purity of the parent compound in all stressed samples.
-
Mass Balance: Calculate the mass balance to account for all the material after degradation. The sum of the assay of the parent compound and the levels of all degradation products should ideally be close to 100% of the initial value.
-
Conclusion
This compound is a stable compound when stored under appropriate conditions. Its primary liabilities are ester hydrolysis and oxidation of the phenolic group. Stability is best maintained by storing the material in a cool, dry, dark environment in a tightly sealed, inert container. For researchers in drug development, conducting a thorough forced degradation study is a critical step to develop a validated, stability-indicating analytical method. This ensures that the quality and purity of this important synthetic intermediate can be monitored accurately over time, safeguarding the integrity of the research and development process.
References
- 1. RP-HPLC method for stability assay of methylparaben and sennosides. [wisdomlib.org]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. longdom.org [longdom.org]
- 4. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. homework.study.com [homework.study.com]
- 7. brainly.com [brainly.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. acdlabs.com [acdlabs.com]
- 10. Degradation of 2,3-dihydroxybenzoate by a novel meta-cleavage pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Quality by Design-Based Development of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Methylparaben, Propylparaben, Diethylamino Hydroxybenzoyl Hexyl Benzoate, and Octinoxate in Topical Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of Methyl 3-bromo-5-hydroxybenzoate in Modern Medicinal Chemistry
A Technical Guide for Drug Discovery Professionals
As the landscape of drug discovery evolves, the demand for versatile and strategically functionalized building blocks has never been greater. Medicinal chemists require starting materials that offer not just a core scaffold, but also orthogonal chemical handles for efficient library synthesis and structure-activity relationship (SAR) exploration. Methyl 3-bromo-5-hydroxybenzoate, a simple yet potent tri-substituted benzene derivative, has emerged as a key player in this arena. Its unique arrangement of a nucleophilic hydroxyl group, an electrophilic ester, and a bromine atom amenable to cross-coupling reactions provides a powerful toolkit for the synthesis of complex and biologically active molecules.
This guide, intended for researchers and drug development professionals, will delve into the core applications of this compound. We will move beyond a simple catalog of reactions and instead explore the causality behind its use in constructing high-value therapeutic agents, from kinase inhibitors to metabolic regulators. We will provide field-proven insights, detailed experimental protocols, and a clear rationale for its strategic deployment in medicinal chemistry programs.
Core Molecular Attributes: A Trifecta of Reactivity
The power of this compound (CAS: 192810-12-1) lies in the distinct and complementary reactivity of its three functional groups.[1][2] Understanding these attributes is fundamental to appreciating its role as a versatile intermediate for pharmaceuticals.[3]
| Property | Value | Source |
| Molecular Formula | C₈H₇BrO₃ | [4] |
| Molecular Weight | 231.04 g/mol | [4] |
| Appearance | White to pale yellow solid | [5] |
| Melting Point | 130-135 °C | [2] |
| Solubility | Slightly soluble in water; soluble in DMSO, DMF, methanol | [5] |
The strategic placement of these groups allows for a sequence of reactions where each site can be addressed with high selectivity, a concept known as orthogonal functionalization.[5]
This orthogonality is the cornerstone of its utility. A chemist can, for instance, perform a palladium-catalyzed cross-coupling reaction at the bromine position, followed by etherification at the hydroxyl group, and finally, hydrolysis or amidation of the methyl ester, all in a controlled, stepwise fashion.
Application I: Scaffolding for Kinase Inhibitors - The Pyrazolo[3,4-b]pyridine Core
The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, known to form the core of numerous potent kinase inhibitors by effectively interacting with the hinge region of the kinase ATP-binding site.[6][7][8] These compounds have shown promise in oncology and for treating neurodegenerative diseases by targeting kinases like Tropomyosin receptor kinases (TRKs) and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[7][9][10]
While direct synthesis from this compound is not prominently documented, a logical and field-proven synthetic strategy involves its conversion into a key intermediate for building the pyrazolo[3,4-b]pyridine ring system. The general approach involves a multi-step synthesis where a substituted hydrazine is cyclized with a functionalized pyridine precursor.
This strategy leverages the bromine handle for introducing diversity (R1) via Suzuki coupling, a cornerstone of modern C-C bond formation.[11]
Exemplary Protocol: Suzuki-Miyaura Coupling of Aryl Bromides
Objective: To couple an arylboronic acid to the bromine position of a substituted bromobenzoate.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
[PdCl₂(NH₂CH₂COOH)₂] catalyst (0.1 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
Distilled water (5.0 mL)
-
Standard glassware and magnetic stirrer
Procedure:
-
To a round-bottomed flask, add this compound, the desired arylboronic acid, the palladium catalyst, and potassium carbonate.[6]
-
Add 5.0 mL of distilled water to the flask. The use of water as a solvent represents a green chemistry approach and is effective for this catalyst system.[12]
-
Stir the mixture vigorously at room temperature under air for 1.5 to 6 hours. The open-air setup is possible due to the stability of the glycine-ligated palladium catalyst.[12]
-
Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, the product often precipitates from the aqueous solution. Filter the precipitate and wash thoroughly with distilled water to remove inorganic salts.[6]
-
If the product does not precipitate, perform an extraction with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel as needed.
Causality and Trustworthiness: This protocol is based on a highly efficient and water-soluble palladium catalyst that shows excellent activity for aryl halides containing carboxyl groups.[12] The use of an aqueous medium at room temperature under air makes the procedure robust, safe, and environmentally friendly. The high yields (often >90%) reported for similar substrates validate this as a reliable method for the initial diversification step.[6]
Application II: Building Blocks for Glucokinase Activators
Glucokinase (GK) acts as a glucose sensor in the body, and small molecule activators of this enzyme are a promising therapeutic strategy for Type 2 diabetes.[13][14] this compound has been explicitly used as a starting material in the synthesis of novel glucokinase activators, as detailed in patent literature.[13]
The key transformation in this context is the Williamson ether synthesis, where the phenolic hydroxyl group is alkylated to introduce a significant portion of the final pharmacophore.
Protocol: Williamson Ether Synthesis for a Glucokinase Activator Intermediate
This protocol is directly adapted from a documented synthesis in the patent literature, providing a field-proven methodology.[13]
Objective: To synthesize Methyl 3-bromo-5-((4-(methylsulfonyl)phenyl)oxy)benzoate.
Materials:
-
This compound (2.13 g, 9.21 mmol)
-
1-fluoro-4-(methylsulfonyl)benzene (1.93 g, 11.1 mmol)
-
Anhydrous potassium carbonate (K₂CO₃) (2.55 g, 18.42 mmol)
-
Dry N,N-Dimethylformamide (DMF) (15 mL)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Combine this compound, 1-fluoro-4-(methylsulfonyl)benzene, and anhydrous K₂CO₃ in a flask containing dry DMF.[13]
-
Heat the solution at 120 °C for 20 hours. The high temperature is necessary to drive the nucleophilic aromatic substitution, with the electron-withdrawing sulfonyl group activating the fluoro-substituted ring.
-
Cool the reaction mixture to room temperature and filter to remove inorganic solids.
-
Wash the collected solids with dichloromethane (100 mL).
-
Combine the filtrate and the washings and concentrate under reduced pressure to obtain the crude product.
-
The resulting intermediate can then be carried forward for subsequent Suzuki coupling at the bromine position and amidation of the ester to complete the synthesis of the final glucokinase activator.[13]
Expertise & Causality: The choice of a strong base (K₂CO₃) and a polar aprotic solvent (DMF) is classic for Williamson ether synthesis, facilitating the deprotonation of the phenol and promoting the SₙAr reaction.[2][15] The use of a fluoro-aromatic partner is strategic, as fluorine is an excellent leaving group in electron-deficient systems. This specific reaction directly constructs a key diaryl ether linkage found in a patented series of glucokinase activators.[13]
Application III: Precursor for Sphingosine-1-Phosphate (S1P) Receptor Modulators
S1P receptors play a critical role in regulating lymphocyte trafficking, and modulators of these receptors are effective therapies for autoimmune diseases like multiple sclerosis.[16] The chemical synthesis of these complex molecules often requires versatile building blocks, and patent literature indicates the use of intermediates structurally related to this compound.[7] For example, the synthesis of Methyl 3-bromo-5-(trifluoromethoxy)benzoate is described as a precursor, highlighting the utility of the 3-bromo-5-substituted benzoate core in this therapeutic area.[7]
The synthetic logic involves using the core to build up a complex heterocyclic system, often an oxadiazole, which is a common feature in S1P modulators.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its orthogonal functionality allows for the systematic and efficient exploration of chemical space around high-value pharmacophores. We have demonstrated its proven application in the synthesis of glucokinase activators and its logical, field-consistent potential in the construction of kinase inhibitors and S1P receptor modulators.
For medicinal chemists, the key takeaway is the ability to plan multi-step syntheses with confidence, knowing that the bromine, hydroxyl, and ester groups can be addressed selectively. This building block enables a "build-and-couple" strategy, where a core fragment is first elaborated via etherification or other modifications at the hydroxyl group, and then coupled to other complex fragments via the bromine handle. As the demand for novel, potent, and selective small molecule therapeutics continues to grow, the strategic application of versatile building blocks like this compound will remain a critical component of successful drug development campaigns.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of conformationally constraint Dyrk1A inhibitors by creating an intramolecular H-bond involving a benzothiazole core - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. METHYL 5-BROMO-3-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Biological Validation of a Harmine-based, Central Nervous System (CNS)-Avoidant, Selective, Human β-Cell Regenerative Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase A (DYRK1A) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in the design, synthesis, and biological evaluation of selective DYRK1A inhibitors: a new avenue for a disease modifying treatment of Alzheimer's? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modulators of the Sphingosine 1-Phosphate Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists | MDPI [mdpi.com]
- 16. Sphingosine-1-phosphate receptor modulator - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 3-bromo-5-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of Methyl 3-bromo-5-hydroxybenzoate, a valuable building block in medicinal chemistry and organic synthesis. The protocol details a two-step synthetic route commencing with the selective electrophilic bromination of 3,5-dihydroxybenzoic acid to yield 3-bromo-5-hydroxybenzoic acid, followed by a Fischer esterification to afford the final product. This guide offers in-depth technical protocols, mechanistic insights, and data presentation to ensure reproducibility and a thorough understanding of the synthetic process.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active molecules and fine chemicals.[1] Its substituted aromatic core makes it a versatile scaffold for the development of novel pharmaceutical agents and other functional materials. The strategic placement of the bromine atom, hydroxyl group, and methyl ester provides multiple points for further chemical modification.
The synthesis outlined herein begins with the readily available and cost-effective starting material, 3,5-dihydroxybenzoic acid. This compound is a significant intermediate in its own right, used in the synthesis of drugs like Bromoprim and the natural antioxidant Resveratrol.[2] The synthetic strategy focuses on a logical two-step process: regioselective bromination followed by esterification.
The primary challenge in this synthesis lies in the control of regioselectivity during the bromination of the electron-rich 3,5-dihydroxybenzoic acid ring. The two hydroxyl groups are strongly activating and ortho-, para-directing, which can lead to a mixture of products, including polybrominated species and different isomers. This protocol is designed to favor the formation of the desired 3-bromo isomer.
Overall Synthetic Scheme
The synthesis of this compound from 3,5-dihydroxybenzoic acid is accomplished via a two-step process as illustrated in the workflow below.
Caption: Overall synthetic workflow.
Part 1: Selective Bromination of 3,5-Dihydroxybenzoic Acid
This step focuses on the regioselective mono-bromination of 3,5-dihydroxybenzoic acid. The hydroxyl groups strongly activate the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions.[2][3] The position between the two hydroxyl groups (C4) is the most electronically activated and sterically accessible, often leading to the 4-bromo isomer as the major product under certain conditions.[4] The following protocol is a proposed method designed to favor the formation of the 3-bromo isomer by carefully controlling the reaction conditions.
Experimental Protocol: Synthesis of 3-Bromo-5-hydroxybenzoic Acid
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 3,5-Dihydroxybenzoic Acid | 154.12 | 10.0 g | 0.065 |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
| Bromine (Br₂) | 159.81 | 3.4 mL (10.5 g) | 0.066 |
| Acetic Acid (glacial) | 60.05 | 50 mL | - |
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend 3,5-dihydroxybenzoic acid (10.0 g, 0.065 mol) in 200 mL of dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of bromine (3.4 mL, 0.066 mol) in 50 mL of glacial acetic acid.
-
Add the bromine solution dropwise to the stirred suspension over a period of 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding 100 mL of a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 3-bromo-5-hydroxybenzoic acid by recrystallization from a mixture of ethyl acetate and hexanes to afford a white to off-white solid.
Mechanism of Electrophilic Aromatic Bromination
The bromination of 3,5-dihydroxybenzoic acid is an electrophilic aromatic substitution reaction. The mechanism proceeds as follows:
Caption: Mechanism of electrophilic bromination.
The hydroxyl groups donate electron density into the benzene ring, increasing its nucleophilicity and making it more susceptible to attack by an electrophile (Br⁺).[2][3] The attack of the aromatic ring on the bromine molecule leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation by a weak base restores the aromaticity of the ring, yielding the brominated product.
Part 2: Fischer Esterification of 3-Bromo-5-hydroxybenzoic Acid
Fischer esterification is a classic method for converting carboxylic acids to esters by reacting them with an alcohol in the presence of a strong acid catalyst.[5][6][7] In this step, 3-bromo-5-hydroxybenzoic acid is converted to its corresponding methyl ester.
Experimental Protocol: Synthesis of this compound
A reliable method for this transformation involves the use of acetyl chloride in methanol, which generates HCl in situ to catalyze the reaction.[8]
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 3-Bromo-5-hydroxybenzoic Acid | 217.02 | 5.0 g | 0.023 |
| Methanol (anhydrous) | 32.04 | 50 mL | - |
| Acetyl Chloride | 78.50 | 2.3 mL (3.2 g) | 0.041 |
| Ethyl Acetate | 88.11 | As needed | - |
| Saturated NaHCO₃ solution | - | As needed | - |
Procedure:
-
In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 3-bromo-5-hydroxybenzoic acid (5.0 g, 0.023 mol) in anhydrous methanol (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (2.3 mL, 0.041 mol) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature overnight (approximately 16 hours).
-
Monitor the reaction by TLC until completion.
-
Dilute the reaction mixture with ethyl acetate (100 mL).
-
Carefully wash the organic solution with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acid.
-
Wash the organic layer with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to obtain a white solid.[9] The expected yield is typically high, around 97%.[8]
Mechanism of Fischer Esterification
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.
References
- 1. This compound | 192810-12-1 | FM138034 [biosynth.com]
- 2. Page loading... [guidechem.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. EP0691323A1 - Process for preparing 3,5-dihydroxy 4-bromobenzoic acid - Google Patents [patents.google.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. METHYL 5-BROMO-3-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 9. Methyl 3-amino-5-bromo-2-hydroxybenzoate 95+% synthesis - chemicalbook [chemicalbook.com]
Fischer-Speier esterification of 3-bromo-5-hydroxybenzoic acid
An In-Depth Guide to the Fischer-Speier Esterification of 3-Bromo-5-Hydroxybenzoic Acid
Authored by: A Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the . This application note delves into the reaction's mechanistic underpinnings, offers a detailed and validated experimental protocol, and provides insights into process optimization and troubleshooting.
The target product, methyl 3-bromo-5-hydroxybenzoate, is a valuable building block in organic synthesis.[1][2] Its strategically placed functional groups—an ester, a hydroxyl group, and a bromine atom—make it a versatile intermediate for constructing more complex molecules, particularly in the fields of pharmaceuticals and fine chemicals.[1][2][3] The Fischer-Speier esterification, a classic and robust acid-catalyzed reaction, serves as a direct and atom-economical method for its synthesis from the corresponding carboxylic acid.[4][5]
Mechanistic Principles: The "Why" Behind the Reaction
The Fischer-Speier esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[4][6] Understanding its mechanism is paramount to controlling the reaction and maximizing yield. The entire process is an equilibrium, and its success hinges on manipulating conditions to favor product formation, a concept governed by Le Châtelier's Principle.[7][8][9]
The reaction proceeds through several distinct, reversible steps:[5][6][10][11]
-
Carbonyl Activation: The acid catalyst (H⁺) protonates the carbonyl oxygen of the carboxylic acid. This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[5][8]
-
Nucleophilic Attack: A molecule of the alcohol (in this case, methanol) acts as a nucleophile and attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.[5][10]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This intramolecular proton shuttle converts a poor leaving group (-OH) into an excellent one (H₂O).[6][12]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[5]
-
Regeneration of Catalyst: The protonated ester is deprotonated, typically by the alcohol solvent or the conjugate base of the catalyst, yielding the final ester product and regenerating the acid catalyst.[5][6]
The use of a large excess of the alcohol reactant (often as the solvent) is a key strategic choice that shifts the equilibrium towards the products, thereby increasing the overall yield.[5][7][13] Alternatively, the removal of water as it is formed can also drive the reaction to completion.[10][11]
References
- 1. This compound | 192810-12-1 | FM138034 [biosynth.com]
- 2. METHYL 5-BROMO-3-HYDROXYBENZOATE | 192810-12-1 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. Illustrated Glossary of Organic Chemistry - Le Chatelier's Principle; Chatelier's Principle [chem.ucla.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Fischer Esterification [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. youtube.com [youtube.com]
- 13. studylib.net [studylib.net]
Application Notes and Protocols for the Regioselective Bromination of Methyl 3-Hydroxybenzoate
Introduction
Methyl 3-hydroxybenzoate is a key intermediate in the synthesis of a wide array of pharmaceuticals and biologically active compounds. The strategic introduction of a bromine atom onto its aromatic ring via electrophilic aromatic substitution opens up a gateway for further functionalization, such as cross-coupling reactions. However, the regioselectivity of this bromination is a critical challenge due to the competing directing effects of the hydroxyl and methyl ester substituents. This document provides a detailed guide to understanding and controlling the regioselective bromination of methyl 3-hydroxybenzoate, offering both theoretical insights and practical, field-proven protocols for researchers in organic synthesis and drug development.
Theoretical Background: The Interplay of Directing Effects
The outcome of the electrophilic aromatic substitution on methyl 3-hydroxybenzoate is dictated by the electronic properties of its two substituents: the hydroxyl (-OH) group and the methyl ester (-COOCH₃) group.
-
The Hydroxyl Group (-OH): This is a powerful activating group and an ortho, para-director.[1][2] Through its lone pairs of electrons, the hydroxyl group donates electron density to the aromatic ring via the resonance effect (+M), significantly increasing the nucleophilicity of the ring, particularly at the positions ortho (C2 and C4) and para (C6) to it. This makes these positions highly susceptible to electrophilic attack.[2][3][4]
-
The Methyl Ester Group (-COOCH₃): Conversely, the methyl ester group is a deactivating group and a meta-director.[1][5] The carbonyl within the ester is strongly electron-withdrawing through both inductive (-I) and resonance (-M) effects. This withdrawal of electron density makes the aromatic ring less reactive towards electrophiles. The deactivation is most pronounced at the ortho and para positions relative to the ester, thereby directing incoming electrophiles to the meta position (C5).[1][6]
Predicting the Site of Bromination:
The powerful activating and ortho, para-directing effect of the hydroxyl group generally overrides the deactivating, meta-directing effect of the methyl ester. Therefore, electrophilic attack is most likely to occur at the positions activated by the -OH group: C2, C4, and C6. Steric hindrance from the adjacent substituents can also play a role in determining the final product distribution.
Experimental Protocols
The choice of brominating agent and reaction conditions is paramount in achieving high regioselectivity. N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of activated aromatic compounds like phenols, offering milder reaction conditions compared to molecular bromine.[7][8]
Protocol 1: Regioselective Bromination of Methyl 3-Hydroxybenzoate using N-Bromosuccinimide
This protocol aims for the monobromination of methyl 3-hydroxybenzoate, with a high likelihood of substitution occurring at the positions activated by the hydroxyl group.
Materials and Equipment:
-
Methyl 3-hydroxybenzoate
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve methyl 3-hydroxybenzoate (1.0 eq.) in anhydrous acetonitrile (or dichloromethane) to a concentration of approximately 0.1 M. Begin stirring the solution.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C.
-
Addition of NBS: To the cooled solution, add N-Bromosuccinimide (1.0 eq.) portion-wise over 5-10 minutes. It is crucial to add the NBS slowly to control the reaction exotherm and minimize the formation of di-substituted byproducts.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 30 minutes to 2 hours).
-
Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Add dichloromethane to dilute the reaction mixture if acetonitrile was used as the solvent.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired brominated isomer(s).
-
-
Characterization: Characterize the purified product(s) by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and determine the regioselectivity of the bromination.
Causality Behind Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is chosen as the brominating agent because it provides a slow, controlled release of electrophilic bromine, which helps in preventing over-bromination, a common issue with highly activated phenols.[9]
-
Anhydrous Conditions: The use of anhydrous solvents is important to prevent the hydrolysis of NBS.
-
Low Temperature (0 °C): Conducting the reaction at a low temperature helps to control the reaction rate and improve selectivity. Electrophilic aromatic substitutions are often exothermic, and lower temperatures can help to minimize the formation of undesired byproducts.
-
Equimolar Stoichiometry: Using a 1:1 molar ratio of the substrate to NBS is intended to favor monobromination.
Data Presentation
The following table summarizes expected outcomes based on the directing effects of the substituents on methyl 3-hydroxybenzoate. The yields are hypothetical and will vary based on the precise reaction conditions.
| Product | Position of Bromination | Expected Major/Minor Product | Rationale |
| Methyl 4-bromo-3-hydroxybenzoate | C4 | Major | Ortho to the strongly activating -OH group. |
| Methyl 2-bromo-3-hydroxybenzoate | C2 | Major | Ortho to the strongly activating -OH group; may have some steric hindrance from the adjacent ester. |
| Methyl 6-bromo-3-hydroxybenzoate | C6 | Minor | Para to the strongly activating -OH group, but potentially more sterically hindered. |
| Methyl 5-bromo-3-hydroxybenzoate | C5 | Very Minor/Not expected | Meta to the deactivating -COOCH₃ group; this position is deactivated by the -OH group. |
Visualization of the Reaction Workflow
References
- 1. Methyl 5-bromo-3-hydroxy-2-methylbenzoate | 1492040-87-5 | Benchchem [benchchem.com]
- 2. aakash.ac.in [aakash.ac.in]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Directing Effects | ChemTalk [chemistrytalk.org]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 8. Bromination - Common Conditions [commonorganicchemistry.com]
- 9. Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Methyl 3-bromo-5-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Methyl 3-bromo-5-hydroxybenzoate in Complex Molecule Synthesis
In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the strategic selection of building blocks is paramount. This compound is a versatile scaffold, offering a unique combination of functional groups that can be selectively manipulated to construct complex molecular architectures.[1] The presence of a bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the phenolic hydroxyl and methyl ester functionalities allow for further derivatization.[2] These derivatives of 3-hydroxybenzoic acid have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties, making them valuable precursors in drug discovery programs.[3]
This technical guide provides in-depth application notes and detailed, field-proven protocols for the four major classes of palladium-catalyzed cross-coupling reactions utilizing this compound as the key substrate. The methodologies presented herein are designed to be robust and adaptable, empowering researchers to efficiently generate diverse libraries of novel compounds.
Core Principles: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions generally proceed through a common catalytic cycle involving a palladium(0) active species. The cycle can be broadly described in three key steps: oxidative addition, transmetalation (for Suzuki, Sonogashira) or olefin insertion (for Heck), and reductive elimination.
Section 1: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Derivatives
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of diverse biaryl structures which are prevalent in many pharmaceutical agents. The reaction couples an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.
Mechanistic Insight
The catalytic cycle begins with the oxidative addition of the aryl bromide (this compound) to a Pd(0) complex. This is followed by transmetalation with the boronic acid, a step often facilitated by a base. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.
Diagram 1: Suzuki-Miyaura Coupling Catalytic Cycle
References
Application Notes & Protocols: Strategic Derivatization of Methyl 3-bromo-5-hydroxybenzoate for Accelerated Drug Discovery
Introduction: The Strategic Value of Methyl 3-bromo-5-hydroxybenzoate
In the landscape of modern medicinal chemistry, the selection of a versatile starting scaffold is paramount to the success of a drug discovery campaign. This compound is an exemplary building block, offering a trifecta of orthogonally reactive functional groups on a stable aromatic core.[1][2] This tri-substituted benzoate structure combines a nucleophilic phenolic hydroxyl group, an electrophilic bromine atom amenable to cross-coupling, and a methyl ester that can be readily hydrolyzed for subsequent amide couplings.[1] This inherent chemical diversity allows researchers to rapidly generate vast libraries of analogues for robust Structure-Activity Relationship (SAR) exploration, targeting a wide array of biological targets from kinases and GPCRs to enzymes implicated in metabolic disorders.[1] This guide provides detailed protocols and expert insights into the primary derivatization strategies for this scaffold, empowering researchers to unlock its full potential in hit-to-lead and lead optimization programs.
Core Derivatization Strategies & Protocols
The true power of this compound lies in the ability to selectively modify its three key functional groups. The following sections provide validated, step-by-step protocols for the most impactful transformations.
Strategy 1: O-Alkylation of the Phenolic Hydroxyl via Williamson Ether Synthesis
Scientific Rationale: Alkylation of the phenolic hydroxyl group is a fundamental tactic in medicinal chemistry. It serves to replace a potentially metabolically labile and acidic proton, which can improve pharmacokinetic properties. Furthermore, the introduction of diverse alkyl or aryl groups can probe for new hydrogen bond interactions or fill hydrophobic pockets within a target's active site, thereby modulating potency and selectivity. The Williamson ether synthesis is a classic, reliable method for achieving this transformation.
Experimental Protocol: Synthesis of Methyl 3-bromo-5-propoxybenzoate
-
Materials & Reagents:
-
This compound (1.0 eq)
-
1-Iodopropane (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to dissolve/suspend the reagents (approx. 0.2 M concentration).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 1-iodopropane (1.2 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash sequentially with deionized water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure ether derivative.
-
-
Self-Validation & Causality:
-
Base Choice: K₂CO₃ is a moderately strong base, sufficient to deprotonate the phenol without risking hydrolysis of the methyl ester. For less reactive alkyl halides, a stronger base like cesium carbonate (Cs₂CO₃) may be employed.
-
Solvent: DMF is an excellent polar aprotic solvent for this Sₙ2 reaction, effectively solvating the potassium cation and leaving the carbonate anion more reactive.
-
Workup: The water wash is crucial for removing the DMF and inorganic salts. The brine wash helps to break any emulsions and further dry the organic layer.
-
Strategy 2: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
Scientific Rationale: The Suzuki-Miyaura coupling is one of the most powerful and widely utilized reactions in drug discovery for constructing biaryl or aryl-alkenyl scaffolds.[3][4] This palladium-catalyzed reaction offers exceptional functional group tolerance and utilizes organoboron reagents that are generally stable and have low toxicity.[5][6] Applying this to the bromine position of our scaffold opens a gateway to a vast chemical space, allowing for the introduction of diverse aromatic, heteroaromatic, or vinyl groups.
Experimental Protocol: Synthesis of Methyl 3-hydroxy-5-(pyridin-3-yl)benzoate
-
Materials & Reagents:
-
This compound (1.0 eq)
-
Pyridine-3-boronic acid (1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium carbonate (K₂CO₃), aqueous solution (2 M, 3.0 eq)
-
1,4-Dioxane
-
Ethyl acetate (EtOAc)
-
Celite
-
-
Procedure:
-
To a microwave vial or Schlenk flask, add this compound (1.0 eq), pyridine-3-boronic acid (1.5 eq), and Pd(dppf)Cl₂ (0.03 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar) three times.
-
Add 1,4-dioxane, followed by the 2 M aqueous solution of K₂CO₃. The solvent ratio is typically 4:1 or 5:1 dioxane:water.
-
Seal the vessel and heat the reaction mixture to 90-100°C for 2-4 hours (or use microwave irradiation at 120-150°C for 15-30 minutes).[3] Monitor for completion by LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired biaryl compound.
-
-
Self-Validation & Causality:
-
Catalyst System: Pd(dppf)Cl₂ is a robust, air-stable pre-catalyst that is highly effective for coupling with heteroaromatic boronic acids. The dppf ligand is crucial for stabilizing the palladium center throughout the catalytic cycle.
-
Base and Solvent: The aqueous base is essential for activating the boronic acid for the transmetalation step in the catalytic cycle.[5] A biphasic solvent system like dioxane/water is standard and effective for this reaction.
-
Strategy 3: Ester Hydrolysis for Amide Scaffolds
Scientific Rationale: The conversion of the methyl ester to a carboxylic acid (saponification) is a critical step for diversification.[1] The resulting carboxylic acid is a key pharmacophoric element in many drugs, capable of forming strong ionic and hydrogen bond interactions. More importantly, it serves as a handle for amide bond formation, allowing coupling with a vast library of commercially available amines to explore another dimension of chemical space.
Experimental Protocol: Synthesis of 3-Bromo-5-hydroxybenzoic Acid
-
Materials & Reagents:
-
This compound (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 eq)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Deionized water
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Ethyl acetate (EtOAc)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF, MeOH, and water (e.g., 3:1:1 ratio).
-
Add LiOH·H₂O (2.0 eq) to the solution and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the organic solvents (THF and MeOH).
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to pH ~2 by slowly adding 1 M HCl. A precipitate should form.
-
Extract the product with ethyl acetate three times.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to dryness to yield the carboxylic acid, which is often pure enough for the next step or can be recrystallized if needed.
-
-
Self-Validation & Causality:
-
Reagent Choice: LiOH is a preferred base for ester hydrolysis as it minimizes side reactions compared to NaOH or KOH in some contexts and the resulting lithium carboxylate is often highly soluble.
-
Solvent System: The mixed solvent system ensures the solubility of both the relatively nonpolar starting material and the ionic hydroxide reagent.
-
Acidification: This step is critical to protonate the carboxylate salt formed during the reaction, rendering the final product neutral and extractable into an organic solvent.
-
Summary of Derivatization Strategies
| Strategy | Target Functional Group | Key Reagents | Product Class | Medicinal Chemistry Goal |
| O-Alkylation | Phenolic Hydroxyl | Alkyl Halide, K₂CO₃, DMF | Ethers | Improve metabolic stability, probe hydrophobic pockets, modulate solubility. |
| Suzuki Coupling | Bromine Atom | Boronic Acid, Pd Catalyst, Base | Biaryls, Vinyl-aryls | Access key drug motifs, expand SAR in 3D space, enhance potency. |
| Saponification | Methyl Ester | LiOH, THF/MeOH/H₂O | Carboxylic Acids | Create key pharmacophore, enable subsequent amide library synthesis. |
Visualization of Experimental Workflows
Caption: Key derivatization workflows for this compound.
Characterization and Drug Discovery Applications
Characterization: The identity and purity of all synthesized derivatives must be rigorously confirmed. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): Typically Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight and assess purity.[7]
-
High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound, often exceeding 95% for biological screening.
Application in Drug Discovery: The derivatives of substituted hydroxybenzoates are not merely synthetic curiosities; they are precursors to potent biological agents. Libraries generated from this scaffold can be screened against various targets. For instance, bromophenol derivatives have demonstrated significant antioxidant and anticancer activities.[8] Similarly, functionalized hydroxybenzoate polymers have shown promise as novel antimicrobial agents.[9][10] By systematically applying the protocols described above, a research team can efficiently generate a focused library of compounds, enabling a comprehensive exploration of the SAR and the rapid identification of lead candidates for further development.
References
- 1. This compound - SRIRAMCHEM [sriramchem.com]
- 2. This compound | 192810-12-1 | FM138034 [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. METHYL 5-BROMO-3-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Methyl 3-bromo-5-hydroxybenzoate as a Versatile Trifunctional Building Block in Modern Synthesis
Abstract
Methyl 3-bromo-5-hydroxybenzoate (CAS No. 192810-12-1) has emerged as a pivotal building block in synthetic and medicinal chemistry.[1][2][3] Its trisubstituted aromatic scaffold, featuring a bromine atom, a phenolic hydroxyl group, and a methyl ester, offers remarkable opportunities for orthogonal functionalization. This guide provides an in-depth exploration of its strategic applications, detailing the causality behind experimental choices and furnishing field-proven protocols for its use in key synthetic transformations. The unique meta-substitution pattern of the bromo and hydroxyl groups provides electronic complementarity that is highly valuable for designing pharmacophores with specific hydrogen bonding and π-stacking capabilities.[2]
Introduction: The Strategic Value of a Trifunctional Scaffold
This compound is a crystalline solid that serves as a versatile starting material for constructing complex molecular architectures.[2][4] The true power of this reagent lies in the distinct reactivity of its three functional groups, which can be addressed selectively under different reaction conditions. This "orthogonal functionalization" capability is a cornerstone of modern synthetic strategy, allowing for the sequential and controlled introduction of molecular diversity.[2]
-
The Bromo Group : A robust handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[2][4]
-
The Phenolic Hydroxyl Group : A nucleophilic site for etherification and a directing group for further electrophilic aromatic substitution. It also serves as a key hydrogen-bond donor in molecular recognition.
-
The Methyl Ester : Can be readily hydrolyzed to the corresponding carboxylic acid for amide coupling or other transformations, or it can be reduced to a primary alcohol.[2]
This multi-faceted reactivity makes it an invaluable intermediate in the synthesis of a wide array of compounds, from active pharmaceutical ingredients (APIs) to advanced materials. It has been identified as a key building block for molecules such as glucokinase activators, complement factor D inhibitors, and S1P receptor modulators.[2]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 192810-12-1 | [1][5] |
| Molecular Formula | C₈H₇BrO₃ | [1][2] |
| Molecular Weight | 231.04 g/mol | [1][2] |
| Appearance | White to pale yellow solid | [2][5] |
| Melting Point | 124-126 °C / 133 °C | [1][2][5] |
| Solubility | Slightly soluble in water; soluble in DMSO, DMF, methanol | [2][3] |
| Storage | Store sealed in dry conditions at room temperature, protect from light | [1][2] |
graph "Methyl_3_bromo_5_hydroxybenzoate_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene ring N1 [pos="0,1.732", label=""]; N2 [pos="-1.5,0.866", label=""]; N3 [pos="-1.5,-0.866", label=""]; N4 [pos="0,-1.732", label=""]; N5 [pos="1.5,-0.866", label=""]; N6 [pos="1.5,0.866", label=""]; N1 -- N2 -- N3 -- N4 -- N5 -- N6 -- N1; // Double bonds N1 -- N2 [style=double]; N3 -- N4 [style=double]; N5 -- N6 [style=double]; // Substituents C_ester [pos="0,2.9", label="C(=O)OCH₃"]; Br [pos="-2.8,1.5", label="Br"]; OH [pos="-2.8,-1.5", label="OH"]; // Connections to ring N1 -- C_ester [label=" Ester\n (Amidation/Hydrolysis)", fontcolor="#4285F4"]; N2 -- Br [label=" Bromo\n (Cross-Coupling)", fontcolor="#EA4335"]; N3 -- OH [label=" Hydroxyl\n (Etherification)", fontcolor="#34A853"]; // Node for the central molecule name center [pos="0,0", label="this compound", fontsize=12, fontcolor="#202124"];
}
Caption: Reactive sites on this compound.
Core Synthetic Applications & Mechanistic Insights
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is arguably the most powerful application of the bromo moiety on this building block.[4] This Nobel Prize-winning reaction forges a C-C bond between an organohalide and an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[6][7]
Causality of Experimental Choices:
-
Catalyst : Palladium complexes like Pd(PPh₃)₄ or combinations of a palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos, PCy₃) are used. The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[7]
-
Base : A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential to activate the boronic acid, forming a more nucleophilic boronate species that can readily transmetalate to the palladium center.[7]
-
Solvent : A mixture of an organic solvent (e.g., toluene, dioxane) and water is commonly used to dissolve both the organic and inorganic reagents.[6]
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
O-Alkylation of the Phenolic Hydroxyl Group
The phenolic hydroxyl is a versatile functional group that can be readily alkylated, acylated, or protected. A common transformation is the Williamson ether synthesis, where the phenol is first deprotonated with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Causality of Experimental Choices:
-
Base : A non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically used to deprotonate the phenol without competing in the subsequent substitution reaction.
-
Solvent : A polar aprotic solvent such as acetone, DMF, or acetonitrile is ideal. These solvents effectively solvate the cation of the base but do not solvate the phenoxide anion, leaving it highly nucleophilic.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the direct esterification of the parent carboxylic acid, a reliable and high-yielding method.[8]
Materials:
-
3-bromo-5-hydroxybenzoic acid
-
Anhydrous Methanol (MeOH)
-
Acetyl Chloride (AcCl)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Procedure:
-
To a round-bottom flask charged with 3-bromo-5-hydroxybenzoic acid (e.g., 2.0 g, 9.2 mmol), add anhydrous methanol (10 mL).[8]
-
Cool the resulting suspension to 0 °C in an ice bath under a nitrogen atmosphere.
-
Slowly add acetyl chloride (e.g., 912 μL, 12.9 mmol) dropwise to the stirring mixture. The AcCl reacts with MeOH to generate HCl in situ, which catalyzes the esterification.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature and stir overnight.[8]
-
Upon completion (monitored by TLC), dilute the mixture with ethyl acetate.
-
Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the acid.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product as a white solid.[8]
Expected Outcome: This procedure typically provides a high yield (e.g., 97%) of the desired this compound.[8]
Caption: Synthesis via Fischer-Speier Esterification.
Protocol 2: Suzuki-Miyaura Coupling with an Arylboronic Acid
This protocol provides a general method for coupling this compound with a generic arylboronic acid.[6]
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
Toluene and Water (5:1 ratio, degassed)
-
Schlenk flask or sealed vial, condenser
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.1 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free atmosphere.[6]
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[6]
-
Cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to isolate the coupled product.[6]
Safety, Handling, and Storage
As with all laboratory chemicals, this compound should be handled with appropriate care.
-
Hazards : It is classified as harmful if swallowed, and causes skin and serious eye irritation. It may also cause respiratory irritation.[9]
-
Handling : Use only in a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage : Store in a tightly closed container in a dry, well-ventilated place at room temperature.[2][9]
-
In Case of Exposure :
-
Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[9]
-
Skin : Wash with plenty of soap and water.
-
Inhalation : Remove to fresh air.[9]
-
Ingestion : Rinse mouth and call a POISON CENTER or doctor if you feel unwell.
-
References
- 1. This compound | 192810-12-1 | FM138034 [biosynth.com]
- 2. This compound - SRIRAMCHEM [sriramchem.com]
- 3. METHYL 5-BROMO-3-HYDROXYBENZOATE | 192810-12-1 [chemicalbook.com]
- 4. Methyl 5-bromo-3-hydroxy-2-methylbenzoate | 1492040-87-5 | Benchchem [benchchem.com]
- 5. anaxlab.com [anaxlab.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. METHYL 5-BROMO-3-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 9. This compound | CAS#:192810-12-1 | Chemsrc [chemsrc.com]
Application Note & Protocol: High-Purity Isolation of Methyl 3-bromo-5-hydroxybenzoate via Automated Flash Column Chromatography
For: Researchers, scientists, and drug development professionals engaged in synthetic chemistry and medicinal chemistry.
Abstract
This comprehensive guide details a robust methodology for the purification of Methyl 3-bromo-5-hydroxybenzoate, a key building block in pharmaceutical synthesis, utilizing automated flash column chromatography.[1][2][3][4] The protocol emphasizes a systematic approach, from initial reaction mixture analysis and method development using Thin-Layer Chromatography (TLC) to the execution of the purification on a flash chromatography system. The principles behind the selection of the stationary phase and the optimization of the mobile phase gradient are discussed to ensure a high-purity yield, free from common synthetic impurities such as starting materials and by-products. This document serves as a practical resource for chemists seeking to efficiently and effectively isolate this and structurally related polar aromatic compounds.
Introduction: The Rationale for Chromatographic Purification
This compound is a trifunctional aromatic compound of significant interest in medicinal chemistry, often serving as a precursor for more complex molecular architectures.[4][5] Its synthesis, typically involving the esterification of 3-bromo-5-hydroxybenzoic acid, can result in a crude product containing unreacted starting materials, di-substituted by-products (e.g., Methyl 3,5-dibromobenzoate), and other process-related impurities.[6] The presence of these impurities can impede subsequent synthetic transformations and compromise the integrity of biological assays.
Column chromatography is the preferred method for purifying such moderately polar organic compounds, offering a balance of resolution, scalability, and efficiency.[7][8] Specifically, normal-phase chromatography, employing a polar stationary phase like silica gel and a less polar mobile phase, is ideally suited for the separation of this compound from less polar impurities.[9] This application note provides a step-by-step protocol for this purification, grounded in the principles of chromatographic theory and supported by empirical data.
Physicochemical Properties & Safety Considerations
A thorough understanding of the target compound's properties is paramount for developing a successful purification strategy.
| Property | Value | Source |
| CAS Number | 192810-12-1 | [1][2][3] |
| Molecular Formula | C₈H₇BrO₃ | [1] |
| Molecular Weight | 231.04 g/mol | [1] |
| Appearance | White to pale yellow solid | [4] |
| Melting Point | 133 °C | [1] |
| Solubility | Slightly soluble in water; soluble in DMSO, DMF, methanol. | [2][3][4] |
Safety Precautions: this compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[1][2][3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. All handling should be performed in a well-ventilated fume hood.[6]
Method Development: Thin-Layer Chromatography (TLC)
Prior to scaling up to flash chromatography, it is essential to develop an appropriate solvent system using TLC. The goal is to achieve good separation between the desired product and its impurities, with the product having a retention factor (Rƒ) of approximately 0.2-0.4 for optimal column chromatography performance.[8]
Protocol for TLC Analysis:
-
Plate Preparation: Use silica gel 60 F₂₅₄ TLC plates.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spotting: Apply a small spot of the dissolved sample to the baseline of the TLC plate.
-
Elution: Develop the plate in a sealed chamber containing a pre-equilibrated atmosphere of the chosen mobile phase.
-
Visualization: After development, dry the plate and visualize the spots under UV light (254 nm).[10]
Recommended Solvent Systems to Screen:
-
Hexane / Ethyl Acetate mixtures (e.g., 9:1, 4:1, 2:1)
-
Dichloromethane / Methanol mixtures (e.g., 99:1, 95:5)
The polarity of the mobile phase should be adjusted until the target compound's Rƒ is in the desired range. A mixture of hexane and ethyl acetate is a common starting point for compounds of this polarity.[10]
Flash Column Chromatography Protocol
This protocol is designed for an automated flash chromatography system but can be adapted for manual column chromatography.
Materials and Equipment
-
Crude this compound
-
Silica gel (for flash chromatography, 40-63 µm particle size)
-
Pre-packed silica gel column (or empty column for manual packing)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Automated flash chromatography system with UV detector
-
Fraction collector
-
Rotary evaporator
Column Selection and Packing
The amount of silica gel required is typically 20-50 times the weight of the crude sample.[8] For automated systems, select a pre-packed column size appropriate for the sample mass. If packing manually, a slurry packing method is recommended to ensure a homogenous and well-packed column, which is crucial for good separation.[11]
Sample Loading
For optimal resolution, the crude sample should be loaded onto the column in the smallest possible volume.
-
Dry Loading: Pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a polar solvent (e.g., ethyl acetate), add silica gel (2-3 times the sample weight), and evaporate the solvent to dryness. The resulting free-flowing powder can then be loaded onto the top of the column. This technique is highly recommended as it often leads to sharper bands and better separation.
-
Liquid Loading: Dissolve the crude sample in a minimal amount of the initial mobile phase or a slightly stronger solvent. Inject the solution directly onto the column.
Elution Gradient
Based on the TLC results, a linear gradient is typically effective. The gradient should start with a low polarity to elute non-polar impurities and gradually increase in polarity to elute the product and then any more polar impurities.
Example Gradient Profile (Hexane/Ethyl Acetate System):
| Time (Column Volumes) | % Ethyl Acetate in Hexane |
| 0-2 | 10% |
| 2-15 | 10% → 40% (Linear Gradient) |
| 15-20 | 40% |
The flow rate should be set according to the column size and manufacturer's recommendations.
Fraction Collection and Analysis
Monitor the elution profile using the UV detector (a wavelength of 254 nm is generally effective for aromatic compounds). Collect fractions throughout the run. Analyze the collected fractions by TLC to identify those containing the pure product.[12]
Product Isolation
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Workflow Visualization
The following diagram illustrates the complete workflow for the purification of this compound.
Caption: Workflow for the purification of this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | - Inappropriate solvent system- Column overloading- Improper column packing | - Re-optimize the mobile phase with TLC- Reduce the amount of sample loaded- Repack the column using a slurry method |
| Product Elutes Too Quickly | - Mobile phase is too polar | - Decrease the initial polarity of the mobile phase |
| Product Does Not Elute | - Mobile phase is not polar enough | - Increase the polarity of the mobile phase |
| Band Tailing | - Sample is interacting too strongly with the silica gel (acidic nature) | - Add a small amount (0.1-1%) of a modifier like acetic acid to the mobile phase |
Conclusion
The protocol described in this application note provides a reliable and efficient method for the purification of this compound using automated flash column chromatography. By following a systematic approach of TLC-based method development and optimized chromatographic conditions, researchers can consistently obtain this valuable synthetic intermediate in high purity, thereby ensuring the success of subsequent research and development activities.
References
- 1. This compound | 192810-12-1 | FM138034 [biosynth.com]
- 2. METHYL 5-BROMO-3-HYDROXYBENZOATE | 192810-12-1 [chemicalbook.com]
- 3. METHYL 5-BROMO-3-HYDROXYBENZOATE | 192810-12-1 [chemicalbook.com]
- 4. This compound - SRIRAMCHEM [sriramchem.com]
- 5. rongna.lookchem.com [rongna.lookchem.com]
- 6. This compound | CAS#:192810-12-1 | Chemsrc [chemsrc.com]
- 7. Methyl 5-bromo-3-hydroxy-2-methylbenzoate | 1492040-87-5 | Benchchem [benchchem.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. benchchem.com [benchchem.com]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. orgchemboulder.com [orgchemboulder.com]
recrystallization of Methyl 3-bromo-5-hydroxybenzoate
An Application Note and Protocol for the Purification of Methyl 3-bromo-5-hydroxybenzoate via Recrystallization
Abstract
This technical guide provides a comprehensive protocol for the purification of this compound, a key intermediate in pharmaceutical synthesis, through recrystallization.[1] The document outlines the scientific principles governing the selection of an appropriate solvent system, a detailed step-by-step experimental procedure, and troubleshooting guidance. The causality behind each experimental choice is explained to ensure both procedural accuracy and a deep understanding of the purification mechanism. This guide is intended for researchers, scientists, and professionals in drug development seeking a robust and reproducible method for obtaining high-purity this compound.
Introduction: The Imperative for Purity in Pharmaceutical Intermediates
This compound is a crucial building block in the synthesis of a variety of pharmaceutical compounds. The purity of this intermediate directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Impurities, even in trace amounts, can lead to unwanted side reactions, reduced yields, and potential toxicological concerns in the final drug product.
Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds.[2] The fundamental principle of recrystallization lies in the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures.[3] By carefully selecting a solvent in which the compound of interest is highly soluble at an elevated temperature and poorly soluble at a lower temperature, it is possible to selectively crystallize the desired product, leaving the impurities dissolved in the mother liquor.
This application note provides a detailed, field-proven protocol for the , ensuring a high degree of purity suitable for downstream applications in drug discovery and development.
The Science of Recrystallization: A Self-Validating System
The success of recrystallization hinges on the principles of solubility, nucleation, and crystal growth. The process is a self-validating system, where the formation of well-defined crystals is in itself an indicator of successful purification.
The Critical Role of Solvent Selection
The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. An ideal solvent should exhibit the following characteristics:
-
High Solvating Power at Elevated Temperatures: The solvent must completely dissolve the crude this compound when heated.
-
Low Solvating Power at Lower Temperatures: Upon cooling, the solvent's ability to dissolve the compound should decrease significantly, allowing for high recovery of the purified crystals.
-
Favorable Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or sparingly soluble at elevated temperatures (allowing for removal by hot filtration).
-
Chemical Inertness: The solvent must not react with this compound.
-
Volatility: A moderately volatile solvent is preferred to facilitate easy removal from the purified crystals during the drying process.
This compound possesses both a polar hydroxyl group and a methyl ester group, along with a brominated aromatic ring. This structure suggests that polar organic solvents would be good candidates for dissolution. Indeed, it is known to be readily soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and methanol.[4] Conversely, it is only slightly soluble in water.[5][6][7] This significant difference in solubility between polar organic solvents and water makes a mixed solvent system an excellent choice for the recrystallization of this compound.
The Mechanism of Purification
During recrystallization, the ordered arrangement of molecules into a crystal lattice is a highly selective process. Molecules of this compound will preferentially fit into the growing crystal lattice, while impurity molecules that do not fit the geometry of the lattice are excluded and remain in the solution.[8] The slow cooling of the saturated solution is crucial as it allows for the formation of large, well-defined crystals, which inherently have a lower surface area for impurities to adsorb onto.
Experimental Protocol: Recrystallization of this compound
This protocol details the use of a methanol/water mixed solvent system, which leverages the high solubility of this compound in hot methanol and its poor solubility in water to achieve efficient purification.
Materials and Equipment
| Materials | Equipment |
| Crude this compound | Erlenmeyer flasks (various sizes) |
| Methanol (reagent grade) | Graduated cylinders |
| Deionized water | Hot plate with magnetic stirring capability |
| Activated carbon (optional, for colored impurities) | Magnetic stir bars |
| Powder funnel | |
| Fluted filter paper | |
| Glass funnel (for hot filtration) | |
| Buchner funnel and flask | |
| Vacuum source | |
| Spatula | |
| Watch glass | |
| Ice bath | |
| Drying oven or desiccator |
Step-by-Step Procedure
Step 1: Dissolution in the Primary Solvent
-
Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of methanol to the flask.
-
Gently heat the mixture on a hot plate with continuous stirring. Add methanol portion-wise until the solid completely dissolves. Causality: Using the minimum amount of hot solvent is crucial for maximizing the recovery yield upon cooling.
Step 2: Decolorization (Optional)
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated carbon to the solution. Caution: Adding activated carbon to a boiling solution can cause it to boil over violently.
-
Reheat the solution to boiling for a few minutes. Causality: Activated carbon has a high surface area that adsorbs colored impurities.
Step 3: Hot Filtration (if necessary)
-
If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration.
-
Preheat a glass funnel and a receiving Erlenmeyer flask by placing them on the hot plate. Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the fluted filter paper into the preheated receiving flask. Causality: This step removes insoluble impurities and activated carbon. Keeping the apparatus hot prevents premature crystallization of the product in the funnel.
Step 4: Addition of the Anti-Solvent and Induction of Crystallization
-
Reheat the clear filtrate to boiling.
-
Slowly add deionized water dropwise to the boiling methanol solution until a persistent cloudiness is observed. Causality: Water acts as an anti-solvent, reducing the solubility of the organic compound and inducing supersaturation.
-
If the solution becomes too cloudy, add a few drops of hot methanol until it becomes clear again. The goal is to reach the saturation point.
Step 5: Cooling and Crystal Formation
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
Step 6: Isolation and Washing of Crystals
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold methanol/water mixture (in the same approximate ratio as the final crystallization mixture) to remove any adhering mother liquor containing dissolved impurities.
-
Continue to draw air through the funnel for several minutes to partially dry the crystals.
Step 7: Drying the Purified Product
-
Transfer the purified crystals to a pre-weighed watch glass.
-
Dry the crystals to a constant weight in a drying oven at a moderate temperature (e.g., 50-60 °C) or in a desiccator under vacuum. Causality: Complete removal of the solvent is necessary for accurate yield calculation and to prevent solvent interference in subsequent reactions.
Visualization of the Recrystallization Workflow
Caption: Workflow for the .
Data Presentation
| Parameter | Recommended Value/Range | Rationale |
| Physical Properties | ||
| Melting Point (Pure) | 124-133 °C[1][4][9][10] | A sharp melting point close to the literature value indicates high purity. |
| Appearance | White to pale yellow solid[4] | Deviation from this may indicate the presence of colored impurities. |
| Recrystallization | ||
| Primary Solvent | Methanol | Good solubility at elevated temperatures. |
| Anti-Solvent | Deionized Water | Poor solubility, allowing for precipitation of the product. |
| Expected Recovery | > 85% | Dependent on the initial purity of the crude material and adherence to the protocol. |
| Purity (Post-Recrystallization) | > 99% (by HPLC) | Demonstrates the effectiveness of the purification method. |
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| No Crystals Form Upon Cooling | - Too much primary solvent (methanol) was used. | - Boil off some of the solvent to concentrate the solution. - Gently scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound. |
| Oiling Out | - The solution is supersaturated above the melting point of the compound. | - Reheat the solution to dissolve the oil. - Add a small amount of the primary solvent (methanol). - Allow the solution to cool more slowly. |
| Low Recovery Yield | - Too much solvent was used. - Premature crystallization during hot filtration. - Incomplete crystallization. | - Use the minimum amount of hot solvent necessary for dissolution. - Ensure the filtration apparatus is preheated. - Allow sufficient time for cooling in the ice bath. |
| Crystals are Colored | - Colored impurities were not fully removed. | - Repeat the recrystallization, including the optional activated carbon step. |
Safety and Handling
This compound may cause skin and eye irritation.[6][7] It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11] Refer to the Safety Data Sheet (SDS) for comprehensive safety information before handling.
Conclusion
This application note provides a scientifically grounded and experimentally validated protocol for the purification of this compound by recrystallization. By understanding the principles of solvent selection and the mechanics of crystal formation, researchers can consistently obtain this important pharmaceutical intermediate in high purity, thereby ensuring the quality and integrity of their subsequent synthetic endeavors.
References
- 1. This compound | 192810-12-1 | FM138034 [biosynth.com]
- 2. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 3. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 4. This compound - SRIRAMCHEM [sriramchem.com]
- 5. emse.fr [emse.fr]
- 6. METHYL 5-BROMO-3-HYDROXYBENZOATE | 192810-12-1 [chemicalbook.com]
- 7. METHYL 5-BROMO-3-HYDROXYBENZOATE | 192810-12-1 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. anaxlab.com [anaxlab.com]
- 10. aablocks.com [aablocks.com]
- 11. This compound | CAS#:192810-12-1 | Chemsrc [chemsrc.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving Yield in the Synthesis of Methyl 3-bromo-5-hydroxybenzoate
Welcome to our dedicated technical guide for researchers, scientists, and professionals in drug development. This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning the synthesis of Methyl 3-bromo-5-hydroxybenzoate. Our goal is to empower you with the scientific rationale and practical steps needed to overcome common challenges and optimize your reaction yields.
Section 1: Troubleshooting Guide for Low Yields
Achieving a high yield in the synthesis of this compound, typically formed via the electrophilic bromination of methyl 3-hydroxybenzoate, can be challenging. Below, we address the most common issues encountered in the laboratory.
Question 1: My reaction yield is consistently below 50%. What are the likely causes and how can I address them?
Answer:
A low yield in this synthesis often points to one of three primary issues: incomplete reaction, the formation of undesired byproducts, or significant material loss during the workup and purification stages. A systematic approach is key to diagnosing and solving the problem.
1. Incomplete Reaction:
-
The Scientific Reason: Electrophilic aromatic substitution, the core mechanism of this reaction, is sensitive to reaction conditions. If the starting material, methyl 3-hydroxybenzoate, is not fully consumed, it's often due to insufficient reaction time, suboptimal temperature, or a poor choice of solvent.
-
Troubleshooting Protocol:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material. This provides real-time data on the reaction's progress.
-
Time and Temperature Adjustment: While these reactions are often run at cool temperatures to control selectivity, a stalled reaction may require a longer duration or a slight, controlled increase in temperature.[1] Always prioritize extending the reaction time before increasing the temperature to avoid promoting side reactions.
-
Reagent Choice: N-Bromosuccinimide (NBS) is a preferred brominating agent as it provides a controlled, low concentration of bromine, which can improve selectivity compared to liquid bromine (Br₂).[2][3]
-
2. Formation of Di-brominated Byproducts:
-
The Scientific Reason: The hydroxyl (-OH) group on the aromatic ring is a strong activating group that directs incoming electrophiles to the ortho and para positions. This can lead to a second bromination event, creating di-brominated impurities and consuming your starting material.[1]
-
Troubleshooting Protocol:
-
Strict Stoichiometry: Carefully control the molar ratio of your brominating agent to the starting material. An excess of the brominating agent will significantly increase the likelihood of over-bromination. A 1:1 to 1.05:1 ratio of NBS to methyl 3-hydroxybenzoate is a good starting point.
-
Solvent and Catalyst Selection: The reaction is often carried out in solvents like dichloromethane, chloroform, or acetic acid.[1] Acetic acid can help moderate the reaction.
-
Temperature Control: Maintaining a low temperature (e.g., 0-5 °C), especially during the addition of the brominating agent, is critical to minimize the rate of the second bromination reaction.
-
3. Losses During Workup and Purification:
-
The Scientific Reason: The desired product has specific solubility properties that can lead to losses if the extraction and purification steps are not optimized.
-
Troubleshooting Protocol:
-
Efficient Extraction: After quenching the reaction, ensure thorough mixing of the aqueous and organic layers. Perform multiple extractions with fresh solvent to maximize the recovery of your product.
-
Optimized Chromatography: If using column chromatography, develop a gradient elution method (e.g., increasing the percentage of ethyl acetate in hexanes) to achieve a clean separation of the product from unreacted starting material and any byproducts.
-
Consider Recrystallization: For a final purification step, recrystallization can be a highly effective method to obtain a pure product with minimal loss, provided the crude material is of sufficient purity.
-
Logical Workflow for Troubleshooting:
Caption: A step-by-step decision guide for addressing low reaction yields.
Question 2: How can I suppress the formation of the di-brominated byproduct?
Answer:
Minimizing the di-brominated byproduct is a matter of enhancing the selectivity of the reaction for mono-bromination. This is achieved by carefully controlling the reaction's kinetics and the reactivity of the brominating agent.
-
Temperature is Key: Lowering the reaction temperature (e.g., to 0 °C) decreases the overall reaction rate, but it often has a more pronounced effect on the second bromination, thus favoring the formation of the mono-brominated product.
-
Slow Reagent Addition: Adding the brominating agent slowly and portion-wise ensures that its concentration in the reaction mixture remains low at all times. This reduces the statistical probability of a second bromination event occurring on a newly formed product molecule.
-
Choice of Brominating Agent: As previously mentioned, N-Bromosuccinimide (NBS) is generally a milder and more selective brominating agent than elemental bromine for electron-rich aromatic compounds like phenols.[2][3][4] It is believed to generate bromine in situ at a low concentration, which aids in controlling the reaction.[5]
Table 1: Recommended Conditions for Selective Mono-bromination
| Parameter | Recommended Condition | Rationale for Improved Selectivity |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a controlled, low concentration of the active brominating species.[2][3][4] |
| Stoichiometry | 1.0 to 1.05 equivalents of NBS | Avoids an excess of the brominating agent that could lead to over-bromination. |
| Solvent | Acetic Acid or Dichloromethane | Acetic acid can moderate the reactivity of the brominating agent. |
| Temperature | 0 °C to 5 °C | Kinetically disfavors the formation of the di-brominated byproduct. |
| Reagent Addition | Slow, portion-wise addition | Prevents localized high concentrations of the brominating agent. |
Section 2: Frequently Asked Questions (FAQs)
Q1: Can you provide a standard, step-by-step protocol for this synthesis?
A1: Certainly. The following is a general laboratory-scale protocol. Remember to adjust the quantities as needed for your specific application.
Experimental Protocol: Synthesis of this compound
-
Setup: In a clean, dry round-bottom flask, dissolve methyl 3-hydroxybenzoate (1.0 equivalent) in glacial acetic acid.
-
Cooling: Place the flask in an ice-water bath to cool the solution to 0-5 °C.
-
Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (1.05 equivalents) to the cooled, stirring solution in small portions over a period of 30-60 minutes. Monitor the internal temperature to ensure it remains below 5 °C.
-
Reaction: Continue stirring the reaction mixture at 0-5 °C for one hour after the addition is complete. Then, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis shows the starting material has been consumed.
-
Workup: Pour the reaction mixture into ice water. Extract the aqueous mixture multiple times with a suitable organic solvent, such as ethyl acetate.
-
Washing: Combine the organic extracts and wash them with a saturated solution of sodium bicarbonate (to neutralize the acetic acid), followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Q2: What are the best analytical methods for characterizing the final product?
A2: A combination of spectroscopic methods is essential for confirming the structure and purity of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence and integration of the aromatic protons, the hydroxyl proton, and the methyl ester protons. The splitting pattern of the aromatic signals is crucial for confirming the 1,3,5-substitution pattern.
-
¹³C NMR: Will show the expected number of carbon signals for the molecule.
-
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product. The presence of bromine will be evident from the characteristic M and M+2 isotopic peaks in an approximate 1:1 ratio.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the hydroxyl (-OH) group (a broad peak around 3300 cm⁻¹), the ester carbonyl (C=O) group (a strong peak around 1700-1730 cm⁻¹), and the C-Br bond.
Q3: What are the key safety considerations for this reaction?
A3: Adherence to safety protocols is non-negotiable.
-
Reagent Handling: N-Bromosuccinimide and liquid bromine are corrosive and toxic. Always handle them in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Solvent Safety: Glacial acetic acid is corrosive. The organic solvents used for extraction are often flammable. Ensure there are no nearby ignition sources.
-
Quenching: The quenching of the reaction in water can be exothermic. Always add the reaction mixture to ice water slowly and with stirring.
Synthesis and Purification Workflow:
Caption: A summary of the key stages from starting materials to the final product.
References
- 1. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]
- 2. Bromination - Common Conditions [commonorganicchemistry.com]
- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Bromination of Methyl 3-hydroxybenzoate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals performing the electrophilic bromination of methyl 3-hydroxybenzoate. It addresses common challenges, particularly the formation of side products, and offers troubleshooting strategies grounded in mechanistic principles to optimize reaction outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions encountered during the bromination of methyl 3-hydroxybenzoate.
Q1: What are the expected major and minor monobrominated products in the bromination of methyl 3-hydroxybenzoate, and what is the chemical reasoning?
A1: The regiochemical outcome of this reaction is determined by the directing effects of the two substituents on the benzene ring: the hydroxyl (-OH) group and the methyl ester (-COOCH₃) group.
-
Hydroxyl (-OH) Group: This is a powerful activating group and an ortho, para-director. It donates electron density into the ring through resonance, making the positions ortho (2 and 6) and para (4) to it more nucleophilic and thus more susceptible to electrophilic attack.[1][2][3]
-
Methyl Ester (-COOCH₃) Group: This is a deactivating group and a meta-director. It withdraws electron density from the ring.
In a competition between a strong activating group and a deactivating group, the activating group's directing effect overwhelmingly dominates. Therefore, the bromine electrophile will be directed to the positions activated by the -OH group.
-
Major Product: Methyl 4-bromo-3-hydroxybenzoate is typically the major product. The para position is electronically activated and generally less sterically hindered than the ortho positions.
-
Minor Products:
-
Methyl 2-bromo-3-hydroxybenzoate: Substitution at the 2-position is electronically feasible but is often disfavored due to steric hindrance from the adjacent, bulky methyl ester group.
-
Methyl 6-bromo-3-hydroxybenzoate: Substitution at the 6-position is also electronically favorable. Its yield relative to the 4-bromo isomer can depend heavily on reaction conditions.
-
Q2: My reaction produced a significant amount of di- and tri-brominated products. What causes this "over-bromination" and how can I prevent it?
A2: Over-bromination is a common side reaction because the hydroxyl group is a very strong activator.[3][4] Once the first bromine atom is attached, the ring is still sufficiently activated to react again. The primary causes and solutions are:
-
Cause 1: Potent Brominating System: Using elemental bromine (Br₂) in a polar protic solvent (like water or acetic acid) creates a highly reactive brominating environment. Polar solvents can polarize the Br-Br bond, increasing its electrophilicity, and stabilize the charged intermediate, accelerating the reaction.[5][6]
-
Solution 1: Modify the Reagent and Solvent.
-
Cause 2: Stoichiometry and Reaction Time. Using more than one equivalent of the brominating agent will naturally lead to multiple substitutions. Letting the reaction run for too long, even with a single equivalent, can also promote the formation of di-substituted products as the desired mono-bromo product accumulates and begins to compete with the starting material.
-
Solution 2: Control Stoichiometry and Monitor the Reaction.
-
Use a precise stoichiometry, typically 1.0 to 1.1 equivalents of the brominating agent.
-
Monitor the reaction closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent the product from reacting further.
-
Q3: How can I improve the regioselectivity to favor the 4-bromo isomer over the 2- and 6-bromo isomers?
A3: Achieving high regioselectivity is crucial. While the 4-bromo isomer is often favored, its ratio to other isomers can be optimized.
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) generally increases selectivity. Higher temperatures provide more energy to overcome the activation barrier for substitution at the more sterically hindered ortho positions.
-
Choice of Brominating Agent: Bulky brominating agents can enhance para-selectivity due to sterics. While Br₂ and NBS are common, specialized reagents like tetraalkylammonium tribromides have been shown to be highly para-selective for brominating phenols.[8]
-
Solvent Choice: As mentioned, non-polar solvents are preferable. The choice of solvent can influence the transition state energies for substitution at different positions.
Q4: What analytical techniques are best for identifying and quantifying the different isomeric side products?
A4: A combination of techniques is recommended for unambiguous identification:
-
Thin Layer Chromatography (TLC): An excellent initial tool to quickly assess the reaction mixture. Different isomers will often have slightly different Rf values, and the presence of multiple spots indicates a product mixture.
-
Proton NMR (¹H NMR): This is the most powerful tool. The aromatic region of the spectrum will be distinct for each isomer due to different proton coupling patterns (splitting) and chemical shifts. For example, the 4-bromo isomer will show a different set of doublets and singlets compared to the 2-bromo or 6-bromo isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates the isomers and provides their mass-to-charge ratio. All monobrominated isomers will have the same molecular weight, but they will have different retention times in the GC column.
-
Melting Point: If the isomers can be isolated (e.g., via column chromatography or recrystallization), a mixed melting point analysis and comparison to literature values can confirm their identity.[9][10]
Section 2: Troubleshooting Guide
This table provides a quick reference for diagnosing and solving common experimental problems.
| Symptom / Observation | Possible Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive brominating agent (e.g., old NBS).2. Insufficient activation (reaction too cold).3. Poor quality starting material or solvent. | 1. Use freshly recrystallized NBS or a new bottle of Br₂.2. Allow the reaction to warm slowly to room temperature.3. Ensure starting material is pure and solvents are anhydrous. |
| Multiple Spots on TLC (Significant Side Products) | 1. Over-bromination (di- or tri-substituted products).2. Formation of multiple monobromo-isomers.3. Reaction temperature is too high. | 1. Reduce equivalents of brominating agent to ~1.0. Use a non-polar solvent. Monitor reaction closely and quench upon completion.[4]2. Lower the reaction temperature to 0 °C. Consider a more sterically hindered brominating agent.[8]3. Maintain the reaction at a consistent, low temperature. |
| Dark, Tarry Reaction Mixture | 1. Oxidation of the phenol by the brominating agent.2. Reaction temperature is too high, causing decomposition. | 1. Use a milder reagent like NBS instead of Br₂.[7] Add the brominating agent slowly to the reaction mixture.2. Run the reaction at a lower temperature and ensure efficient stirring. |
| Difficulty Isolating Product | 1. Products are oily or won't crystallize.2. Isomers are co-eluting during chromatography. | 1. The product is likely an isomeric mixture. Purify using flash column chromatography.2. Optimize the chromatography solvent system. Use a shallower gradient or a different solvent system (e.g., Hexane/Ethyl Acetate vs. Dichloromethane/Methanol). |
Section 3: Experimental Protocols & Methodologies
Protocol 1: Regioselective Synthesis of Methyl 4-bromo-3-hydroxybenzoate
This protocol is optimized to favor the formation of the para-brominated product while minimizing side reactions.
Materials:
-
Methyl 3-hydroxybenzoate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve methyl 3-hydroxybenzoate in anhydrous dichloromethane (approx. 10-15 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask to 0 °C in an ice-water bath.
-
In a separate container, dissolve NBS in dichloromethane. Add this solution dropwise to the cooled solution of methyl 3-hydroxybenzoate over 15-20 minutes. Protect the reaction from light by wrapping the flask in aluminum foil, as NBS can be light-sensitive.
-
Stir the reaction at 0 °C and monitor its progress every 30 minutes using TLC (e.g., with a 4:1 Hexane:Ethyl Acetate eluent).
-
Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine source.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by flash column chromatography to isolate the desired methyl 4-bromo-3-hydroxybenzoate.
Section 4: Mechanistic & Workflow Diagrams
Diagrams generated using Graphviz provide a visual representation of the key chemical processes and troubleshooting logic.
Caption: Mechanism of electrophilic bromination showing pathways for major and minor products.
Caption: Troubleshooting workflow for common issues in the bromination reaction.
References
- 1. savemyexams.com [savemyexams.com]
- 2. Explain the mechanism of electrophilic substitution reactions of phenols: nitration, halogenation, and sulphonation ? | Sathee Forum [forum.prutor.ai]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. byjus.com [byjus.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Khan Academy [khanacademy.org]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. METHYL 4-BROMO-3-HYDROXYBENZOATE | 106291-80-9 [chemicalbook.com]
- 10. nbinno.com [nbinno.com]
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of Methyl 3-bromo-5-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Suzuki-Miyaura coupling of Methyl 3-bromo-5-hydroxybenzoate. This guide is designed to provide in-depth troubleshooting strategies and address common challenges encountered during this specific transformation. As Senior Application Scientists, we understand that nuances in substrate reactivity can significantly impact reaction outcomes. This resource combines mechanistic insights with practical, field-proven solutions to help you optimize your reaction yields.
Understanding the Substrate: this compound
This compound presents a unique set of challenges in Suzuki-Miyaura coupling. The presence of a phenolic hydroxyl group and a meta-positioned ester introduces electronic and steric factors that can influence the catalytic cycle. The electron-withdrawing nature of the ester can activate the aryl bromide towards oxidative addition, but the acidic proton of the hydroxyl group can interfere with the base and catalyst.[1]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction shows low or no conversion. What are the primary factors to investigate?
Low conversion is a common issue and can often be traced back to several key parameters. A systematic approach to troubleshooting is recommended.
A1: Initial Checks & Common Pitfalls
-
Catalyst Inactivity: The active Pd(0) species is crucial for the catalytic cycle to begin.[2][3] If you are using a Pd(II) precatalyst like Pd(OAc)₂, ensure your conditions promote its reduction to Pd(0).[4] Using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ can be a good alternative.[4][5] Also, ensure your catalyst has not degraded due to improper storage.
-
Reagent Quality: Verify the purity of your this compound and the boronic acid or ester. Impurities can sometimes poison the catalyst.
-
Inert Atmosphere: The Suzuki coupling is sensitive to oxygen, which can lead to catalyst deactivation and homocoupling of the boronic acid.[6] Ensure your reaction vessel is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon).[7][8][9]
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low Suzuki coupling yields.
Q2: The phenolic hydroxyl group seems to be causing issues. How can I mitigate its effects?
The acidic proton of the hydroxyl group can react with the base, potentially altering its effective concentration and interfering with the catalyst.
A2: Strategies for Managing the Hydroxyl Group
-
Base Selection is Critical: A carefully chosen base is paramount.
-
Inorganic Bases: Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often effective choices.[10][11] K₃PO₄ is a stronger base and can be particularly useful, but care must be taken with base-sensitive functional groups.[11]
-
Avoid Strong Hydroxide Bases: Bases like NaOH or KOH can be too harsh and may lead to side reactions or degradation of the ester group.[10][11]
-
Anhydrous Conditions: Using an anhydrous base like finely powdered K₃PO₄ in an anhydrous solvent (e.g., toluene or dioxane) can be beneficial, especially if protodeboronation is a suspected side reaction.[11][12]
-
-
In-Situ Protection (Less Common): While protecting the phenol is an option, it adds steps to the synthesis. A well-optimized protocol should not require this.
-
Ligand Choice: Certain ligands can be more tolerant of functional groups. For instance, ligands with tethered hydroxyl groups have been shown to facilitate transmetalation.[13]
Q3: I'm observing significant side products, primarily the debrominated starting material and homocoupled boronic acid. What causes this and how can I prevent it?
These are two of the most common side reactions in Suzuki couplings.
A3: Minimizing Side Reactions
-
Protodeboronation: This occurs when the boronic acid reacts with a proton source (like water) to replace the boronic acid group with a hydrogen atom.[11]
-
Homocoupling: The coupling of two boronic acid molecules is often promoted by the presence of oxygen.[6][11]
-
Dehalogenation: The bromo group is replaced by a hydrogen. This can occur via a competing reaction pathway where a hydride is transferred to the palladium complex.[14]
-
Mitigation:
-
Ensure a pure, inert atmosphere.
-
Avoid solvents that can act as hydride donors (e.g., certain alcohols at high temperatures).
-
-
Q4: What is the optimal catalyst and ligand combination for this substrate?
The choice of catalyst and ligand is highly dependent on the specific boronic acid partner. However, some general guidelines apply.
A4: Catalyst and Ligand Selection
-
Palladium Precatalysts: Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ are common starting points.[2] For challenging couplings, pre-formed catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can be highly effective.[4][5]
-
Ligands: The role of the ligand is to stabilize the palladium center and facilitate the key steps of the catalytic cycle.[2]
| Catalyst System | Ligand Type | Typical Use Case |
| Pd(PPh₃)₄ | Basic Phosphine | General purpose, good starting point. |
| Pd(OAc)₂ / SPhos | Buchwald Ligand | For challenging or sterically hindered substrates.[7] |
| Pd(dppf)Cl₂ | Ferrocenyl Ligand | Often used for heteroaromatic substrates.[15] |
Q5: How does my choice of solvent affect the reaction yield?
The solvent plays a crucial role in dissolving the reagents and influencing the reaction mechanism.
A5: Solvent Considerations
-
Polar Aprotic Solvents: Solvents like dioxane, THF, and DMF are commonly used.[16][17] They are generally good at dissolving the various components of the reaction.
-
Biphasic Systems: A mixture of an organic solvent (like toluene or dioxane) with water is very common for Suzuki couplings.[10][18] The water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.
-
Solvent Effects on Selectivity: In some cases, the polarity of the solvent can influence which part of a molecule reacts if there are multiple reactive sites.[16][19][20] For this substrate, a standard solvent system like dioxane/water or toluene/water is a good starting point.
Experimental Protocol: A Starting Point for Optimization
This protocol provides a robust starting point. Optimization of the base, ligand, and temperature may be necessary for your specific boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Solvent (e.g., Dioxane/Water, 4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Suzuki Catalytic Cycle
Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.[2][3]
References
- 1. Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings | MDPI [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. benchchem.com [benchchem.com]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. aidic.it [aidic.it]
- 19. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
preventing dehalogenation in reactions with Methyl 3-bromo-5-hydroxybenzoate
Technical Support Center: Methyl 3-bromo-5-hydroxybenzoate
A Senior Application Scientist's Guide to Preventing Dehalogenation in Synthetic Reactions
Welcome to the technical support center for researchers utilizing this compound. This guide is designed to provide you, our fellow scientists and drug development professionals, with advanced troubleshooting strategies and in-depth mechanistic insights to overcome one of the most common challenges encountered with this versatile building block: unwanted dehalogenation. As your partner in research, we aim to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to optimize your reactions for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of Methyl 3-hydroxybenzoate as a byproduct. What is this dehalogenation, and why does it happen?
A1: Dehalogenation, specifically hydrodehalogenation, is a side reaction where the bromine atom on your starting material is replaced by a hydrogen atom, leading to the formation of the undesired Methyl 3-hydroxybenzoate.[1] This is a frequent issue in transition-metal-catalyzed reactions, particularly palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig).
The primary mechanism involves the formation of a palladium-hydride (Pd-H) species.[1][2] This highly reactive intermediate can arise from several sources within your reaction flask:
-
The Base: Certain bases, especially alkoxides, or impurities within them, can generate hydride species.
-
The Solvent: Protic solvents like alcohols or even trace amounts of water can serve as hydride or proton sources.[1][3]
-
Additives or Reagents: Some reagents, like boronic acids in Suzuki coupling, can contain impurities that lead to Pd-H formation.
Once formed, the Pd-H species can intercept the catalytic cycle. Instead of undergoing the desired coupling step, the aryl-palladium intermediate reacts with the hydride in a process called reductive elimination, yielding the dehalogenated arene and regenerating the Pd(0) catalyst.[1][2] this compound, being a somewhat electron-deficient aryl bromide, can be particularly susceptible to this pathway.[1]
Q2: My Suzuki-Miyaura coupling is the main problem area. What are the most critical parameters to adjust to suppress the formation of the dehalogenated byproduct?
A2: In a Suzuki-Miyaura coupling, the goal is to have the rate of transmetalation and reductive elimination of the desired product significantly outpace the rate of hydrodehalogenation. When you see a high percentage of the dehalogenated byproduct, it's a clear signal that the catalytic cycle is favoring the undesired pathway. The key is to adjust your reaction conditions to shift this balance. The most influential factors are the ligand, base, and solvent.
Below is a diagram illustrating the competition between the productive Suzuki coupling cycle and the parasitic dehalogenation pathway.
Caption: Competing pathways in Pd-catalyzed cross-coupling.
Troubleshooting Guide: Minimizing Dehalogenation
This section provides specific, actionable solutions to combat hydrodehalogenation.
Q3: What is the best approach to optimize my reaction conditions to favor the desired coupling product over dehalogenation?
A3: A systematic, multi-faceted approach is required. You should focus on optimizing the ligand, base, and solvent system, as these have the most profound impact on the reaction outcome. Lowering the reaction temperature and ensuring the high purity of all reagents are also crucial secondary measures.
Data-Driven Parameter Selection
The table below summarizes the recommended adjustments to your reaction parameters.
| Parameter | Common Cause of Dehalogenation | Recommended Action | Rationale |
| Ligand | Slow reductive elimination of the desired product. | Switch to bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1][4] | These ligands accelerate the final reductive elimination step of the desired product, which helps this pathway outcompete the dehalogenation side reaction.[2] |
| Base | The base is a source of hydrides or is too reactive. | Use weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[1] Avoid strong alkoxide bases like NaOtBu if dehalogenation is severe. | Weaker bases are less likely to generate palladium-hydride species. Phosphates and carbonates are often excellent choices for Suzuki couplings. |
| Solvent | Protic solvents (alcohols) or water acting as a hydride/proton source. | Use aprotic solvents such as toluene, dioxane, or THF.[1][3] Ensure solvents are anhydrous if the protocol demands it. | Aprotic solvents minimize the availability of hydride/proton sources that can lead to the formation of the reactive Pd-H species. |
| Temperature | High temperatures can accelerate side reactions. | Run the reaction at the lowest temperature that provides a reasonable rate (e.g., start at 80 °C and adjust). | Lower temperatures can decrease the rate of competing side reactions, including dehalogenation. |
| Reagents | Impurities (especially water) in reagents or solvents. | Use high-purity, anhydrous solvents and reagents. Degas the reaction mixture thoroughly before heating.[1][4] | Impurities can be a hidden source of protons or hydrides. Degassing removes oxygen, which can degrade the catalyst and ligands. |
Optimized Protocol: Suzuki-Miyaura Coupling of this compound
This protocol incorporates the best practices discussed above to serve as a robust starting point for your experiments.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv., finely ground)
-
Toluene and Water (e.g., 10:1 v/v mixture), thoroughly degassed
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the finely ground K₃PO₄.
-
Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ and SPhos, and add them to the reaction vessel.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed toluene/water mixture via syringe.
-
Degassing: Bubble argon through the stirred reaction mixture for 10-15 minutes to ensure all oxygen is removed.[1]
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of starting material and the formation of both the desired product and the dehalogenated byproduct.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Q4: I am also planning C-N (Buchwald-Hartwig) and C-O (Ullmann) couplings. Is dehalogenation a risk there as well?
A4: Absolutely. The underlying principles of parasitic dehalogenation are not unique to Suzuki couplings.
-
For Buchwald-Hartwig Amination: This reaction is also palladium-catalyzed and prone to hydrodehalogenation. The same strategies apply: use bulky, electron-rich ligands (ligands like Xantphos or Josiphos are often effective here), carefully select your base (K₃PO₄ or Cs₂CO₃ are often good choices over NaOtBu), and use an aprotic solvent like toluene.[4]
-
For Ullmann Condensation (C-O Coupling): Traditional Ullmann reactions use copper powder at very high temperatures (>200 °C), conditions under which dehalogenation can be significant.[5][6] Modern Ullmann-type reactions utilize soluble copper(I) catalysts with ligands (e.g., diamines, phenols), which allow for much lower reaction temperatures.[6] Using these modern, milder protocols is the most effective way to prevent dehalogenation and other side reactions.
Systematic Troubleshooting Workflow
When faced with a dehalogenation issue, it can be daunting to know where to start. The following workflow provides a logical sequence of steps to diagnose and resolve the problem.
Caption: A step-by-step troubleshooting workflow for dehalogenation.
This guide provides a comprehensive framework for understanding and mitigating dehalogenation when working with this compound. By applying these principles of mechanistic understanding and systematic optimization, you can significantly improve the outcomes of your synthetic efforts.
References
Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of Methyl 3-bromo-5-hydroxybenzoate
Welcome to our dedicated technical support center for optimizing palladium-catalyzed cross-coupling reactions involving Methyl 3-bromo-5-hydroxybenzoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges presented by this multifunctional substrate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in established scientific principles and practical, field-proven insights.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial hurdles encountered when working with this compound.
Q1: My reaction with this compound is resulting in low to no product yield. What are the immediate checkpoints?
A1: When confronting low or no yield, a systematic evaluation of your reaction setup and reagents is the first critical step.[1] this compound possesses both an electron-donating hydroxyl group and an electron-withdrawing methyl ester, which can create a unique electronic and steric environment. Here’s where to start:
-
Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen.[2] Ensure your reaction vessel was thoroughly degassed (e.g., via multiple vacuum/inert gas cycles) and maintained under a positive pressure of an inert gas like argon or nitrogen throughout the experiment.
-
Reagent Purity and Anhydrous Conditions: Moisture is a common culprit for failed cross-coupling reactions.[1] Ensure all solvents are anhydrous and reagents are of high purity. The phenolic hydroxyl group in your substrate can also act as a proton source, which may interfere with certain bases or organometallic reagents.
-
Catalyst Activity: Verify the age and storage conditions of your palladium source and ligands. Palladium(II) precatalysts need to be reduced in situ to the active Pd(0) species.[1] If this reduction is inefficient, the catalytic cycle will not initiate. Consider using a pre-activated Pd(0) source like Pd₂(dba)₃ or a modern precatalyst.
Q2: I am observing significant amounts of a dehalogenated byproduct (Methyl 3-hydroxybenzoate). What causes this and how can it be minimized?
A2: Dehalogenation is a frequent side reaction where the bromine atom is replaced by a hydrogen.[3] This typically occurs after the oxidative addition step. The resulting aryl-palladium-hydride intermediate can undergo reductive elimination to form the dehalogenated arene.
-
Primary Causes:
-
Hydride Source: The hydride can originate from various sources, including amine bases, alcoholic solvents, or even trace water.[4] Certain solvents like DMF or NMP can also decompose at higher temperatures to form hydride sources.[5][6]
-
Slow Transmetalation: If the transmetalation step of the catalytic cycle is slow, the aryl-palladium intermediate has a longer lifetime, increasing the probability of reacting with a hydride source.
-
-
Mitigation Strategies:
-
Choice of Base: Use a non-coordinating, anhydrous base. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over amine bases in sensitive systems.[7]
-
Solvent Selection: Opt for non-protic, thermally stable solvents like toluene, dioxane, or THF.[8]
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands can accelerate the rates of both oxidative addition and reductive elimination, minimizing the lifetime of intermediates prone to side reactions.
-
Q3: The phenolic hydroxyl group on my substrate seems to be interfering with the reaction. Should I protect it?
A3: The decision to protect the hydroxyl group depends on the specific coupling reaction and conditions.
-
When to Consider Protection:
-
Strongly Basic Conditions: Under strongly basic conditions, the phenoxide formed can coordinate to the palladium center, potentially inhibiting catalysis.
-
Incompatible Reagents: If your coupling partner is highly sensitive to acidic protons (e.g., certain organolithium or Grignard reagents), protection is necessary.
-
-
When Protection May Be Unnecessary:
-
Suzuki and Heck Couplings: Many modern Suzuki and Heck coupling conditions are tolerant of free hydroxyl groups, often employing milder bases like carbonates.[7][9]
-
Buchwald-Hartwig Amination: Specific ligand systems have been developed that allow for the coupling of amines with phenols present on the aryl halide.[10]
-
-
Common Protecting Groups: If protection is necessary, common choices for phenols include methyl ether, silyl ethers (e.g., TBS), or benzyl ether, depending on the required deprotection conditions.
Section 2: Advanced Troubleshooting and Optimization Guide
This section provides in-depth strategies for optimizing your reaction conditions for various coupling types involving this compound.
Optimizing the Catalyst System: The Ligand is Key
The choice of ligand is arguably the most critical parameter in a palladium-catalyzed cross-coupling reaction. The ligand stabilizes the palladium center, influences its reactivity, and dictates the success of key steps in the catalytic cycle.[1]
Q4: How do I select the optimal ligand for my specific cross-coupling reaction with this compound?
A4: The ideal ligand depends on the type of coupling reaction you are performing. For an electron-rich aryl bromide like this compound, bulky and electron-rich ligands are generally a good starting point as they promote the oxidative addition and reductive elimination steps.[11]
Below is a table summarizing recommended starting points for ligand screening for different reaction types.
| Coupling Reaction | Recommended Ligand Class | Specific Examples | Rationale |
| Suzuki-Miyaura | Buchwald Biaryl Phosphines | SPhos, XPhos, RuPhos | Highly active for electron-rich and sterically hindered aryl bromides.[12] |
| Heck | Bulky Trialkylphosphines, N-Heterocyclic Carbenes (NHCs) | P(t-Bu)₃, PCy₃, IPr | Promote oxidative addition and are effective for less reactive aryl halides.[13][14] |
| Buchwald-Hartwig Amination | Buchwald Biaryl Phosphines | BrettPhos, RuPhos | Wide scope for coupling primary and secondary amines with functionalized aryl halides.[10] |
| Sonogashira | Triphenylphosphine (PPh₃) with Cu(I) co-catalyst | PPh₃ | The classic ligand for this reaction, though copper-free conditions with more specialized ligands are also possible.[15][16] |
Experimental Protocol: Ligand Screening
-
Setup: In an array of reaction vials within a glovebox, add this compound (1.0 equiv) and the appropriate coupling partner (e.g., boronic acid for Suzuki, 1.2 equiv).
-
Catalyst/Ligand Addition: To each vial, add a different palladium precatalyst/ligand combination. A common starting point is Pd₂(dba)₃ (1.5 mol%) and the ligand (3 mol%).
-
Reagent Addition: Add the chosen base (e.g., K₃PO₄, 2.0 equiv) and anhydrous solvent.
-
Reaction: Seal the vials and heat the reaction block to the desired temperature (e.g., 80-110 °C).
-
Analysis: After a set time (e.g., 12-24 hours), cool the reactions, quench, and analyze an aliquot from each vial by LC-MS or GC-MS to determine conversion and product formation.
The Role of Base and Solvent
The base and solvent system plays a crucial role in the catalytic cycle and can significantly impact yield and selectivity.[7][8]
Q5: My Suzuki-Miyaura coupling is sluggish. How can I optimize the base and solvent?
A5: For Suzuki-Miyaura couplings, the base is essential for activating the boronic acid to facilitate transmetalation.[7]
-
Base Selection:
-
Inorganic Bases: K₃PO₄, Cs₂CO₃, and K₂CO₃ are commonly used. K₃PO₄ is often a good choice for substrates with sensitive functional groups.[7]
-
Strength: A stronger base can sometimes accelerate a sluggish reaction, but may also promote side reactions. A screening of different bases is recommended.
-
-
Solvent Effects:
-
Polarity: The solvent polarity can influence the rate and selectivity of the reaction.[17]
-
Common Choices: Aprotic polar solvents like 1,4-dioxane, THF, and DMF are often used. Toluene with a small amount of water is also a common choice for Suzuki reactions.[4] Be aware that some solvents like DMF can decompose at high temperatures.[5][6]
-
The following diagram illustrates a decision-making workflow for troubleshooting a low-yielding Suzuki-Miyaura reaction.
Caption: Troubleshooting workflow for low-yielding Suzuki-Miyaura reactions.
Section 3: Visualizing the Catalytic Cycle
Understanding the fundamental mechanism of the cross-coupling reaction is essential for rational troubleshooting. Below is a generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Methyl 3-bromo-5-hydroxybenzoate
Welcome to the technical support center for the purification of crude Methyl 3-bromo-5-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this key pharmaceutical intermediate in high purity. Here, we will delve into the common impurities, troubleshooting strategies, and detailed purification protocols, grounded in established chemical principles.
Introduction: The Criticality of Purity
This compound is a versatile building block in the synthesis of a wide range of pharmaceutical compounds.[1][2][3] Its purity is paramount, as even trace impurities can lead to unwanted side reactions, reduced yields in subsequent steps, and complications in the biological activity of the final active pharmaceutical ingredient (API). This guide provides a systematic approach to identifying and removing common impurities encountered during its synthesis.
Understanding the Impurity Profile
The most common route to this compound is the Fischer esterification of 3-bromo-5-hydroxybenzoic acid with methanol, catalyzed by a strong acid like sulfuric acid.[4] The primary impurities stem from this process.
dot
Caption: Common impurities in crude this compound.
| Impurity | Source | Type | Impact |
| 3-bromo-5-hydroxybenzoic acid | Unreacted starting material | Acidic | Can interfere with subsequent reactions, particularly those sensitive to acids. |
| Sulfuric Acid (or other acid catalyst) | Catalyst from esterification | Acidic | Highly corrosive and can cause degradation of the product. |
| Water | Byproduct of esterification | Neutral | Can promote the hydrolysis of the ester back to the carboxylic acid. |
| Methanol | Excess reagent | Neutral | Generally easy to remove due to its volatility. |
| Di-ester or other side products | Side reactions during esterification | Neutral/Ester | Can be difficult to separate due to similar physical properties. |
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during the purification of this compound.
FAQ 1: My crude product is an oily solid or a gum. How do I proceed?
Answer: An oily or gummy consistency is often due to the presence of residual solvent (methanol) and unreacted starting materials, which can depress the melting point. The first step is to ensure all volatile solvents are removed in vacuo. If the product remains oily, it is highly likely that a significant amount of acidic impurities are present. An aqueous workup is recommended before attempting crystallization or chromatography.
Protocol: Aqueous Workup to Remove Acidic Impurities
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You will likely observe effervescence (CO₂ evolution) as the base neutralizes the acidic impurities. Continue washing until the effervescence ceases.
-
Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any remaining water-soluble components.
-
Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude solid.
FAQ 2: I have a solid crude product. What is the best purification method?
Answer: For a solid crude product, both recrystallization and column chromatography are viable options. The choice depends on the impurity profile and the desired final purity.
dot
Caption: Decision tree for choosing a purification method.
Thin-Layer Chromatography (TLC) Analysis:
Before deciding on a purification method, it is crucial to perform a TLC analysis of your crude product.
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase (Eluent): A good starting point is a mixture of hexane and ethyl acetate. A 7:3 or 1:1 (v/v) mixture is often effective for aromatic esters.
-
Visualization: UV light (254 nm).
The unreacted carboxylic acid will typically have a lower Rf value (closer to the baseline) than the ester product due to its higher polarity.
FAQ 3: How do I perform a recrystallization of this compound?
Answer: Recrystallization is an effective method for removing small amounts of impurities, especially if the main impurity is the unreacted starting material. The key is to find a suitable solvent in which the product is soluble at high temperatures but sparingly soluble at low temperatures.
Solvent Selection for Recrystallization:
| Solvent | Solubility of this compound | Comments |
| Methanol/Ethanol | Good solubility, especially when hot. | A good first choice. May require the addition of water to reduce solubility upon cooling. |
| Chloroform | Reported as a suitable solvent for recrystallization of a related isomer.[5] | Use with caution due to toxicity. |
| Ethyl Acetate/Hexane | Soluble in ethyl acetate, insoluble in hexane. | Can be used as a solvent/anti-solvent system. |
| Water | Slightly soluble.[1][6] | Generally not a good primary solvent, but can be used as an anti-solvent with a more polar organic solvent like methanol or ethanol. |
Protocol: Recrystallization from a Methanol/Water System
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of hot methanol to completely dissolve the solid.
-
Slowly add hot water dropwise until the solution becomes slightly cloudy.
-
Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold methanol/water.
-
Dry the crystals under vacuum.
-
Characterize the purified product by measuring its melting point (literature: 130-135 °C) and by TLC.
FAQ 4: When should I use column chromatography and what is a good procedure?
Answer: Column chromatography is recommended when there are multiple impurities with polarities similar to the product, or when a very high degree of purity is required.
Protocol: Silica Gel Column Chromatography
-
Prepare the Column:
-
Select a column of appropriate size.
-
Pack the column with silica gel as a slurry in the initial, least polar eluent.
-
-
Determine the Eluent System:
-
Use TLC to find a solvent system that gives your product an Rf value of approximately 0.3. A good starting point is a mixture of hexane and ethyl acetate.
-
For this moderately polar compound, a gradient elution may be effective, starting with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increasing the polarity (e.g., to 7:3 or 1:1 hexane/ethyl acetate).
-
-
Sample Loading:
-
Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent (like dichloromethane).
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
-
Isolation of the Purified Product:
-
Combine the pure fractions.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Analytical Characterization for Purity Assessment
After purification, it is essential to confirm the purity of your this compound.
| Technique | Purpose | Expected Outcome for Pure Product |
| Melting Point | Assess purity and identity. | A sharp melting point within the literature range (130-135 °C). A broad melting range indicates the presence of impurities. |
| TLC | Qualitative purity check. | A single spot. |
| HPLC | Quantitative purity analysis. | A single major peak, allowing for the calculation of purity as a percentage. |
| NMR (¹H and ¹³C) | Structural confirmation and purity assessment. | The spectra should correspond to the structure of this compound and be free of signals from impurities. |
| Mass Spectrometry (MS) | Confirmation of molecular weight. | A molecular ion peak corresponding to the molecular weight of the compound (230.04 g/mol ). |
References
- 1. METHYL 5-BROMO-3-HYDROXYBENZOATE | 192810-12-1 [chemicalbook.com]
- 2. This compound | 192810-12-1 | FM138034 [biosynth.com]
- 3. This compound - SRIRAMCHEM [sriramchem.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Methyl 5-bromo-2-hydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. METHYL 5-BROMO-3-HYDROXYBENZOATE | 192810-12-1 [chemicalbook.com]
impact of reaction conditions on the purity of Methyl 3-bromo-5-hydroxybenzoate
Technical Support Center: Synthesis of Methyl 3-bromo-5-hydroxybenzoate
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. Our focus is on elucidating the critical impact of reaction conditions on product purity and providing actionable troubleshooting strategies.
Overview of the Synthesis
The preparation of this compound is a classic example of electrophilic aromatic substitution (EAS).[1][2] The most common route involves the direct bromination of Methyl 3-hydroxybenzoate. In this reaction, the aromatic ring acts as a nucleophile and attacks an electrophilic bromine species.[2][3]
The hydroxyl (-OH) and methyl ester (-COOCH3) groups on the starting material have competing directing effects. The -OH group is a strongly activating ortho, para-director, while the -COOCH3 group is a deactivating meta-director.[4] Due to the powerful activating nature of the hydroxyl group, substitution is directed to the positions ortho and para to it (C2, C4, C6). The desired product, this compound, results from substitution at the C5 position, which is meta to both substituents but is sterically accessible and electronically favored under controlled conditions.
Achieving high purity requires careful control over the reaction to prevent common side reactions, primarily the formation of di-substituted and other isomeric byproducts.
Reaction Pathway and Potential Side Reactions
The primary challenge in this synthesis is achieving selective mono-bromination at the C5 position.
Caption: Key factors influencing product purity.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and purification of this compound.
Q1: My TLC analysis shows multiple spots after the reaction. What are the likely impurities?
A1: Multiple spots on a TLC plate are indicative of a mixture of products and unreacted starting material. The most common impurities are:
-
Unreacted Methyl 3-hydroxybenzoate: This will typically have a different Rf value than the brominated products.
-
Di-bromo species (e.g., Methyl 3,5-dibromo-hydroxybenzoate): Phenols are highly activated, and over-bromination is a frequent side reaction, especially if an excess of the brominating agent is used or if the reaction temperature is too high.[4]
-
Other positional isomers: While the C5 position is favored, small amounts of other isomers can form depending on the precise reaction conditions.
Troubleshooting Steps:
-
Monitor the reaction closely with TLC: Track the disappearance of the starting material.[5]
-
Control Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent, but avoid a large excess to minimize di-bromination.
-
Purification: Column chromatography on silica gel is typically effective for separating the desired mono-bromo product from unreacted starting material and di-bromo impurities.
Q2: The yield of my desired product is very low. What are the primary causes?
A2: Low yields can stem from several factors related to reaction conditions and workup procedures.
-
Incomplete Reaction: Insufficient reaction time or temperatures that are too low can lead to a significant amount of unreacted starting material. Electrophilic aromatic brominations are often conducted at low temperatures (0 °C to room temperature) to control selectivity, but this can slow the reaction rate.[4]
-
Suboptimal Solvent Choice: The solvent plays a crucial role. Polar solvents like water can significantly accelerate the bromination of phenols, often leading to poly-bromination and a complex product mixture.[6] Non-polar solvents like dichloromethane (DCM) or carbon disulfide (CS2) provide better control and favor mono-bromination.[6]
-
Mechanical Losses During Workup: The product can be lost during extraction, washing, or purification steps. Ensure proper phase separation during extractions and minimize transfers.
Optimization Strategy:
-
Temperature Control: Start the reaction at a low temperature (e.g., 0-5 °C) during the addition of bromine, and then allow it to slowly warm to room temperature.[7]
-
Solvent Selection: Use an appropriate non-polar solvent. Acetonitrile is also a common solvent for brominations using N-bromosuccinimide (NBS).[4]
-
Reaction Time: Allow the reaction to proceed until TLC analysis indicates the consumption of the starting material. This could range from a few hours to an overnight reaction.[4]
Q3: My final product is discolored (e.g., yellow or brown). How can I improve its appearance and purity?
A3: Discoloration often points to trace impurities, possibly from residual bromine or oxidation of the phenolic hydroxyl group.
-
Quenching Residual Bromine: After the reaction is complete, it is crucial to quench any remaining brominating agent. This is typically done by washing the reaction mixture with an aqueous solution of a reducing agent like sodium thiosulfate (Na2S2O3) or sodium bisulfite.[7]
-
Preventing Oxidation: Phenols can be sensitive to air oxidation, which can be exacerbated by heat and light. Storing the compound under an inert atmosphere (like nitrogen or argon) and in a cool, dark place can help maintain its integrity.[8]
-
Recrystallization: If column chromatography does not yield a pure white solid, recrystallization from a suitable solvent system (e.g., benzene/cyclohexane or ethyl acetate/hexanes) can be an effective final purification step.
Q4: How does temperature specifically impact the purity of the product?
A4: Temperature is one of the most critical parameters in this synthesis.
-
Low Temperatures (0-25 °C): Favor kinetic control and selective mono-bromination. Lower temperatures reduce the reaction rate, giving the electrophile more time to selectively attack the most favorable position and minimizing the energy required to overcome the activation barrier for di-substitution.[4][9]
-
High Temperatures (> 50 °C): Increase the reaction rate significantly but often lead to a loss of selectivity.[10] At higher temperatures, there is sufficient energy to overcome the activation barriers for the formation of both di-bromo and other isomeric products, resulting in a less pure final product mixture.[10][11]
The table below summarizes the general effect of temperature on the reaction.
| Temperature Range | Predominant Outcome | Impact on Purity |
| 0-5 °C | Slow, selective mono-bromination | High Purity, minimal byproducts |
| Room Temperature | Moderate rate, good selectivity | Good Purity, potential for minor impurities |
| > 50 °C | Fast reaction, poor selectivity | Low Purity, significant di-bromination |
Recommended Experimental Protocol
This protocol is optimized for achieving high purity of this compound.
Materials:
-
Methyl 3-hydroxybenzoate
-
Liquid Bromine (Br2) or N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM) or another suitable non-polar solvent
-
Sodium thiosulfate (Na2S2O3) solution (10% w/v)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for elution
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 3-hydroxybenzoate (1.0 eq) in DCM. Cool the flask to 0 °C in an ice bath.
-
Bromine Addition: Dissolve liquid bromine (1.1 eq) in a small amount of DCM and add it to the dropping funnel. Add the bromine solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the temperature remains below 5 °C.[7]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for another hour, then let it warm to room temperature. Monitor the reaction's progress by TLC.
-
Workup: Once the starting material is consumed, quench the reaction by adding 10% aqueous sodium thiosulfate solution and stir until the reddish-brown color of bromine disappears.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO3 solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, using an ethyl acetate/hexanes gradient to elute the final product.
Caption: Post-synthesis purification workflow.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. Methyl 5-bromo-3-hydroxy-2-methylbenzoate | 1492040-87-5 | Benchchem [benchchem.com]
- 5. Methyl 3-amino-5-bromo-2-hydroxybenzoate 95+% synthesis - chemicalbook [chemicalbook.com]
- 6. youtube.com [youtube.com]
- 7. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]
- 8. This compound | CAS#:192810-12-1 | Chemsrc [chemsrc.com]
- 9. savvy-chemist: Reaction Kinetics (6) How Temperature affects Reaction Rate [derekcarrsavvy-chemist.blogspot.com]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
Technical Support Center: Managing the Thermal Stability of Methyl 3-bromo-5-hydroxybenzoate
Welcome to the technical support center for Methyl 3-bromo-5-hydroxybenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on managing the thermal stability of this versatile building block in various chemical reactions. As a trifunctional reagent, its reactivity is nuanced, and understanding its stability profile is critical for successful and reproducible outcomes. This guide is structured in a question-and-answer format to directly address common challenges and provide practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the thermal stability of this compound?
A1: The thermal stability of this compound is primarily influenced by three key factors: temperature, the presence of catalysts (particularly transition metals), and the reaction pH (presence of strong acids or bases). The molecule possesses three key functional groups: a methyl ester, a phenolic hydroxyl group, and a carbon-bromine bond on the aromatic ring. Each of these sites can be susceptible to degradation under thermal stress, and the interplay between them is crucial. The material safety data sheet (MSDS) for this compound explicitly advises avoiding heat, flames, and sparks, and storing it away from oxidizing agents.
Q2: At what temperature does significant decomposition of this compound typically occur?
A2: While a precise decomposition temperature under all reaction conditions has not been extensively published, elevated temperatures, especially above 100-120°C for prolonged periods, should be approached with caution. The melting point of the compound is in the range of 124-135°C, and reactions conducted near or above this temperature may lead to increased degradation.[1] It is crucial to monitor reactions for color changes (e.g., darkening), gas evolution, or the appearance of unexpected byproducts in analytical monitoring (TLC, LC-MS, GC-MS).
Q3: What are the likely thermal decomposition pathways for this molecule?
A3: Based on the functional groups present, several decomposition pathways can be anticipated at elevated temperatures:
-
Decarboxylation: The ester group, particularly in the presence of the hydroxyl substituent, can be susceptible to hydrolysis followed by decarboxylation, especially under basic or acidic conditions at high temperatures. This would lead to the formation of 3-bromophenol.
-
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid (3-bromo-5-hydroxybenzoic acid), especially in the presence of water and acid or base catalysts.
-
Debromination: In the presence of certain catalysts (e.g., Palladium or Copper) and a hydrogen source, reductive debromination can occur, yielding Methyl 3-hydroxybenzoate.
-
Polymerization/Tar Formation: At very high temperatures, complex degradation pathways can lead to the formation of polymeric materials or tar, often indicated by a darkening of the reaction mixture.
Q4: How does the presence of a catalyst, such as Palladium, affect the thermal stability of the C-Br bond?
A4: Transition metal catalysts, particularly Palladium and Copper, are often used in cross-coupling reactions involving the C-Br bond of this compound. While these catalysts are essential for the desired transformation, they can also lower the activation energy for undesired side reactions at elevated temperatures. For instance, in the presence of a Palladium catalyst and a phosphine ligand, the C-Br bond is activated through oxidative addition. If the subsequent steps of the catalytic cycle are slow, or if there are competing reaction pathways, this can lead to side reactions such as hydrodehalogenation (replacement of Br with H) or homocoupling. The choice of ligand and reaction temperature is critical in mitigating these side reactions.[2]
Troubleshooting Guide
This section addresses specific issues that may arise during reactions involving this compound, with a focus on problems related to its thermal stability.
| Observed Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Reaction mixture turns dark brown or black upon heating. | Thermal decomposition and/or polymerization of the starting material or intermediates. | 1. Lower the reaction temperature: This is the most direct way to mitigate thermal degradation. If the reaction rate is too slow at a lower temperature, consider alternative solutions. 2. Use a more active catalyst/ligand system: A more efficient catalyst can allow the reaction to proceed at a lower temperature. 3. Reduce reaction time: Prolonged heating increases the likelihood of decomposition. Monitor the reaction closely and quench it as soon as it reaches completion. 4. Ensure an inert atmosphere: Oxygen can promote oxidative degradation pathways, especially at elevated temperatures. |
| Formation of a significant amount of Methyl 3-hydroxybenzoate as a byproduct. | Reductive debromination (hydrodehalogenation). | 1. Scrutinize the hydrogen source: This side reaction requires a source of hydrogen. Common sources include protic solvents (e.g., alcohols), water, or certain additives. Consider using anhydrous solvents and reagents. 2. Optimize the catalyst system: Some catalyst systems are more prone to hydrodehalogenation. Experiment with different ligands or pre-catalysts. 3. Use a milder base: Strong bases can sometimes promote this side reaction. |
| Isolation of 3-bromo-5-hydroxybenzoic acid or 3-bromophenol in the product mixture. | Hydrolysis of the methyl ester and potentially subsequent decarboxylation. | 1. Use anhydrous conditions: The presence of water, especially with acid or base catalysis, will promote ester hydrolysis. 2. Choose a non-nucleophilic base: If a base is required, select one that is less likely to act as a nucleophile towards the ester (e.g., a hindered amine base like diisopropylethylamine or a carbonate base). 3. Moderate the reaction temperature: As with other degradation pathways, higher temperatures will accelerate hydrolysis and decarboxylation. |
| Low or inconsistent yields in cross-coupling reactions. | A combination of thermal degradation and catalyst deactivation. | 1. Perform a temperature screen: Run the reaction at a range of temperatures to find the optimal balance between reaction rate and stability. 2. Slow addition of reagents: Adding a thermally sensitive reagent slowly to a heated reaction mixture can minimize its exposure to high temperatures. 3. Degas all solvents and reagents thoroughly: Oxygen can lead to the formation of phosphine oxides from phosphine ligands, which can deactivate the catalyst. |
Experimental Protocols
Protocol 1: General Procedure for a Thermally Sensitive Cross-Coupling Reaction
This protocol provides a general framework for performing a Suzuki-Miyaura coupling reaction with this compound, with an emphasis on maintaining thermal stability.
-
Reagent and Solvent Preparation:
-
Ensure all solvents are anhydrous and degassed.
-
Degas all liquid reagents by sparging with an inert gas (e.g., Argon or Nitrogen) for at least 30 minutes.
-
-
Reaction Setup:
-
To a dry reaction vessel under an inert atmosphere, add this compound, the boronic acid coupling partner, and a suitable base (e.g., K₂CO₃ or Cs₂CO₃).
-
Add the anhydrous, degassed solvent.
-
Add the Palladium catalyst and ligand.
-
-
Reaction Execution:
-
Begin stirring the reaction mixture at room temperature.
-
Slowly heat the reaction to the desired temperature. It is recommended to start with a lower temperature (e.g., 60-80°C) and only increase it if the reaction is not proceeding.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Proceed with a standard aqueous work-up.
-
Purify the product using an appropriate method, such as column chromatography or recrystallization.[3]
-
Visualizations
Diagram 1: Potential Thermal Degradation Pathways
Caption: Potential degradation pathways of this compound under thermal stress.
Diagram 2: Troubleshooting Workflow for Low Reaction Yield
Caption: A decision-making workflow for troubleshooting low yields in reactions.
References
Validation & Comparative
A Senior Application Scientist's Guide to Purity Assessment of Methyl 3-bromo-5-hydroxybenzoate: An HPLC-Centric Comparative Analysis
Introduction: The Analytical Imperative for a Key Synthetic Building Block
Methyl 3-bromo-5-hydroxybenzoate is a crucial intermediate in the synthesis of a wide array of pharmaceutical compounds and fine chemicals.[1][2][3] Its molecular structure, featuring a substituted benzene ring, makes it a versatile scaffold for building more complex molecules. The purity of this starting material is not merely a quality metric; it is a critical determinant of the downstream reaction's yield, impurity profile, and the final product's safety and efficacy. Consequently, a robust, accurate, and reliable analytical method for assessing its purity is paramount.
This guide provides an in-depth comparison of analytical techniques for the purity assessment of this compound, establishing a clear rationale for the superiority of High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind HPLC method development choices, present a detailed experimental protocol, and frame it within the context of international validation standards to ensure scientific integrity and trustworthiness.
Choosing the Right Tool: A Comparative Analysis of Analytical Techniques
The selection of an analytical technique is dictated by the physicochemical properties of the analyte. This compound is a solid at room temperature with a melting point of 130-135°C and a high boiling point of approximately 331°C.[4] As a phenolic ester, it is a polar, non-volatile molecule. These properties are central to our decision-making process.
Caption: Decision workflow for selecting the optimal analytical method.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Principle | Separation in a liquid mobile phase based on analyte affinity for a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase.[5] | Separation on a thin layer of adsorbent material via capillary action. |
| Analyte Suitability | Excellent: Ideal for non-volatile, polar, and thermally sensitive compounds like this compound.[6][7][8] | Poor: Requires high temperatures for volatilization, which can cause degradation of the ester and hydroxyl functionalities. | Fair: Suitable for a quick qualitative check, but not for precise purity determination. |
| Resolution | Very High | Very High | Low to Medium |
| Quantification | Excellent (High Precision & Accuracy) | Excellent | Semi-Quantitative at best |
| Throughput | Medium (Typical run times 10-60 mins).[8] | High (Typical run times 2-60 mins).[5] | High (Multiple samples per plate) |
| Cost (Instrument) | High | High | Low |
| Cost (Operational) | Medium (Solvent consumption) | Low (Gas consumption) | Very Low |
The HPLC Method: A Deep Dive into Development and Validation
Our objective is to develop a stability-indicating reversed-phase HPLC (RP-HPLC) method capable of separating this compound from potential impurities, such as starting materials, by-products, and degradants.
The Causality Behind Methodological Choices
-
Reversed-Phase (RP) Chromatography: We select an RP column (e.g., a C18) because our analyte is moderately polar. In RP-HPLC, the stationary phase is non-polar, and the mobile phase is polar. This setup is highly effective for retaining and separating a wide range of organic molecules.[5]
-
Mobile Phase Selection: A typical mobile phase for phenolic compounds consists of an organic solvent (like acetonitrile or methanol) and water.[10][11] We choose acetonitrile for its lower viscosity and superior UV transparency. The addition of a small amount of acid (e.g., acetic or phosphoric acid) to the aqueous phase is critical. For a phenolic compound, maintaining a low pH (~2.5-3.0) suppresses the ionization of the hydroxyl group. This ensures the analyte is in a single, neutral form, leading to a sharp, symmetrical peak and a stable, reproducible retention time.
-
Isocratic vs. Gradient Elution: For a purity assessment, a gradient elution is often preferred. Starting with a higher percentage of the aqueous phase allows for the retention and separation of highly polar impurities. Gradually increasing the percentage of the organic solvent then elutes the main compound, followed by any less polar impurities. This approach provides the best resolution across a wide polarity range.
-
Detector Selection (UV-Vis DAD): this compound contains a benzene ring, which is a strong chromophore. A UV-Vis Diode Array Detector (DAD) is the ideal choice. It not only quantifies the analyte at a specific wavelength (e.g., the λmax for maximum sensitivity) but also provides UV spectra for all detected peaks. This is invaluable for peak purity analysis and for tentatively identifying impurities by comparing their spectra to a library or known standards. Analysis of similar phenolic compounds suggests monitoring at wavelengths such as 216 nm, 280 nm, and 310 nm can be effective.[10][12]
Experimental Workflow and Protocol
The following diagram outlines the complete workflow for the purity analysis.
References
- 1. biosynth.com [biosynth.com]
- 2. METHYL 5-BROMO-3-HYDROXYBENZOATE | 192810-12-1 [chemicalbook.com]
- 3. METHYL 5-BROMO-3-HYDROXYBENZOATE | 192810-12-1 [chemicalbook.com]
- 4. aablocks.com [aablocks.com]
- 5. imgroupofresearchers.com [imgroupofresearchers.com]
- 6. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 7. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 8. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC Analysis of Polyphenolic Compounds in Lysimachia nummularia L. and Comparative Determination of Antioxidant Capacity [mdpi.com]
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Methyl 3-bromo-5-hydroxybenzoate
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive guide on the mass spectrometric analysis of Methyl 3-bromo-5-hydroxybenzoate. This document moves beyond rigid templates to provide an in-depth, experience-driven comparison of analytical strategies. As a key intermediate in pharmaceutical synthesis, robustly characterizing this molecule is paramount.[1][2] This guide is structured to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative science.
Foundational Knowledge: Understanding the Analyte
Before delving into methodologies, a firm grasp of the analyte's properties is crucial. These characteristics dictate every subsequent decision in our analytical workflow.
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance for MS Analysis |
| Molecular Formula | C₈H₇BrO₃[3] | Defines the exact mass for high-resolution mass spectrometry (HRMS). |
| Molecular Weight | ~231.04 g/mol [3] | Provides the nominal mass for low-resolution MS. The presence of bromine, with its two primary isotopes, will be a key identifier. |
| Key Functional Groups | Phenolic Hydroxyl (-OH), Methyl Ester (-COOCH₃), Bromine (-Br) | The acidic phenol group is ideal for deprotonation, suggesting negative ion mode will be highly effective. The ester can be a site of fragmentation. |
| Isotopic Signature | Contains one bromine atom | Expect a characteristic pair of peaks (M and M+2) of nearly equal intensity, separated by ~2 Da, due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.[4][5][6] |
| Polarity | Moderately polar | Influences choice of chromatographic conditions and ionization technique. Suitable for Reversed-Phase Liquid Chromatography (RPLC). |
The most telling feature of this molecule in mass spectrometry is the presence of a single bromine atom. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[6] This results in a distinctive "M" and "M+2" isotopic pattern in the mass spectrum, where two peaks of nearly equal height appear 2 m/z units apart.[4][5] This pattern is a powerful diagnostic tool for confirming the presence of bromine in the parent ion and any bromine-containing fragments.
Comparative Guide: Selecting the Optimal Ionization Technique
The choice of ionization source is the most critical parameter in developing a robust MS method. Here, we compare the three most relevant techniques for a molecule like this compound.
Table 2: Comparison of Ionization Techniques
| Technique | Principle | Expected Ions | Pros for this Analyte | Cons for this Analyte |
| Electrospray Ionization (ESI) | Soft ionization in solution phase. Analyte ions are transferred to the gas phase from charged droplets. | [M-H]⁻ (Negative Mode)[M+H]⁺ (Positive Mode)[M+Na]⁺ (Positive Mode) | Excellent for polar molecules. The acidic phenol makes it highly sensitive in negative ion mode.[7][8][9] Provides intact molecular weight information with minimal fragmentation. | Positive mode may be less sensitive. Susceptible to ion suppression from matrix components. |
| Atmospheric Pressure Chemical Ionization (APCI) | Soft ionization in the gas phase. A corona discharge ionizes solvent molecules, which then ionize the analyte via proton transfer.[10] | [M+H]⁺ (Positive Mode)[M-H]⁻ (Negative Mode) | Ideal for moderately polar, thermally stable compounds. [10][11] Less susceptible to matrix effects than ESI.[12] Can handle higher flow rates from HPLC. | Can sometimes induce in-source fragmentation. Generally less efficient than ESI for highly polar or pre-charged analytes. |
| Electron Ionization (EI) | Hard ionization in high vacuum. A high-energy electron beam bombards the analyte, causing ionization and extensive fragmentation. | M⁺˙ (Radical Cation)Numerous fragment ions | Provides rich structural information through reproducible, library-searchable fragmentation patterns. | The molecular ion peak may be weak or absent due to extensive fragmentation.[13] Requires a volatile sample (typically coupled with Gas Chromatography). |
Senior Scientist's Recommendation:
For quantitative analysis in complex matrices (e.g., biological fluids, reaction mixtures), Liquid Chromatography coupled with Electrospray Ionization in Negative Ion Mode (LC-ESI(-)-MS) is the superior choice. The phenolic hydroxyl group is acidic and will readily deprotonate to form a stable [M-H]⁻ ion, leading to exceptional sensitivity and a clean baseline.[8][9] While positive mode ESI and APCI are viable, they do not leverage the most chemically favorable attribute of the molecule for ionization. EI is best reserved for pure compound identification where a detailed fragmentation fingerprint is required.
Structural Elucidation via Tandem Mass Spectrometry (MS/MS)
To confirm the structure or identify the compound in a complex mixture, we isolate the parent ion and fragment it. This process, known as tandem mass spectrometry (MS/MS), provides a structural fingerprint.[14] Based on the structure of this compound, we can predict the most likely fragmentation pathways for the [M-H]⁻ ion.
The MS/MS analysis of the deprotonated molecule ([M-H]⁻ at m/z 229/231) would likely proceed via the following fragmentation pathways:
-
Loss of a methyl radical (•CH₃): A common fragmentation for methyl esters, leading to the formation of a carboxylate anion.
-
Loss of methanol (CH₃OH): A neutral loss event that can occur from the ester group.
-
Loss of carbon monoxide (CO): Following the initial loss of the methyl radical, the resulting carboxylate can lose CO.
-
Loss of the bromine atom (•Br): While less common in negative mode fragmentation compared to positive mode, the loss of the bromine radical is a possibility.
Below is a diagram illustrating the logical fragmentation pathway.
Caption: Predicted MS/MS fragmentation of [M-H]⁻.
Table 3: Predicted Key Ions for this compound
| Ion Description | Ionization Mode | Predicted m/z (⁷⁹Br / ⁸¹Br) | Notes |
| Deprotonated Molecule | ESI Negative | 229.94 / 231.94 | [M-H]⁻ . The most abundant ion in ESI(-). Ideal precursor for MS/MS. |
| Protonated Molecule | ESI/APCI Positive | 231.96 / 233.96 | [M+H]⁺ . Expected in positive ion mode. |
| Sodium Adduct | ESI Positive | 253.94 / 255.94 | [M+Na]⁺ . Common adduct, especially if sodium salts are present in the mobile phase. |
| Fragment: Loss of •CH₃ | ESI Negative MS/MS | 214.92 / 216.92 | From [M-H]⁻. Confirms the presence of a methyl group. |
| Fragment: Loss of CO | ESI Negative MS/MS | 186.91 / 188.91 | Subsequent fragmentation after loss of methyl radical. |
Self-Validating Experimental Protocol: LC-ESI(-)-MS/MS
This protocol is designed for the robust quantification and confirmation of this compound. It includes essential quality control steps to ensure trustworthiness.
A. Sample & Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standards: Serially dilute the stock solution with 50:50 methanol:water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Preparation: Dilute the sample matrix (e.g., reaction mixture, plasma) with methanol to precipitate proteins and reduce matrix effects. A 1:3 sample-to-methanol ratio is a good starting point. Centrifuge at >10,000 x g for 10 minutes and transfer the supernatant for analysis.
B. LC-MS/MS System & Conditions
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple Quadrupole or Q-TOF Mass Spectrometer with an ESI source.
-
Ionization Mode: ESI Negative.
-
Key MS Parameters:
-
Capillary Voltage: -3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Gas Flow: Instrument-specific, optimize for best signal.
-
C. Data Acquisition (MRM for Quantification) For targeted quantification on a triple quadrupole, monitor the following transitions.
-
Primary Transition: m/z 229.9 -> 214.9 (Quantifier)
-
Secondary Transition: m/z 231.9 -> 216.9 (Qualifier)
D. System Validation
-
Blank Injection: Inject a solvent blank (50:50 methanol:water) before and after the sample sequence to check for carryover.
-
Calibration Curve: Run the calibration standards at the beginning of the sequence. The curve should have a correlation coefficient (r²) > 0.99.
-
Quality Control (QC): Prepare QC samples at low, medium, and high concentrations. Inject them periodically throughout the sample sequence to verify instrument performance and accuracy.
Caption: LC-MS/MS workflow for targeted analysis.
References
- 1. METHYL 5-BROMO-3-HYDROXYBENZOATE | 192810-12-1 [chemicalbook.com]
- 2. METHYL 5-BROMO-3-HYDROXYBENZOATE | 192810-12-1 [chemicalbook.com]
- 3. This compound | 192810-12-1 | FM138034 [biosynth.com]
- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Liquid chromatography with electrospray ionisation mass spectrometric detection of phenolic compounds from Olea europaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 11. Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. holcapek.upce.cz [holcapek.upce.cz]
- 13. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 14. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
A Tale of Two Benzoates: A Researcher's Guide to Cross-Coupling with Methyl 3-bromo-5-hydroxybenzoate and Methyl 3,5-dibromobenzoate
In the intricate world of synthetic organic chemistry, the strategic functionalization of aromatic rings via cross-coupling reactions is a cornerstone of modern drug discovery and materials science. The choice of starting material is paramount, dictating not only the potential for molecular diversity but also the challenges that lie ahead in achieving desired reactivity and selectivity. This guide offers an in-depth comparison of two structurally related yet electronically distinct aryl bromides: Methyl 3-bromo-5-hydroxybenzoate and Methyl 3,5-dibromobenzoate. We will explore their nuanced differences in reactivity towards palladium-catalyzed Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, providing researchers with the insights needed to make informed decisions in their synthetic endeavors.
The Contenders: A Structural and Electronic Overview
At first glance, both molecules offer a methyl benzoate scaffold with bromine substituents ripe for cross-coupling. However, the presence of a hydroxyl group in one versus a second bromine atom in the other introduces significant electronic and steric disparities that govern their behavior in catalytic cycles.
This compound features a single bromine atom for coupling. The hydroxyl group, an electron-donating group, and the methyl ester, an electron-withdrawing group, are positioned meta to the bromine. This electronic arrangement influences the reactivity of the C-Br bond. The hydroxyl group, in particular, can play a dual role. Its electron-donating nature can increase electron density at the bromine-bearing carbon, potentially slowing the rate of oxidative addition. Conversely, it can act as a directing group, influencing the regioselectivity of reactions and potentially participating in the catalytic cycle through coordination with the metal center.[1][2]
Methyl 3,5-dibromobenzoate , on the other hand, presents the challenge and opportunity of site-selectivity. With two electronically similar bromine atoms, achieving mono-functionalization over di-functionalization requires careful control of reaction conditions.[3] The absence of a hydroxyl group and the presence of a second electron-withdrawing bromine atom render the aromatic ring more electron-deficient compared to its hydroxyl-substituted counterpart. This can influence the rate of oxidative addition and the overall reactivity profile.
Head-to-Head in the Reaction Flask: A Comparative Analysis
To provide a practical comparison, we will now delve into the performance of these two substrates in the three major classes of palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a stalwart for creating biaryl structures. Here's how our two benzoates are anticipated to perform.
This compound in Suzuki Coupling: The single C-Br bond provides a straightforward handle for coupling. The electronic influence of the hydroxyl and ester groups will modulate the reactivity. While no direct experimental data for this specific substrate was found in the immediate search, analogous reactions with bromobenzoic acids suggest that high yields can be achieved with standard palladium catalysts and bases.
Methyl 3,5-dibromobenzoate in Suzuki Coupling: The primary challenge here is achieving selective mono-arylation. The two bromine atoms have similar reactivity, making it a competitive process. However, by carefully controlling stoichiometry and reaction conditions, selective coupling is achievable. For instance, the use of specific ligands and catalyst systems can favor mono- over di-substitution.[4]
Table 1: Representative Suzuki-Miyaura Coupling Conditions and Expected Yields
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | Est. >80% |
| Methyl 3,5-dibromobenzoate (mono-coupling) | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4 | Reported up to 70% |
*Estimated yield based on similar substrates.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide
This generalized protocol, adaptable for both substrates, provides a starting point for optimization.[5]
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent and Catalyst Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 5:1, 10 mL). Purge the solution with the inert gas for 15 minutes. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful means to install alkynes, crucial for extending conjugation and accessing diverse molecular architectures.
This compound in Sonogashira Coupling: The presence of a single bromine atom simplifies the reaction. Standard Sonogashira conditions are expected to be effective. The hydroxyl group is generally well-tolerated in this coupling.
Methyl 3,5-dibromobenzoate in Sonogashira Coupling: Similar to the Suzuki coupling, achieving mono-alkynylation is the primary hurdle. Selective reactions have been reported, often relying on careful control of stoichiometry and reaction temperature.[6]
Table 2: Representative Sonogashira Coupling Conditions and Expected Yields
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 6 | Est. >85% |
| Methyl 3,5-dibromobenzoate (mono-coupling) | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 70 | 8 | Reported up to 65% |
*Estimated yield based on similar substrates.
Experimental Protocol: Sonogashira Coupling of an Aryl Bromide
This protocol serves as a general guideline for the Sonogashira coupling of the title compounds.[7]
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol), and copper(I) iodide (0.06 mmol).
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., THF, 10 mL) and the base (e.g., Et₃N, 3.0 mmol). Finally, add the terminal alkyne (1.2 mmol).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 60 °C) until the starting material is consumed as indicated by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals.
This compound in Buchwald-Hartwig Amination: The hydroxyl group can potentially interfere with the reaction, either by acting as a competing nucleophile or by influencing the catalyst's activity. However, with appropriate choice of base and ligand, successful amination is feasible.[8]
Methyl 3,5-dibromobenzoate in Buchwald-Hartwig Amination: Achieving mono-amination is the key challenge. The use of bulky ligands and careful control of reaction conditions can favor the formation of the mono-aminated product.[5]
Table 3: Representative Buchwald-Hartwig Amination Conditions and Expected Yields
| Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | Est. 70-80% |
| Methyl 3,5-dibromobenzoate (mono-amination) | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | Reported up to 60% |
*Estimated yield based on similar substrates.
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide
This general procedure can be adapted for both substrates.[9]
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the aryl bromide (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the ligand (e.g., XPhos, 0.08 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Reagent Addition: Add the amine (1.2 mmol) and the degassed solvent (e.g., toluene, 5 mL).
-
Reaction: Seal the tube and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 100 °C). Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product via column chromatography on silica gel.
Conclusion: Making the Right Choice for Your Synthesis
The choice between this compound and Methyl 3,5-dibromobenzoate is a strategic one, guided by the desired final product and the synthetic pathway.
-
This compound is the substrate of choice for straightforward, single-site functionalization. The hydroxyl group, while potentially influencing reactivity, also offers a handle for further derivatization.
-
Methyl 3,5-dibromobenzoate is the ideal precursor for the synthesis of unsymmetrically di-substituted benzoates through sequential or selective mono-cross-coupling reactions. While achieving high selectivity can be challenging, it provides a convergent route to complex molecules.
Ultimately, a thorough understanding of the electronic and steric factors at play, coupled with careful optimization of reaction conditions, will enable researchers to harness the full potential of both of these valuable building blocks.
References
- 1. researchgate.net [researchgate.net]
- 2. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate [mdpi.com]
- 3. Chemoselective sp2-sp3 cross-couplings: iron-catalyzed alkyl transfer to dihaloaromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Alternative Reagents for Methyl 3-bromo-5-hydroxybenzoate in Modern Synthesis
Introduction: The Role of Methyl 3-bromo-5-hydroxybenzoate as a Synthetic Linchpin
This compound (M3B5H) is a trifunctional aromatic building block prized in medicinal chemistry and drug development.[1][2] Its structure, featuring a methyl ester, a hydroxyl group, and a bromine atom at the 1, 3, and 5 positions, offers a powerful platform for controlled, sequential synthetic transformations. The bromine atom serves as a classical handle for transition-metal-catalyzed cross-coupling reactions, the phenol provides a site for etherification or can modulate electronic properties, and the ester can be hydrolyzed or converted to an amide. This strategic arrangement makes M3B5H a valuable intermediate in the synthesis of complex molecules, including kinase inhibitors for targeted therapies.[1][3][4][5]
However, reliance on a single building block can introduce limitations related to cost, availability, or specific reaction kinetics. A savvy medicinal chemist must understand the landscape of viable alternatives to optimize synthetic routes, circumvent supply chain issues, and explore new chemical space. This guide provides an in-depth comparison of alternative reagents to M3B5H, supported by mechanistic insights and experimental considerations for key synthetic applications.
Core Synthetic Applications & Strategic Alternatives
The primary utility of M3B5H lies in its participation in cross-coupling reactions to form C-C, C-N, and C-O bonds. We will explore each of these transformations, comparing M3B5H to its most relevant alternatives.
Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures. In this context, M3B5H serves as the aryl halide partner, reacting with an organoboron reagent. The choice of halide is critical, directly impacting the conditions required for the oxidative addition step in the catalytic cycle.
Alternative Reagents & Performance Comparison
The primary alternatives to M3B5H involve modifying the halogen (X) or reversing the polarity of the coupling partners.
| Reagent | Key Feature | Typical Catalyst Loading | Reaction Conditions | Yield Potential | Causality Behind Performance |
| This compound | Benchmark | 1-5 mol% Pd | 80-110 °C | Good to Excellent | A good balance of reactivity and stability. The C-Br bond is readily activated by Pd(0) catalysts. |
| Methyl 3-iodo-5-hydroxybenzoate | Higher Reactivity | 0.5-2 mol% Pd | Room Temp to 80 °C | Excellent | The C-I bond is weaker than C-Br, facilitating a faster rate of oxidative addition, often under milder conditions.[6] |
| Methyl 3-chloro-5-hydroxybenzoate | Lower Cost | 2-10 mol% Pd | 100-140 °C | Moderate to Good | The C-Cl bond is stronger, requiring more electron-rich, sterically hindered phosphine ligands (e.g., Buchwald ligands) and higher temperatures to promote oxidative addition. |
| Methyl 3-hydroxy-5-(triflyloxy)benzoate | High Reactivity | 1-5 mol% Pd | 50-90 °C | Excellent | The triflate group is an excellent leaving group, making it highly reactive, similar to the iodo-analogue. |
| 3-Hydroxy-5-(methoxycarbonyl)phenylboronic acid | Reversed Polarity | 1-5 mol% Pd | 80-110 °C | Good to Excellent | Reverses the roles. This is advantageous if the other coupling partner is a complex or expensive aryl halide. The stability and low toxicity of boronic acids are beneficial.[7] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative example and should be optimized for specific substrates.
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (e.g., this compound, 1.0 mmol), the arylboronic acid (1.2 mmol), and a base such as K₃PO₄ (3.0 mmol).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol) and the solvent (e.g., 1,4-dioxane/water, 4:1 mixture, 5 mL).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, forming aryl amines from aryl halides.[8][9] This reaction is fundamental in pharmaceutical synthesis, where the aniline moiety is a common pharmacophore.
Alternative Reagents & Performance Comparison
Similar to the Suzuki coupling, reactivity is governed by the nature of the leaving group on the aromatic ring.
| Reagent | Key Feature | Base | Ligand Requirement | Yield Potential | Causality Behind Performance |
| This compound | Benchmark | Strong, non-nucleophilic (e.g., NaOt-Bu, K₃PO₄) | Bulky phosphines (e.g., XPhos, SPhos) | Good to Excellent | Reliable substrate, but often requires carefully selected ligands and strong bases to facilitate the C-N bond formation. |
| Methyl 3-iodo-5-hydroxybenzoate | Higher Reactivity | Milder bases (e.g., K₂CO₃, Cs₂CO₃) | Broader ligand scope | Excellent | The highly labile C-I bond allows for milder conditions and a wider range of amine coupling partners. |
| Methyl 3-chloro-5-hydroxybenzoate | Challenging Substrate | Strong bases required | Highly active catalyst systems (e.g., G3/G4 palladacycles) | Substrate Dependent | The inertness of the C-Cl bond makes it the most challenging. Success is highly dependent on the use of state-of-the-art, specialized catalyst systems.[10] |
| Ammonia Equivalents | Primary Aniline Synthesis | Strong bases | Specialized ligands | Good | For synthesizing primary anilines (Ar-NH₂), direct coupling with ammonia is difficult. Reagents like benzophenone imine or lithium bis(trimethylsilyl)amide are used, followed by hydrolysis.[8][10] |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a representative example and should be optimized for specific substrates.
-
In a glovebox, charge a vial with the aryl halide (e.g., this compound, 1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and a phosphine ligand (e.g., XPhos, 0.05 mmol).
-
Add the base (e.g., NaOt-Bu, 1.4 mmol).
-
Remove the vial from the glovebox. Add the amine (1.2 mmol) and anhydrous solvent (e.g., toluene or dioxane, 4 mL) under an argon atmosphere.
-
Seal the vial and heat the reaction mixture to 100 °C for 12-24 hours, monitoring by LC-MS.
-
After cooling, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Copper-Catalyzed C-O Bond Formation: The Ullmann Condensation
The Ullmann condensation is a classical method for forming diaryl ethers.[6] While traditional Ullmann reactions require harsh conditions (high temperatures, stoichiometric copper), modern protocols use catalytic copper with specific ligands, allowing for much milder transformations.[11][12] This reaction is particularly relevant for M3B5H, coupling its phenolic -OH group with an aryl halide, or vice-versa.
Alternative Reagents & Performance Comparison
In this reaction, the electronic nature of the coupling partners is paramount.
| Reagent Combination | Key Feature | Temperature | Yield Potential | Causality Behind Performance |
| M3B5H (as phenol) + Electron-deficient Ar-I/Br | Benchmark | 100-140 °C | Good | Electron-withdrawing groups on the aryl halide activate it for nucleophilic attack, a key step in many proposed Ullmann mechanisms.[6] |
| M3B5H (as bromide) + Electron-rich Phenol | Alternative Polarity | 110-150 °C | Moderate to Good | Coupling an aryl bromide with a phenol is feasible but can be more challenging than the reverse, often requiring more specialized ligands. |
| Buchwald-Hartwig C-O Coupling | Palladium-Catalyzed Alternative | 80-120 °C | Good to Excellent | This Pd-catalyzed variant often proceeds under milder conditions and with a broader substrate scope than many Ullmann systems, though catalyst cost can be higher.[10] |
Experimental Protocol: Ligand-Accelerated Ullmann Condensation
This protocol is a representative example and should be optimized for specific substrates.
-
To an oven-dried reaction tube, add CuI (0.1 mmol), the aryl bromide (1.0 mmol), the phenol (e.g., this compound, 1.2 mmol), a ligand (e.g., 1,10-phenanthroline, 0.2 mmol), and Cs₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add a high-boiling polar solvent (e.g., DMF or NMP, 3 mL).
-
Seal the tube and heat the mixture to 120 °C for 24 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product via silica gel chromatography.
Case Study: Synthesis of 8-Biarylchromen-4-one DNA-PK Inhibitors
This compound is a reported starting material for the synthesis of potent 8-biarylchromen-4-one inhibitors of the DNA-dependent protein kinase (DNA-PK).[3] The synthesis often involves an initial Suzuki coupling at the bromine position, followed by further transformations.
Hypothetical Application of an Alternative:
Consider a synthetic route where Methyl 3-iodo-5-hydroxybenzoate is substituted for M3B5H.
-
Potential Advantage: The Suzuki coupling step could likely be performed at a lower temperature (e.g., 60 °C instead of 90 °C) or with a lower catalyst loading. This could be crucial if other functional groups in the coupling partner are thermally sensitive.
-
Potential Disadvantage: The iodo-compound is typically more expensive and may be less stable upon long-term storage.
Conversely, using 3-Hydroxy-5-(methoxycarbonyl)phenylboronic acid would fundamentally change the synthetic strategy. The core building block would now be the boronic acid, which would be coupled to a variety of aryl halides. This approach offers greater flexibility if a diverse library of inhibitors is desired, as aryl halides are often more commercially available than the corresponding boronic acids.
Conclusion: A Strategic Choice
The selection of an alternative to this compound is not merely a substitution but a strategic decision. The choice is dictated by a multifactorial analysis of reactivity, cost, reaction conditions, and the overall synthetic plan. For rapid, mild C-C and C-N couplings, iodo- or triflyloxy-analogs are superior, though often at a higher cost. For cost-effective, large-scale synthesis, chloro-analogs may be considered, provided a robust, highly active catalyst system is employed. Finally, reversing the polarity by using a boronic acid derivative provides significant strategic flexibility, particularly in the context of library synthesis for drug discovery. A thorough understanding of these alternatives empowers researchers to design more efficient, robust, and versatile synthetic routes.
References
- 1. This compound - SRIRAMCHEM [sriramchem.com]
- 2. This compound | 192810-12-1 | FM138034 [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. METHYL 5-BROMO-3-HYDROXYBENZOATE | 192810-12-1 [chemicalbook.com]
- 5. This compound - Protheragen [protheragen.ai]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. nobelprize.org [nobelprize.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Validation of Methyl 3-bromo-5-hydroxybenzoate
Methyl 3-bromo-5-hydroxybenzoate is a key building block in the synthesis of a wide array of complex organic molecules and active pharmaceutical ingredients (APIs).[1] Its trifunctional nature, possessing a bromine atom, a hydroxyl group, and a methyl ester, provides multiple reactive sites for further chemical transformations. The strategic placement of these functional groups makes it an invaluable intermediate in medicinal chemistry and drug development.[2] This guide provides a comprehensive comparison of two primary synthetic routes for obtaining this compound, offering experimental protocols and a critical evaluation to aid researchers in selecting the optimal pathway for their specific needs.
Comparative Analysis of Synthetic Routes
Two principal strategies for the synthesis of this compound are presented and validated below:
-
Route A: Fischer Esterification of 3-bromo-5-hydroxybenzoic acid. This is a direct, one-step conversion of the commercially available carboxylic acid to its corresponding methyl ester.
-
Route B: Regioselective Bromination of Methyl 3-hydroxybenzoate. This approach begins with the ester and introduces the bromine atom onto the aromatic ring via electrophilic aromatic substitution.
Route A: Fischer Esterification of 3-bromo-5-hydroxybenzoic acid
This route represents the most straightforward and high-yielding approach to the target molecule. It relies on the classic Fischer-Speier esterification reaction, where a carboxylic acid is treated with an alcohol in the presence of an acid catalyst.
Caption: Synthetic pathway for Route A.
Experimental Protocol
-
To a flask containing 3-bromo-5-hydroxybenzoic acid (2.0 g, 9.2 mmol) in anhydrous methanol (10 mL) at 0°C under a nitrogen atmosphere, add acetyl chloride (912 μL, 12.9 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Dilute the mixture with ethyl acetate and wash with a saturated sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.[3]
Scientific Rationale and Mechanistic Insights
The choice of acetyl chloride as a catalyst is a common and effective variation of the Fischer esterification. In the presence of methanol, acetyl chloride rapidly reacts to form hydrogen chloride (HCl) in situ. This generated HCl then serves as the strong acid catalyst required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. This method avoids the use of large quantities of corrosive aqueous acids and often leads to cleaner reactions with high yields. The reported yield for this specific protocol is an excellent 97%.[3]
Route B: Regioselective Bromination of Methyl 3-hydroxybenzoate
This alternative route involves the direct bromination of the readily available Methyl 3-hydroxybenzoate. The success of this strategy hinges on the directing effects of the substituents on the aromatic ring to achieve the desired regioselectivity.
Caption: Synthetic pathway for Route B.
Experimental Protocol
-
Dissolve Methyl 3-hydroxybenzoate (1.0 mmol) in ACS-grade methanol.
-
Add p-toluenesulfonic acid (p-TsOH) (10 mol %).
-
Add N-bromosuccinimide (NBS) (1.0 mmol) to the solution at room temperature.
-
Stir the reaction for 15-25 minutes, monitoring by TLC.
-
Upon completion, quench the reaction and purify the product, likely through extraction and column chromatography, to isolate this compound.[4]
Scientific Rationale and Mechanistic Insights
In this electrophilic aromatic substitution, the hydroxyl group is a strongly activating ortho, para-director, while the methyl ester group is a deactivating meta-director. Both substituents direct incoming electrophiles to the C5 position (as well as C1 and C3, which are equivalent to C5 and the position of the ester, respectively). The hydroxyl group's strong activating effect at the ortho and para positions makes the ring susceptible to bromination. The use of N-bromosuccinimide (NBS) as a bromine source is advantageous as it is a solid that is easier and safer to handle than liquid bromine. The addition of a catalytic amount of p-toluenesulfonic acid (p-TsOH) in methanol has been shown to enhance the rate and selectivity of the mono-bromination of phenols.[4] While a specific yield for the bromination of Methyl 3-hydroxybenzoate is not provided in the searched literature, similar reactions on para-substituted phenols proceed in high yields (>86%).[4] However, the potential for the formation of di-brominated or other isomeric byproducts exists, which may necessitate careful purification.
Head-to-Head Comparison
| Feature | Route A: Esterification | Route B: Bromination |
| Starting Material | 3-bromo-5-hydroxybenzoic acid | Methyl 3-hydroxybenzoate |
| Number of Steps | 1 | 1 |
| Reported Yield | 97%[3] | High, but potentially variable |
| Purity of Crude Product | High | May require chromatographic purification |
| Key Reagents | Methanol, Acetyl Chloride | N-bromosuccinimide, p-TsOH, Methanol |
| Safety Considerations | Acetyl chloride is corrosive and reacts violently with water. | N-bromosuccinimide is an irritant. |
| Scalability | Excellent | Good, but may require more optimization for regioselectivity on a large scale. |
Conclusion and Recommendations
For the synthesis of this compound, Route A (Fischer Esterification) emerges as the superior and more reliable method. Its primary advantages are its exceptionally high reported yield, the simplicity of the one-step procedure, and the high purity of the resulting product, which may not require extensive purification. This makes it an ideal choice for both small-scale laboratory synthesis and larger-scale production where efficiency and purity are paramount.
Route B (Regioselective Bromination) is a viable alternative, particularly if the starting material, Methyl 3-hydroxybenzoate, is more readily available or cost-effective than 3-bromo-5-hydroxybenzoic acid. However, this route carries a higher risk of byproduct formation, which could complicate the purification process and potentially lower the overall isolated yield. Further optimization of the reaction conditions would be necessary to ensure high regioselectivity and yield, making it a more development-intensive option.
Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including the availability of starting materials, the scale of the synthesis, and the required purity of the final product. For most applications, the direct esterification of 3-bromo-5-hydroxybenzoic acid offers the most efficient and dependable path to this compound.
References
- 1. This compound | 192810-12-1 | FM138034 [biosynth.com]
- 2. METHYL 5-BROMO-3-HYDROXYBENZOATE | 192810-12-1 [chemicalbook.com]
- 3. METHYL 5-BROMO-3-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 4. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Spectroscopic Differentiation of Methyl 3-bromo-5-hydroxybenzoate Isomers
For researchers, scientists, and professionals in drug development, the precise identification of constitutional isomers is a critical step in ensuring the purity, efficacy, and safety of pharmaceutical compounds. The subtle differences in the arrangement of functional groups on an aromatic ring can lead to vastly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of the spectroscopic data for Methyl 3-bromo-5-hydroxybenzoate and its isomers, offering a practical framework for their unambiguous identification using common analytical techniques.
The Importance of Isomer Characterization in Drug Development
The journey of a drug from discovery to market is paved with rigorous analytical characterization. For substituted aromatic compounds like this compound, a key intermediate in the synthesis of various pharmaceuticals, even a minor positional change of a substituent can alter its biological activity. Therefore, robust and reliable analytical methods are paramount to differentiate between these isomers. This guide will delve into the nuances of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to provide a clear and comparative analysis.
Structural Isomers of Methyl bromo-hydroxybenzoate
The focus of this guide is to differentiate this compound from its other possible isomers where the bromo, hydroxyl, and methyl ester groups are rearranged around the benzene ring. The relative positions of these groups significantly influence the electronic environment of the molecule, leading to distinct spectroscopic signatures.
Caption: Key Isomers of Methyl bromo-hydroxybenzoate.
Spectroscopic Data Comparison
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the substitution pattern on a benzene ring. The chemical shifts (δ) and coupling constants (J) of the aromatic protons are highly sensitive to the nature and position of the substituents.
Table 1: Comparative ¹H NMR Data (Predicted) in CDCl₃
| Isomer | Aromatic Proton 1 (δ, multiplicity, J) | Aromatic Proton 2 (δ, multiplicity, J) | Aromatic Proton 3 (δ, multiplicity, J) | OCH₃ (δ, s) | OH (δ, s) |
| This compound | 7.63 (t, J=1.5 Hz) | 7.33 (t, J=1.5 Hz) | 7.09 (t, J=1.5 Hz) | 3.91 | 5.6 (br s) |
| Methyl 3-bromo-4-hydroxybenzoate | 8.13 (d, J=2.2 Hz) | 7.85 (dd, J=8.7, 2.2 Hz) | 7.02 (d, J=8.7 Hz) | 3.90 | 6.2 (br s) |
| Methyl 5-bromo-2-hydroxybenzoate | 7.90 (d, J=2.6 Hz) | 7.55 (dd, J=8.9, 2.6 Hz) | 6.95 (d, J=8.9 Hz) | 3.95 | 10.5 (s) |
| Methyl 2-bromo-5-hydroxybenzoate | 7.50 (d, J=3.0 Hz) | 7.25 (dd, J=8.8, 3.0 Hz) | 6.90 (d, J=8.8 Hz) | 3.92 | 5.1 (br s) |
Note: Predicted data was generated using online NMR prediction tools. Actual experimental values may vary.
Interpretation: The substitution pattern directly influences the chemical shifts and splitting patterns of the aromatic protons. For instance, in this compound, the three aromatic protons are expected to appear as closely spaced triplets (or more complex multiplets) due to meta-coupling. In contrast, the other isomers with ortho or para relationships between protons will exhibit distinct doublet and doublet of doublets patterns with larger coupling constants. The chemical shift of the hydroxyl proton can also be indicative of intramolecular hydrogen bonding, as seen in the significantly downfield shift for Methyl 5-bromo-2-hydroxybenzoate.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. The chemical shifts of the aromatic carbons are influenced by the electronegativity and position of the substituents.
Table 2: Comparative ¹³C NMR Data (Predicted) in CDCl₃
| Isomer | C=O | C-Br | C-OH | C-COOCH₃ | Aromatic CHs | OCH₃ |
| This compound | 165.8 | 122.5 | 156.0 | 132.8 | 125.0, 122.1, 116.5 | 52.7 |
| Methyl 3-bromo-4-hydroxybenzoate | 166.2 | 110.5 | 158.9 | 123.1 | 134.8, 130.2, 117.0 | 52.4 |
| Methyl 5-bromo-2-hydroxybenzoate | 169.8 | 110.1 | 159.5 | 114.2 | 138.9, 135.5, 120.0 | 52.6 |
| Methyl 2-bromo-5-hydroxybenzoate | 165.1 | 112.9 | 155.3 | 133.0 | 125.5, 120.1, 117.8 | 52.8 |
Note: Predicted data was generated using online NMR prediction tools. Actual experimental values may vary.
Interpretation: The chemical shifts of the carbon atoms directly attached to the bromo, hydroxyl, and carboxyl groups are particularly diagnostic. The electronegative oxygen of the hydroxyl group and the ester group cause a downfield shift, while the bromine atom has a smaller effect. The number of unique aromatic carbon signals can also help confirm the substitution pattern.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies for these isomers will be associated with the O-H, C=O, C-O, and C-Br bonds, as well as the aromatic C-H and C=C bonds.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Isomer | O-H Stretch | C=O Stretch | Aromatic C=C Stretch | C-O Stretch | C-Br Stretch |
| This compound | ~3350 (broad) | ~1720 | ~1600, 1580, 1470 | ~1250, 1100 | ~680 |
| Methyl 3-bromo-4-hydroxybenzoate | ~3300 (broad) | ~1715 | ~1590, 1480 | ~1280, 1120 | ~670 |
| Methyl 5-bromo-2-hydroxybenzoate | ~3200 (broad, intramolecular H-bond) | ~1680 (H-bonded) | ~1610, 1570, 1480 | ~1260, 1150 | ~660 |
| Methyl 2-bromo-5-hydroxybenzoate | ~3400 (broad) | ~1725 | ~1595, 1490 | ~1240, 1090 | ~690 |
Note: These are typical ranges and the exact values can vary.
Interpretation: The position of the C=O stretching vibration can be a key indicator. In Methyl 5-bromo-2-hydroxybenzoate, intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen of the ester is expected to lower the C=O stretching frequency. The O-H stretching band will be broad for all isomers due to hydrogen bonding. The fingerprint region (below 1500 cm⁻¹) will show unique patterns of C-H out-of-plane bending vibrations that are characteristic of the substitution pattern.[1] Aromatic hydrocarbons typically show absorptions in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions due to carbon-carbon stretching in the aromatic ring.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For these isomers, the molecular ion peak (M⁺) will be observed at m/z 230 and 232 with approximately equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
Table 4: Key Mass Spectrometry Fragments (m/z)
| Isomer | Molecular Ion (M⁺) | [M - OCH₃]⁺ | [M - COOCH₃]⁺ | Other Key Fragments |
| This compound | 230/232 | 199/201 | 171/173 | 122, 93 |
| Methyl 3-bromo-4-hydroxybenzoate | 230/232 | 199/201 | 171/173 | 122, 93 |
| Methyl 5-bromo-2-hydroxybenzoate | 230/232 | 199/201 | 171/173 | 122, 93 |
| Methyl 2-bromo-5-hydroxybenzoate | 230/232 | 199/201 | 171/173 | 122, 93 |
Interpretation: While the major fragmentation pathways, such as the loss of the methoxy group (•OCH₃) and the entire methoxycarbonyl group (•COOCH₃), will be common to all isomers, the relative intensities of the fragment ions may differ.[2] In aromatic esters, the loss of the •OR group often results in the base peak.[2] Subtle differences in fragmentation patterns can sometimes be used to distinguish between isomers, particularly with high-resolution mass spectrometry and tandem MS/MS experiments.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following experimental protocols are recommended.
NMR Spectroscopy
Caption: A typical workflow for NMR analysis.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a spectrometer with a field strength of at least 400 MHz. Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phasing, baseline correction, and referencing the spectrum to TMS. For ¹H NMR, integrate the signals to determine the relative number of protons.
IR Spectroscopy
Caption: A generalized workflow for IR analysis.
-
Sample Preparation (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Record a background spectrum of the empty sample holder. Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the key functional group absorptions and compare the overall "fingerprint" of the spectrum to reference data.
Mass Spectrometry (GC-MS)
Caption: A standard workflow for GC-MS analysis.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 100 ppm) in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
GC Method: Use a gas chromatograph equipped with a capillary column suitable for separating aromatic compounds (e.g., a 30 m x 0.25 mm DB-5ms column). A typical temperature program would be to start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
MS Method: Couple the GC to a mass spectrometer operating in electron ionization (EI) mode at 70 eV. Scan a mass range from m/z 40 to 300.
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time of the compound. Examine the mass spectrum of the corresponding peak to identify the molecular ion and characteristic fragment ions.
Conclusion
The unambiguous identification of this compound and its isomers is achievable through a systematic and comparative analysis of their spectroscopic data. While each technique provides valuable information, a combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry is essential for a conclusive structural assignment. This guide provides a foundational framework for researchers to approach this analytical challenge with confidence, ensuring the integrity and quality of their scientific endeavors.
References
A Researcher's Guide to Strategic Synthesis: The Cost-Benefit Analysis of Methyl 3-bromo-5-hydroxybenzoate
In the landscape of modern drug discovery and fine chemical synthesis, the selection of a starting material is a critical decision point that dictates the efficiency, cost, and ultimate success of a synthetic campaign. Among the vast arsenal of building blocks, substituted aromatic rings hold a place of prominence. This guide provides an in-depth cost-benefit analysis of a particularly versatile reagent: Methyl 3-bromo-5-hydroxybenzoate. We will move beyond a simple cataloging of properties to explore the strategic and economic implications of its use, comparing it with viable alternatives to inform your experimental design.
The Strategic Value of a Polysubstituted Benzoate
This compound (CAS No: 192810-12-1) is a polysubstituted aromatic compound featuring a methyl ester, a hydroxyl group, and a bromine atom.[1] Its utility stems from the orthogonal reactivity of these three functional groups, which are positioned in a meta,meta-relationship. This specific arrangement allows for a high degree of control in sequential synthetic transformations, making it an invaluable intermediate for complex molecule construction.[2]
The bromine atom serves as a reliable handle for carbon-carbon and carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[3] The hydroxyl group can be readily alkylated or acylated, or it can act as a powerful directing group for further electrophilic aromatic substitution. The methyl ester provides a site for hydrolysis, amidation, or reduction to an alcohol. This trifecta of reactive sites makes it a powerful linchpin in convergent synthetic strategies.
Economic and Synthetic Accessibility: A Cost Analysis
A primary consideration for any researcher is the cost and availability of starting materials. This compound is readily accessible through straightforward synthetic methods, which contributes to its reasonable cost, particularly at larger scales.
Synthesis Protocol
The most common laboratory synthesis involves a simple Fischer esterification of the corresponding carboxylic acid, 3-bromo-5-hydroxybenzoic acid, in methanol.[4]
Experimental Protocol: Synthesis of this compound [4]
-
To a round-bottom flask charged with 3-bromo-5-hydroxybenzoic acid (2.0 g, 9.2 mmol), add anhydrous methanol (10 mL) and cool the mixture to 0°C under a nitrogen atmosphere.
-
Slowly add acetyl chloride (0.912 mL, 12.9 mmol) to the stirred suspension. Causality Note: Acetyl chloride reacts exothermically with methanol in situ to generate HCl, which is the catalyst for the esterification. This method avoids the direct use of corrosive HCl gas.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Upon reaction completion (monitored by TLC), dilute the mixture with ethyl acetate.
-
Carefully wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid.
-
Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a white solid (Typical Yield: ~97%).[4]
Cost Comparison with Alternatives
The "cost" of a building block is not merely its purchase price but also encompasses factors like reactivity and the number of synthetic steps it can save. The bromine atom in this compound strikes a balance between cost and reactivity, making it a workhorse for cross-coupling reactions.
| Building Block | Typical Lab-Scale Price (per gram) | Key Reactivity Feature | Cost-Benefit Rationale |
| This compound | ~$7.00 - $10.00[1] | Balanced Reactivity: Good for Pd-catalyzed cross-coupling. | The optimal trade-off between cost and reactivity for most screening and scale-up applications. |
| Methyl 3-chloro-5-hydroxybenzoate | Generally Lower | Lower Reactivity: Requires more forcing conditions or specialized catalysts for cross-coupling. | More cost-effective for syntheses where the halogen is not used for cross-coupling or when cost is the absolute primary driver. |
| Methyl 3-iodo-5-hydroxybenzoate | Significantly Higher | Higher Reactivity: Enables milder cross-coupling conditions and can be used for more challenging transformations. | The "benefit" of higher reactivity is often outweighed by the significantly higher cost and lower stability of the C-I bond, reserved for difficult couplings. |
| 3,5-Dihydroxybenzoic acid | ~$1.00 - $3.00 | Requires Halogenation: Needs an additional, often non-selective, bromination step. | Lower initial cost but introduces an extra synthetic step and potential regioselectivity issues, increasing overall process cost and time. |
Prices are estimates for comparison purposes and can vary significantly between suppliers and purity grades.
The Benefit: Versatility in Action
The true value of this compound is demonstrated in its application. The strategic placement of its functional groups allows for multiple, distinct synthetic pathways.
Case Study: Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern medicinal chemistry.[5] The C-Br bond is significantly more reactive than a C-Cl bond, allowing for more facile oxidative addition to the palladium catalyst.[6] This often translates to milder reaction conditions, lower catalyst loadings, and higher yields compared to chloro-analogs.
Experimental Protocol: Representative Suzuki Coupling
-
In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.).
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen). Causality Note: The Pd(0) catalyst is sensitive to oxygen, and purging is critical to prevent its degradation and ensure catalytic activity.
-
Add a degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water.
-
Heat the reaction mixture (e.g., to 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, perform a standard aqueous workup followed by purification via column chromatography to isolate the coupled product.
Comparison with Isomeric Alternatives
The substitution pattern is paramount. Let's compare the title compound with an ortho-substituted isomer, Methyl 2-bromo-5-hydroxybenzoate.
-
Steric Hindrance: The ortho-bromo group in the 2-bromo isomer presents significant steric hindrance around the ester functionality. This can impede reactions at the ester (e.g., amidation) and can influence the conformational preferences of the molecule.
-
Electronic Effects: An ortho-substituent can have a more pronounced electronic influence (both inductive and resonance) on the adjacent ester group compared to a meta-substituent.[7][8]
-
Intramolecular Interactions: The ortho-bromo and hydroxyl groups can engage in intramolecular hydrogen bonding, altering the hydroxyl group's acidity and nucleophilicity compared to the 3-bromo-5-hydroxy isomer where such an interaction is impossible.
This makes this compound a more "electronically neutral" and sterically unencumbered building block, offering more predictable reactivity.
Safety and Handling
As with any laboratory chemical, proper handling is essential. This compound is classified as harmful if swallowed and causes skin and eye irritation.[9] It may also cause respiratory irritation.
-
Engineering Controls: Always use this chemical within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard laboratory clothing, chemical-resistant gloves, and safety goggles.
-
Storage: Store in a cool, dry place in a tightly sealed container, protected from light.[2]
-
Disposal: Dispose of waste in accordance with local, state, and national regulations.
Conclusion
This compound represents a strategic and economically sound choice for the synthesis of complex molecules derived from the resorcinol scaffold. Its value lies not just in its purchase price but in the synthetic efficiency it affords. The C-Br bond provides a reliable and cost-effective entry point for cross-coupling chemistry, striking an optimal balance compared to its more sluggish chloro- and more expensive iodo-counterparts. The orthogonal hydroxyl and ester groups offer further handles for diversification. By understanding the interplay of cost, reactivity, and synthetic strategy, researchers can leverage this building block to accelerate their discovery programs, making it a highly recommended tool for the modern medicinal chemist's toolbox.
References
- 1. aablocks.com [aablocks.com]
- 2. This compound | 192810-12-1 | FM138034 [biosynth.com]
- 3. Methyl 5-bromo-3-hydroxy-2-methylbenzoate | 1492040-87-5 | Benchchem [benchchem.com]
- 4. METHYL 5-BROMO-3-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 5. Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
A Senior Application Scientist's Guide to Scaling Reactions with Methyl 3-bromo-5-hydroxybenzoate
Executive Summary
Methyl 3-bromo-5-hydroxybenzoate is a trifunctional chemical building block prized in medicinal chemistry and materials science for its versatile reactivity.[1] Its structure offers three distinct reaction sites: a bromine atom amenable to cross-coupling, a phenolic hydroxyl group for etherification or acylation, and a methyl ester that can be hydrolyzed.[1] While this versatility is advantageous at the bench, scaling these reactions for pilot or manufacturing campaigns introduces significant challenges in process safety, catalyst efficiency, and purification.
This guide provides a comparative analysis of scalable strategies for two of the most common and industrially relevant transformations involving this compound: Palladium-catalyzed Suzuki-Miyaura cross-coupling and base-mediated O-alkylation (etherification). We will dissect the causality behind key process decisions, from catalyst and solvent selection to thermal hazard mitigation, providing field-proven insights for researchers, chemists, and drug development professionals aiming to transition from gram-scale synthesis to kilogram-scale production.
Introduction: The Strategic Value of this compound
This compound (CAS No. 192810-12-1) is a strategically important intermediate. The electron-withdrawing nature of the ester and bromine groups acidifies the phenolic proton, while the bromine's position at C3 allows for participation in a wide array of palladium-catalyzed C-C and C-N bond-forming reactions.[2][3] This orthogonal reactivity allows for sequential, selective functionalization, making it a valuable scaffold for building complex molecular architectures found in pharmaceuticals and other fine chemicals.[3][4]
However, the transition from lab-scale synthesis to industrial production requires a shift in focus from mere yield to overall process robustness, safety, and economic viability.[2] Key considerations that are often negligible in the lab—such as heat transfer, reagent addition rates, solvent volumes, and purification methods—become paramount at scale.[5]
Caption: Key reactive sites on this compound.
Comparative Analysis: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most powerful method for forming aryl-aryl bonds and is widely used in the pharmaceutical industry.[6] However, its scalability hinges on optimizing the catalyst system, base, and solvent to minimize cost and ensure product purity.
Causality Behind Component Selection
-
Catalyst System: The choice of palladium source is a critical decision. Homogeneous catalysts like Pd(PPh₃)₄ are highly active but can be difficult to remove from the product, a major concern for active pharmaceutical ingredients (APIs) where residual palladium levels are strictly regulated to parts-per-million (ppm) levels.[7] Heterogeneous catalysts like Palladium on Carbon (Pd/C) are often preferred at scale because they can be removed by simple filtration.[6] While sometimes requiring higher temperatures or longer reaction times, the simplified workup often outweighs the potential decrease in reactivity.[6] Catalyst loading is another key parameter; minimizing it reduces cost and the burden of removal. Loadings as low as 0.25 mol% have been successfully implemented in large-scale Suzuki couplings.[6]
-
Base Selection: An appropriate base is crucial for activating the boronic acid. While potassium phosphate (K₃PO₄) is effective, its poor solubility can create mixing and reproducibility issues in large reactors.[8] Aqueous solutions of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are often more practical for large-scale operations due to their low cost and better handling characteristics.[6]
-
Solvent Choice: The solvent system must facilitate the reaction while being safe and easy to handle at scale. A mixture of an organic solvent like 1,4-dioxane with water is common, as it helps solubilize both the organic substrates and the inorganic base.[9] However, dioxane's peroxide-forming tendencies and high boiling point can be problematic. Greener solvents like 2-methyltetrahydrofuran (2-MeTHF) are gaining traction as safer, more sustainable alternatives.
Data Presentation: Comparison of Scalable Suzuki Protocols
| Parameter | Protocol A: Homogeneous | Protocol B: Heterogeneous (Scalable) |
| Catalyst | Pd(PPh₃)₄ | 10% Pd/C (Type 58, eggshell)[6] |
| Catalyst Loading | 2-5 mol% | 0.5 - 1.5 mol% |
| Base | K₃PO₄ (anhydrous) | 2M aq. Na₂CO₃ |
| Solvent | 1,4-Dioxane / H₂O (4:1) | 2-MeTHF or Toluene / H₂O (4:1) |
| Temperature | 85 - 95 °C[8] | 90 - 105 °C |
| Key Advantage | High reactivity, often faster | Simple catalyst removal (filtration), lower cost |
| Scalability Challenge | Difficult palladium removal to <10 ppm | Potentially slower, requires higher temps |
Experimental Protocol: Scalable Suzuki-Miyaura Coupling
This protocol is a representative model and must be optimized for specific substrates and equipment.
-
Reactor Setup: To a jacketed glass reactor equipped with an overhead stirrer, reflux condenser, and nitrogen inlet, charge this compound (1.0 eq), the desired arylboronic acid (1.1-1.3 eq), and 10% Pd/C (0.01 eq, 1 mol%).
-
Solvent Addition: Add toluene or 2-MeTHF (5-8 volumes) and a 2M aqueous solution of Na₂CO₃ (2.5-3.0 eq).
-
Inerting: Purge the reactor with nitrogen for 30 minutes while stirring.
-
Reaction: Heat the mixture to reflux (approx. 90-105 °C) and maintain with vigorous stirring.
-
In-Process Control (IPC): Monitor the reaction for completion (typically 4-12 hours) by taking aliquots and analyzing via HPLC or TLC.
-
Workup & Catalyst Removal: Cool the reactor to 50-60 °C. Filter the hot mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional solvent.
-
Phase Separation: Transfer the filtrate to a separatory funnel (or perform a bottom-discharge from the reactor) and separate the aqueous and organic layers.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is typically purified by recrystallization rather than chromatography at scale.[2]
Caption: Decision workflow for scaling a Suzuki-Miyaura coupling.
Comparative Analysis: O-Alkylation (Etherification)
The phenolic hydroxyl group is readily alkylated to form ethers, a common structural motif in pharmaceuticals. The classical Williamson ether synthesis is the workhorse reaction, but its implementation at scale requires careful selection of the base and solvent to ensure safety and efficiency.
Causality Behind Component Selection
-
Base Selection: The pKa of the phenolic proton dictates the required base strength. While strong bases like sodium hydride (NaH) are effective in the lab, their use at scale is often avoided due to severe safety hazards (flammable hydrogen gas byproduct). Milder, less expensive inorganic bases like potassium carbonate (K₂CO₃) or even sodium hydroxide (NaOH) are strongly preferred.[10] The lower reactivity of these bases can be overcome through solvent choice or the use of a phase-transfer catalyst.
-
Solvent Choice: Polar aprotic solvents like DMF or acetone are common for this reaction. However, DMF has a high boiling point and associated toxicity concerns, making it difficult to remove completely. Acetone is a good, low-cost choice but its low boiling point (56 °C) limits the reaction temperature.[10] The choice of solvent significantly impacts reaction rate and must be balanced with process safety and environmental considerations.[11][12]
-
Phase-Transfer Catalysis (PTC): For large-scale reactions using inexpensive but poorly soluble inorganic bases (like K₂CO₃) in non-polar solvents, PTC is a powerful technique. A catalyst like tetrabutylammonium bromide (TBAB) ferries the phenoxide anion into the organic phase to react with the alkyl halide, dramatically increasing reaction rates and allowing for milder conditions.
Data Presentation: Comparison of Scalable Etherification Protocols
| Parameter | Protocol A: Standard Lab | Protocol B: Scalable PTC |
| Base | K₂CO₃ | K₂CO₃ (solid) |
| Solvent | Acetone or DMF | Toluene or Chlorobenzene |
| Catalyst | None | Tetrabutylammonium Bromide (TBAB) (1-5 mol%) |
| Temperature | 55 °C (reflux) | 80 - 110 °C |
| Key Advantage | Simple, common reagents | Avoids problematic solvents (DMF), faster rates |
| Scalability Challenge | Limited temperature (acetone), difficult solvent removal (DMF) | Requires catalyst, higher temperature |
Process Safety: Mitigating Thermal Hazards
Many reactions involving halophenols can be highly exothermic, and failure to manage heat dissipation in a large reactor can lead to a thermal runaway.[13][14][15]
-
Hazard Identification: Both Suzuki couplings and alkylations can generate significant heat. The initial deprotonation of the phenol is often exothermic, as is the main bond-forming reaction. It is crucial to understand the total heat of reaction and the maximum temperature of the synthesis reaction (MTSR).[5]
-
Calorimetry Studies: Before any large-scale run, reaction calorimetry (e.g., using an RC1 calorimeter) should be performed to measure the heat flow under process-like conditions. This data is essential for ensuring the plant's cooling systems can safely handle the heat output.[5]
-
Control Measures: At scale, reagents are often added slowly (semi-batch mode) rather than all at once (batch mode) to control the rate of heat generation.[5] Emergency cooling and quench systems must also be in place.
Conclusion
Successfully scaling reactions of this compound requires a paradigm shift from optimizing for yield alone to a holistic approach encompassing process safety, economic viability, and environmental impact. For Suzuki-Miyaura couplings, the trend is toward using robust, easily removable heterogeneous catalysts like Pd/C, even if it requires slightly harsher conditions. For O-alkylation, moving away from hazardous reagents and difficult-to-remove solvents by employing techniques like phase-transfer catalysis represents a more scalable and safer strategy. By understanding the causality behind these process decisions and performing rigorous safety assessments, chemists and engineers can effectively translate the synthetic potential of this versatile building block from the lab bench to industrial production.
References
- 1. This compound - SRIRAMCHEM [sriramchem.com]
- 2. Methyl 5-bromo-3-hydroxy-2-methylbenzoate | 1492040-87-5 | Benchchem [benchchem.com]
- 3. This compound | 192810-12-1 | FM138034 [biosynth.com]
- 4. This compound - Protheragen [protheragen.ai]
- 5. helgroup.com [helgroup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Influence of solvent on upgrading of phenolic compounds in pyrolysis bio-oil - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Protective Measures for Handling Methyl 3-bromo-5-hydroxybenzoate
For laboratory professionals engaged in pharmaceutical research and development, the safe handling of chemical intermediates is paramount. Methyl 3-bromo-5-hydroxybenzoate, a key building block in organic synthesis, requires stringent adherence to safety protocols to mitigate potential hazards. This guide provides a comprehensive, experience-driven framework for the selection and use of personal protective equipment (PPE) when working with this compound.
Understanding the Hazard Profile
This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it can cause skin and serious eye irritation.[1][2] It may also be harmful if inhaled, comes into contact with the skin, or is swallowed.[3] The GHS07 pictogram, indicating it is an irritant, is associated with this chemical.[2] Therefore, a multi-faceted approach to personal protection is essential to prevent exposure.
Core Personal Protective Equipment (PPE) Requirements
A foundational PPE ensemble is mandatory for any procedure involving this compound. This includes:
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement to protect against splashes.[3] For procedures with a higher risk of splashing or aerosol generation, a face shield worn over safety goggles is strongly recommended.[4][5]
-
Skin Protection: Chemical-resistant gloves are crucial.[3] While nitrile gloves offer broad protection for short-term use, it is advisable to consult the glove manufacturer's compatibility charts for specific breakthrough times.[5] A chemically resistant lab coat or apron should be worn to protect against skin contact.[4]
-
Footwear: Closed-toe shoes are a standard and non-negotiable requirement in any laboratory setting.[4][6]
Respiratory Protection: A Critical Consideration
All handling of this compound should be conducted within a certified chemical fume hood to minimize the inhalation of dust or vapors.[3][7] In situations where a fume hood is not available or if ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors is necessary.[4] For significant spills or emergency situations, a self-contained breathing apparatus (SCBA) may be required.[4]
Procedural Guidance for Safe Handling
The level of PPE should be adapted to the specific laboratory operation being performed. The following table outlines recommended PPE for various tasks.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting | Safety Goggles | Chemical-Resistant Gloves (e.g., Nitrile) | Lab Coat | Chemical Fume Hood |
| Dissolving and Mixing | Safety Goggles and Face Shield | Chemical-Resistant Gloves (e.g., Nitrile) | Lab Coat | Chemical Fume Hood |
| Running Reactions | Safety Goggles and Face Shield | Chemical-Resistant Gloves (e.g., Nitrile) | Chemical-Resistant Apron over Lab Coat | Chemical Fume Hood |
| Work-up and Purification | Safety Goggles and Face Shield | Chemical-Resistant Gloves (e.g., Nitrile) | Chemical-Resistant Apron over Lab Coat | Chemical Fume Hood |
| Spill Cleanup | Safety Goggles and Face Shield | Heavy-Duty Chemical-Resistant Gloves | Chemical-Resistant Suit or Coveralls | NIOSH-approved Respirator or SCBA |
Step-by-Step Protocol for Donning and Doffing PPE
Proper donning and doffing procedures are critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat/Apron: Put on the lab coat and fasten it completely.
-
Respirator (if required): Perform a fit check.
-
Eye and Face Protection: Put on safety goggles and a face shield if needed.
-
Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.
Doffing Sequence:
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin.
-
Lab Coat/Apron: Remove by turning it inside out, without touching the exterior.
-
Eye and Face Protection: Remove from the back of the head.
-
Respirator (if used): Remove from the back of the head.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[8]
Decontamination and Disposal Plan
Decontamination:
-
All non-disposable PPE, such as face shields and respirators, should be decontaminated according to the manufacturer's instructions.
-
Work surfaces and equipment should be wiped down with an appropriate solvent.
Disposal:
-
Contaminated disposable PPE, such as gloves and lab coats, must be disposed of as hazardous waste.[9]
-
Halogenated organic waste should be collected in a designated, properly labeled waste container.[4]
-
Follow all institutional, local, and national regulations for hazardous waste disposal.[3]
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. METHYL 5-BROMO-3-HYDROXYBENZOATE | 192810-12-1 [chemicalbook.com]
- 2. This compound | 192810-12-1 | FM138034 [biosynth.com]
- 3. This compound | CAS#:192810-12-1 | Chemsrc [chemsrc.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
